molecular formula C6H10O2 B155387 cis-3-Hexenoic acid CAS No. 1775-43-5

cis-3-Hexenoic acid

Katalognummer: B155387
CAS-Nummer: 1775-43-5
Molekulargewicht: 114.14 g/mol
InChI-Schlüssel: XXHDAWYDNSXJQM-ARJAWSKDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

cis-Hex-3-enoic acid, also known as (3Z)-3-hexenoate or 6:1, N-3 cis, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. cis-Hex-3-enoic acid exists as a liquid, soluble (in water), and a weakly acidic compound (based on its pKa). cis-Hex-3-enoic acid has been primarily detected in urine. Within the cell, cis-hex-3-enoic acid is primarily located in the cytoplasm and adiposome. cis-Hex-3-enoic acid can be converted into (Z)-hex-3-enoyl-CoA. Outside of the human body, cis-hex-3-enoic acid can be found in a number of food items such as red raspberry, burdock, alcoholic beverages, and cocoa and cocoa products. This makes cis-hex-3-enoic acid a potential biomarker for the consumption of these food products.
Cis-hex-3-enoic acid is a 3-hexenoic acid having the cis configuration.

Eigenschaften

IUPAC Name

(Z)-hex-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h3-4H,2,5H2,1H3,(H,7,8)/b4-3-
Source PubChem
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InChI Key

XXHDAWYDNSXJQM-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20883579
Record name (Z)-3-Hexenoic acid
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Molecular Weight

114.14 g/mol
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Physical Description

Liquid, Colourless to pale yellow clear liquid; Sweaty, cheesy, fruity aroma
Record name 3-Hexenoic acid
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Record name cis-3-Hexenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

100.00 °C. @ 4.00 mm Hg
Record name 3-Hexenoic acid
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name cis-3-Hexenoic acid
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Density

0.958-0.971, 0.962-0.968
Record name 3-Hexenoic acid
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CAS No.

1775-43-5, 4219-24-3
Record name (Z)-3-Hexenoic acid
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Record name 3-Hexenoic acid, (3Z)-
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Record name (Z)-3-Hexenoic acid
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Record name Hex-3-enoic acid
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Record name 3-HEXENOIC ACID, (Z)-
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Record name 3-Hexenoic acid
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Melting Point

12 °C
Record name 3-Hexenoic acid
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Foundational & Exploratory

Unveiling the Green Note: A Technical Guide to the Discovery and Isolation of cis-3-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Hexenoic acid, a key contributor to the characteristic "green" aroma of freshly cut grass and many fruits, is a molecule of significant interest in the fields of flavor chemistry, agriculture, and potentially, therapeutics. As a member of the green leaf volatiles (GLVs), it plays a crucial role in plant defense mechanisms and communication. This technical guide provides an in-depth exploration of the discovery, isolation, and biosynthesis of this compound, tailored for professionals in research and development.

Historical Perspective and Discovery

The discovery of this compound is intrinsically linked to the broader investigation of "green leaf volatiles." While a singular moment of discovery for the acid is not well-documented, the foundational work on its corresponding alcohol, cis-3-hexen-1-ol (also known as leaf alcohol), paved the way for its identification. In the 1930s, Japanese agricultural chemist Sankichi Takei was the first to identify cis-3-hexen-1-ol in the volatile components of green tea leaves. Subsequent research into the composition of these green leaf volatiles, which are released upon plant tissue damage, led to the identification and characterization of a family of C6 compounds, including this compound. Its presence has since been reported in a variety of natural sources, including yellow passion fruit, raspberry, hop oil, and white wine.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective isolation, handling, and application.

PropertyValueReference
Molecular Formula C₆H₁₀O₂--INVALID-LINK--
Molecular Weight 114.14 g/mol --INVALID-LINK--
CAS Number 1775-43-5--INVALID-LINK--
Appearance Colorless to pale yellow liquidPubChem
Odor Diffusive, cheese-like, mildly fruity, green, grassy[1]
Boiling Point 100 °C at 4.00 mm HgPubChem
Melting Point 12 °CPubChem
Density 0.958-0.971 g/cm³PubChem
Refractive Index 1.437-1.443PubChem
Solubility Practically insoluble in water; soluble in ethanolPubChem

Biosynthesis: The Lipoxygenase (LOX) Pathway

This compound is a natural product synthesized in plants through the lipoxygenase (LOX) pathway, which is activated in response to tissue damage. This pathway is a critical component of the plant's defense mechanism.

LOX_Pathway cluster_membrane Plant Cell Membrane Linolenic_Acid α-Linolenic Acid Lipoxygenase Lipoxygenase (LOX) Linolenic_Acid->Lipoxygenase HPOT 13-Hydroperoxy- linolenic Acid (13-HPOT) Lipoxygenase->HPOT HPL Hydroperoxide Lyase (HPL) HPOT->HPL cis_3_Hexenal cis-3-Hexenal HPL->cis_3_Hexenal ADH Alcohol Dehydrogenase (ADH) cis_3_Hexenal->ADH ALDH Aldehyde Dehydrogenase (ALDH) cis_3_Hexenal->ALDH cis_3_Hexenol cis-3-Hexen-1-ol ADH->cis_3_Hexenol cis_3_Hexenoic_Acid This compound ALDH->cis_3_Hexenoic_Acid

Biosynthesis of this compound via the Lipoxygenase Pathway.

Experimental Protocols

Isolation from Plant Material

The following protocol describes a general method for the isolation of this compound from fresh green leaves, such as spinach or mint, based on common techniques for green leaf volatile extraction.

Isolation_Workflow Start Fresh Plant Material Collection Homogenization Homogenization in Water Start->Homogenization Steam_Distillation Steam Distillation Homogenization->Steam_Distillation Collection Collection of Aqueous Distillate Steam_Distillation->Collection Extraction Liquid-Liquid Extraction (e.g., with Diethyl Ether) Collection->Extraction Drying Drying of Organic Phase (e.g., with Na₂SO₄) Extraction->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal under Reduced Pressure Filtration->Concentration Purification Chromatographic Purification (e.g., Column Chromatography) Concentration->Purification Analysis Analysis (GC-MS, NMR) Purification->Analysis

Workflow for the Isolation and Purification of this compound.

Protocol Details:

  • Plant Material Preparation:

    • Harvest fresh, undamaged green leaves.

    • Wash the leaves thoroughly with deionized water and pat dry.

    • Homogenize the leaves in a blender with a minimal amount of distilled water to facilitate the enzymatic release of volatiles.

  • Steam Distillation:

    • Transfer the homogenate to a steam distillation apparatus.

    • Gently steam distill the mixture to co-distill the volatile compounds with water.

    • Collect the aqueous distillate in a chilled receiving flask.

  • Extraction:

    • Transfer the distillate to a separatory funnel.

    • Perform a liquid-liquid extraction using a low-boiling-point, water-immiscible organic solvent such as diethyl ether or dichloromethane. Repeat the extraction three times to ensure complete recovery.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate to remove any residual water.

    • Filter the dried solution to remove the drying agent.

    • Carefully remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • The crude extract can be further purified by column chromatography on silica gel if necessary.

    • The final product should be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and purity assessment, and by Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Chemical Synthesis: Oxidation of cis-3-Hexen-1-ol

A common and effective method for the laboratory synthesis of this compound is the oxidation of its corresponding alcohol, cis-3-hexen-1-ol. The Jones oxidation is a classic method for this transformation.

Reaction Scheme:

Detailed Protocol:

  • Preparation of Jones Reagent:

    • Dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄).

    • Slowly add this solution to a flask containing acetone, while cooling in an ice bath. The resulting solution is the Jones reagent.

  • Oxidation:

    • Dissolve cis-3-hexen-1-ol in acetone in a separate flask equipped with a magnetic stirrer and a dropping funnel, and cool it in an ice bath.

    • Slowly add the prepared Jones reagent dropwise to the alcohol solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 20°C.

    • The reaction progress can be monitored by the color change from orange-red (Cr⁶⁺) to green (Cr³⁺).

    • Once the addition is complete, allow the reaction to stir at room temperature for a few hours until completion (monitored by TLC or GC).

  • Work-up and Purification:

    • Quench the reaction by the dropwise addition of isopropanol until the orange color disappears completely.

    • Dilute the reaction mixture with water and extract the product with diethyl ether.

    • Wash the combined organic layers with saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer.

    • Acidify the aqueous layer with dilute HCl and then extract the this compound back into diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • The crude acid can be purified by vacuum distillation.

Data Presentation: Analytical Characterization

The identity and purity of isolated or synthesized this compound are confirmed using various analytical techniques.

Analytical TechniqueExpected Results
Gas Chromatography (GC) A single major peak at a characteristic retention time.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z 114, along with characteristic fragmentation patterns.
¹H NMR Signals corresponding to the vinylic, allylic, and aliphatic protons with appropriate chemical shifts, multiplicities, and coupling constants confirming the cis stereochemistry.
¹³C NMR Signals corresponding to the six distinct carbon atoms, including the carboxyl carbon and the two sp² carbons of the double bond.

Conclusion

This compound, a fascinating molecule with a rich biological context and significant commercial applications, can be obtained from both natural sources and through chemical synthesis. This guide has provided a detailed overview of its discovery, biosynthesis, and detailed protocols for its isolation and synthesis. The provided information is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important natural product.

References

A Technical Guide to the Natural Sources of cis-3-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Hexenoic acid is a C6 unsaturated fatty acid that contributes to the characteristic fresh and green aroma of many fruits and plants. While its sensory properties are of interest to the flavor and fragrance industries, its biological role and potential pharmacological activities are areas of growing scientific inquiry. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and methodologies for its analysis.

Natural Occurrence of this compound and Related C6 Volatiles

This compound is a volatile organic compound found in a variety of fruits. While quantitative data for the acid itself is limited in publicly available literature, its immediate precursors and related C6 compounds, cis-3-hexenal and cis-3-hexenol, have been quantified in several sources. These compounds are key components of the "green leaf volatiles" (GLVs) that are released upon tissue damage in plants.

Table 1: Quantitative Data of this compound and Related C6 Compounds in Various Fruits

Natural SourceCompoundConcentration RangeReference(s)
Raspberry (Rubus idaeus)This compoundNot explicitly quantified, but identified as a volatile acid component.[1][2][3][4][5]
Hexanoic acidUp to 19.3 mg/kg[2][6]
Passion Fruit (Passiflora edulis)This compoundNot explicitly quantified, but related esters are major volatile components.[7][8][9][10][11]
Various Fatty AcidsLinoleic acid (65.72%), Oleic acid (17.9%), Palmitic acid (11.41%) in seed oil.[12]
Kiwi Fruit (Actinidia deliciosa)This compoundNot explicitly quantified, but various volatile acids are present.[13][14][15]
(E)-2-HexenalIdentified as a major volatile.[16]

Note: The quantification of volatile fatty acids like this compound can be challenging due to their reactivity and low concentrations. The data presented often focuses on more abundant related compounds. Further targeted quantitative studies are needed to establish precise concentration ranges of this compound in these and other natural sources.

Biosynthesis of this compound

This compound is synthesized in plants through the oxylipin pathway, a metabolic cascade initiated by the oxygenation of polyunsaturated fatty acids. The primary precursor for C6 volatiles is α-linolenic acid.

The key enzymatic steps are:

  • Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of α-linolenic acid to form 13-hydroperoxy-linolenic acid.

  • Hydroperoxide Lyase (HPL): This enzyme cleaves the 13-hydroperoxy-linolenic acid to produce the highly reactive C6 aldehyde, cis-3-hexenal.

  • Aldehyde Dehydrogenase (ALDH): cis-3-Hexenal is then oxidized to this compound. This step is catalyzed by an aldehyde dehydrogenase, which utilizes NAD(P)+ as a cofactor.

cis_3_Hexenoic_Acid_Biosynthesis cluster_pathway Oxylipin Pathway alpha_Linolenic_Acid α-Linolenic Acid 13_HPOT 13-Hydroperoxy-linolenic acid alpha_Linolenic_Acid->13_HPOT Lipoxygenase (LOX) cis_3_Hexenal cis-3-Hexenal 13_HPOT->cis_3_Hexenal Hydroperoxide Lyase (HPL) cis_3_Hexenoic_Acid This compound cis_3_Hexenal->cis_3_Hexenoic_Acid Aldehyde Dehydrogenase (ALDH)

Biosynthetic pathway of this compound.

Experimental Protocols

The analysis of this compound from natural sources typically involves extraction of volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification.

Sample Preparation and Extraction

A generalized protocol for the extraction of volatile fatty acids from fruit tissue is as follows:

  • Homogenization: A known weight of fresh plant material (e.g., 5-10 g) is homogenized in a chilled solvent, such as a mixture of methanol and water, to quench enzymatic activity.

  • Internal Standard Addition: A known amount of an internal standard (e.g., a deuterated analog of a short-chain fatty acid) is added to the homogenate for accurate quantification.

  • Extraction: The homogenate is subjected to solvent extraction, often using a nonpolar solvent like hexane or diethyl ether, to partition the volatile organic compounds. This may be performed using liquid-liquid extraction or solid-phase microextraction (SPME).

  • Concentration: The organic extract is carefully concentrated under a gentle stream of nitrogen to a small volume.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • Column: A capillary column with a polar stationary phase (e.g., a wax-type column like DB-WAX or FFAP) is typically employed for the separation of fatty acids.

  • Injection: A small volume (e.g., 1 µL) of the concentrated extract is injected into the GC inlet, which is maintained at a high temperature (e.g., 250 °C).

  • Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C).

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The mass-to-charge ratio (m/z) of the resulting fragments is scanned over a range (e.g., 35-350 amu).

  • Identification and Quantification: Compounds are identified by comparing their mass spectra and retention times to those of authentic standards. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Experimental_Workflow cluster_workflow Analytical Workflow for this compound Sample Plant Material (e.g., Fruit Tissue) Homogenization Homogenization in Solvent + Internal Standard Sample->Homogenization Extraction Volatile Compound Extraction (LLE or SPME) Homogenization->Extraction Concentration Concentration of Extract Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis

Generalized experimental workflow for analysis.

Conclusion

This compound is a naturally occurring volatile compound that contributes to the aroma of various fruits. Its biosynthesis from α-linolenic acid via the oxylipin pathway is a key process in plant defense and signaling. While its presence is established in sources like raspberries and passion fruit, precise quantitative data remains an area for further research. The methodologies outlined in this guide provide a framework for the extraction and analysis of this and other short-chain fatty acids from complex biological matrices, enabling further investigation into their roles in plant biology and their potential applications in various scientific fields.

References

A Technical Guide to the Biosynthesis of cis-3-Hexenoic Acid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of cis-3-hexenoic acid, a key green leaf volatile (GLV) in plants. GLVs are C6 compounds, including aldehydes, alcohols, and their esters, that are crucial for plant defense signaling and contribute to the characteristic aroma of freshly cut grass.[1][2] This document details the core biochemical pathway, presents quantitative data from relevant studies, outlines experimental protocols, and provides visualizations of the metabolic process.

Core Biosynthesis Pathway

The synthesis of this compound is initiated in response to tissue damage, such as from herbivory or mechanical wounding.[3] It is a multi-step enzymatic cascade originating from polyunsaturated fatty acids present in plant cell membranes. The pathway is a branch of the broader lipoxygenase (LOX) pathway.[2][4]

The key steps are as follows:

  • Substrate Release : Upon cell disruption, lipases hydrolyze lipids in the cell membrane to release free polyunsaturated fatty acids, primarily α-linolenic acid (ALA).[2]

  • Oxygenation : The enzyme lipoxygenase (LOX) catalyzes the stereospecific dioxygenation of α-linolenic acid.[2] Specifically, 13-LOX oxidizes ALA to form 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT) .[3][5]

  • Cleavage : The unstable 13-HPOT is then cleaved by the enzyme 13-hydroperoxide lyase (13-HPL) . This reaction yields two fragments: the C6 aldehyde (Z)-3-hexenal and the C12 oxo-acid 12-oxo-(9Z)-dodecenoic acid.[3][6]

  • Oxidation : (Z)-3-hexenal is subsequently oxidized to This compound . This conversion is catalyzed by an aldehyde dehydrogenase (ALDH) enzyme, which utilizes NAD(P)+ as a cofactor to convert the aldehyde functional group into a carboxylic acid.[7][8]

This core pathway is summarized in the diagram below.

G cluster_membrane Chloroplast Membrane cluster_cytosol Cytosol Linolenic_Acid α-Linolenic Acid 13_HPOT 13(S)-HPOT Linolenic_Acid->13_HPOT Lipoxygenase (13-LOX) Z_3_Hexenal (Z)-3-Hexenal 13_HPOT->Z_3_Hexenal Hydroperoxide Lyase (13-HPL) cis_3_Hexenoic_Acid This compound Z_3_Hexenal->cis_3_Hexenoic_Acid Aldehyde Dehydrogenase (ALDH) Z_3_Hexenol (Z)-3-Hexenol Z_3_Hexenal->Z_3_Hexenol Alcohol Dehydrogenase (ADH)

Figure 1: Biosynthesis pathway of this compound.

It is important to note that (Z)-3-hexenal is a branch point. It can be reduced by alcohol dehydrogenase (ADH) to form (Z)-3-hexenol, another significant GLV.[9][10][11] The balance between the oxidative and reductive pathways determines the final composition of the emitted GLV blend.[12]

Quantitative Data Summary

The efficiency and kinetics of the biosynthetic enzymes are influenced by various factors. The following tables summarize key quantitative data from studies on the enzymes involved in this pathway.

Table 1: Optimal Conditions for Key Enzymes

EnzymePlant SourceOptimal pHOptimal Temperature (°C)Reference
Hydroperoxide Lyase (HPL)Tomato Fruit7.030[3]
Hydroperoxide Lyase (HPL)Tomato Fruit (E. coli expressed)6.0Not Specified[3]
Hydroperoxide Lyase (HPL)Melon Fruit7.5Not Specified[3]
Hydroperoxide Lyase (HPL)Cucumber5.5Not Specified[3]
Hydroperoxide Lyase (HPL)Mint Leaves7.015[6]
Alcohol Dehydrogenase (ADH)Baker's Yeast (Commercial)5.545[9]

Table 2: Conversion Yields and Product Formation

ReactionEnzyme SourceInitial SubstrateConcentrationProductConversion YieldTimeReference
13-HPOT CleavageMint (M. veridis) extract13-HPOT0.2 mM(Z)-3-Hexenal52.5% (max)15 min[6]
13-HPOT CleavageMint (M. veridis) extract13-HPOT15 mM(Z)-3-Hexenal3.3%15 min[6]
(Z)-3-Hexenal ReductionPichia anomala(Z)-3-Hexenal0.067 mM(Z)-3-Hexenol>90%Not Specified[13]
(Z)-3-Hexenal ReductionYeast ADH(Z)-3-HexenalNot Specified(Z)-3-Hexenol82%20 min[9]

Experimental Protocols

Elucidating the biosynthesis of this compound involves a series of biochemical and analytical techniques. Below are generalized protocols for key experiments.

Extraction and Assay of Hydroperoxide Lyase (HPL) Activity

This protocol is adapted from methodologies used for HPL extraction from mint and tomato leaves.[3][6]

Objective: To extract HPL from plant tissue and measure its activity by quantifying the production of (Z)-3-hexenal from 13-HPOT.

Materials:

  • Fresh plant leaves (e.g., mint, tomato)

  • Extraction Buffer (e.g., 100 mM phosphate buffer, pH 7.0, containing protease inhibitors)

  • Substrate: 13(S)-hydroperoxy-linolenic acid (13-HPOT)

  • Liquid nitrogen

  • Centrifuge (refrigerated)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with headspace sampler

  • Reaction vials

Procedure:

  • Enzyme Extraction:

    • Harvest fresh, young leaves and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Homogenize the powder in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20-30 minutes at 4°C.

    • Carefully collect the supernatant, which contains the crude enzyme extract.

  • Enzyme Assay:

    • Add a defined volume of the crude enzyme extract to a reaction vial.

    • Initiate the reaction by adding a known concentration of the 13-HPOT substrate.

    • Incubate the reaction at the optimal temperature (e.g., 15°C for mint HPL) for a specific time (e.g., 15 minutes).[6]

    • Terminate the reaction (e.g., by adding a strong acid or by rapid heating).

  • Product Analysis:

    • Analyze the volatile products in the headspace of the reaction vial using a GC-MS system.

    • Identify (Z)-3-hexenal based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the amount of product formed to determine enzyme activity.

G cluster_extraction Enzyme Extraction cluster_assay Enzyme Activity Assay cluster_analysis Product Analysis A Harvest & Freeze Plant Tissue B Grind to Fine Powder A->B C Homogenize in Buffer B->C D Centrifuge at 4°C C->D E Collect Supernatant (Crude Extract) D->E F Incubate Extract with 13-HPOT Substrate E->F G Terminate Reaction F->G H Headspace GC-MS Analysis G->H I Identify & Quantify (Z)-3-Hexenal H->I

Figure 2: Experimental workflow for HPL activity analysis.
Analysis of Aldehyde Dehydrogenase (ALDH) Activity

This protocol describes a general method for assessing the conversion of (Z)-3-hexenal to this compound.

Objective: To determine the ALDH activity in a plant extract by monitoring the substrate-dependent formation of NAD(P)H or the production of the carboxylic acid.

Materials:

  • Crude or purified plant protein extract

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Substrate: (Z)-3-hexenal

  • Cofactor: NAD+ or NADP+

  • Spectrophotometer or HPLC system

  • Reaction cuvettes or vials

Procedure:

  • Spectrophotometric Assay:

    • Prepare a reaction mixture in a quartz cuvette containing assay buffer, a defined concentration of the cofactor (NAD+), and the plant extract.

    • Initiate the reaction by adding (Z)-3-hexenal.

    • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

    • Calculate the enzyme activity based on the rate of NADH production using the Beer-Lambert law.

  • Chromatographic Assay (HPLC):

    • Set up the reaction as described above but in a larger volume.

    • Incubate for a fixed period.

    • Terminate the reaction (e.g., by adding acid).

    • Analyze the reaction mixture using a suitable HPLC method (e.g., reverse-phase column) to separate and quantify the remaining (Z)-3-hexenal and the newly formed this compound.

    • Compare peak areas to those of known standards for quantification.

This guide provides a foundational understanding of the this compound biosynthesis pathway. Further research into the specific ALDH isozymes involved and the regulatory mechanisms controlling the metabolic flux at the (Z)-3-hexenal branch point will be critical for a complete picture of GLV production in plants.

References

Cis-3-Hexenoic Acid and its Analogs as Insect Semiochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth analysis of cis-3-Hexenoic acid and its closely related C6 volatile analogs, particularly cis-3-hexen-1-ol, in the context of insect chemical communication. While direct evidence for this compound as a primary pheromone component is limited in current literature, this document explores its position within the broader class of short-chain fatty acids and green leaf volatiles (GLVs) that play a crucial role as semiochemicals. We consolidate quantitative data on insect electrophysiological and behavioral responses to these compounds, provide detailed experimental protocols for their study, and present visualizations of key biological and experimental pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in entomology, chemical ecology, and the development of novel pest management strategies.

Introduction: The Role of C6 Volatiles in Insect Communication

Insects rely on a sophisticated chemical language to navigate their environment, locate mates, find food, and avoid predators. Pheromones, chemical signals used for intraspecific communication, are a cornerstone of this language.[1] These compounds are often derived from common metabolic pathways, including fatty acid biosynthesis.[2][3]

The C6 family of "green leaf volatiles" (GLVs), which includes aldehydes, alcohols, and esters, are renowned for the characteristic scent of freshly cut grass. These compounds, primarily released by plants upon damage, serve as critical cues for many insect species.[4] Among these, cis-3-hexen-1-ol (leaf alcohol) and its derivatives are well-documented as insect attractants and have been identified as components of pheromone blends.[5]

This compound belongs to this family of short-chain fatty acids. While many pheromones are fatty acid derivatives such as alcohols, aldehydes, and esters, the direct role of the acid form is less frequently documented.[2] However, related compounds like hexanoic acid have been identified in the trail pheromone of the termite Zootermopsis nevadensis, indicating that short-chain fatty acids are indeed utilized as pheromones in some species.[6] This guide will focus on the well-documented activities of C6 analogs as a framework for understanding the potential role and study of this compound.

Quantitative Data: Insect Responses to C6 Volatiles

Quantitative data from electroantennography (EAG) provides insight into the sensitivity of an insect's olfactory system to specific compounds. Below are tables summarizing EAG responses to hexanoic acid and the closely related C6 alcohol, cis-3-hexen-1-ol, across various insect species.

Table 1: Normalized Electroantennogram (EAG) Responses to Hexanoic Acid

Insect SpeciesSexNormalized EAG Response (mean ± SE)¹
Drosophila melanogasterMale0.45 ± 0.05
Heliothis virescensMale0.20 ± 0.03
Helicoverpa zeaMale0.30 ± 0.04
Ostrinia nubilalisMale0.25 ± 0.04
Microplitis croceipesFemale0.35 ± 0.06
¹Responses were normalized against the average EAG response to cis-3-hexen-1-ol for each respective species, where the response to cis-3-hexen-1-ol is 1.0. Data compiled from Park et al. (2002).[2][3]

Table 2: Absolute Electroantennogram (EAG) Responses to C6 Alcohols in Athetis dissimilis

CompoundSexEAG Response (mV, mean ± SE)
cis-3-hexen-1-olMale1.30 ± 0.10
trans-2-hexen-1-olMale1.27 ± 0.18
cis-2-hexen-1-olFemale0.44 ± 0.04
trans-2-hexen-1-olFemale0.44 ± 0.04
Data from a study on host plant volatiles for Athetis dissimilis.[7]

Biosynthesis and Olfactory Signaling Pathways

Biosynthesis of C6 Green Leaf Volatiles

The biosynthesis of C6 volatiles like cis-3-hexenol is well-understood in plants and serves as a model for their origin as environmental semiochemicals. The pathway begins with linolenic acid and involves two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL).[4] While insects can synthesize many fatty acids de novo, GLVs are often sequestered from host plants or produced by symbiotic microorganisms.

G Biosynthesis of C6 Green Leaf Volatiles in Plants cluster_membrane Cell Membrane Membrane Membrane Lipids (Linolenic Acid) LOX Lipoxygenase (LOX) Membrane->LOX Mechanical Damage, Herbivory Intermediate 13-Hydroperoxylinolenic Acid LOX->Intermediate HPL Hydroperoxide Lyase (HPL) Aldehyde cis-3-Hexenal (Leaf Aldehyde) HPL->Aldehyde ADH Alcohol Dehydrogenase (ADH) Alcohol cis-3-Hexen-1-ol (Leaf Alcohol) ADH->Alcohol Intermediate->HPL Aldehyde->ADH

Caption: Biosynthesis of C6 GLVs from linolenic acid in plants.

Insect Olfactory Signal Transduction

The perception of volatile compounds in insects begins in olfactory sensory neurons (OSNs) housed within sensilla on the antennae. Odorants bind to olfactory receptors (ORs), which are ligand-gated ion channels. Most functional ORs are heterodimers, consisting of a variable, odor-specific subunit (OrX) and a highly conserved co-receptor subunit (Orco).[6][8] Binding of a ligand like this compound or its analogs to an OrX subunit would trigger a conformational change, opening the ion channel and causing depolarization of the neuron. This electrical signal is then transmitted to the antennal lobe for processing.

G General Insect Olfactory Signal Transduction Pathway cluster_sensillum Sensillum Lymph cluster_dendrite OSN Dendritic Membrane Odorant Odorant Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Transport OR_complex < OrX (Ligand-specific)Orco (Co-receptor) > OBP->OR_complex Binding Ion_Channel Ion Channel Opening OR_complex->Ion_Channel Activation Depolarization Neuron Depolarization Ion_Channel->Depolarization Na+, Ca2+ influx Action_Potential Action Potential to Antennal Lobe Depolarization->Action_Potential

Caption: Pathway of odorant detection in an insect olfactory neuron.

Experimental Protocols

A multi-faceted approach is required to identify and characterize an insect pheromone. This involves collecting and analyzing volatile chemicals, testing their electrophysiological activity, and confirming their behavioral effects.

General Workflow for Pheromone Identification

The process begins with the collection of volatiles from the insect, followed by chemical analysis to identify potential semiochemicals. These candidates are then tested for biological activity using EAG and behavioral assays.

G Workflow for Pheromone Identification and Validation A Volatile Collection (SPME or Gland Extraction) B Chemical Analysis (GC-MS / GC-EAD) A->B C Compound Identification B->C D Synthetic Standard Procurement C->D E Electrophysiological Assay (EAG) D->E F Behavioral Bioassay (Wind Tunnel / Olfactometer) D->F E->F Inform Assay Design G Pheromone Component Validation F->G

Caption: A typical workflow for insect pheromone research.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify volatile compounds from an insect source.

Materials:

  • Sample Source: Insect pheromone glands or headspace collection filter (e.g., SPME fiber).

  • Solvents: High-purity hexane.

  • Internal Standard: A known amount of a non-biologically active compound with a different retention time (e.g., tetradecane).

  • GC-MS system with a low-bleed capillary column (e.g., DB-5ms).

Procedure:

  • Sample Preparation (Gland Extraction):

    • Under a microscope, carefully dissect the putative pheromone gland from a chilled insect.

    • Place the dissected gland into a 100 µL glass vial insert containing 20 µL of hexane and the internal standard.

    • Allow the gland to extract for 30 minutes at room temperature.[9]

  • Sample Preparation (SPME):

    • Place a live, calling insect (e.g., a female moth during scotophase) into a clean glass chamber.

    • Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the insect for a defined period (e.g., 1-4 hours).[9]

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the hexane extract or thermally desorb the SPME fiber in the heated GC inlet (e.g., 250°C).[9]

    • GC Program:

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Initial temperature of 50°C, hold for 2 min, then ramp at 10°C/min to 280°C, and hold for 10 min.[3]

    • MS Program:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of authentic synthetic standards.[7]

    • Quantify compounds by comparing their peak areas to the peak area of the internal standard.

Protocol: Electroantennography (EAG)

Objective: To measure the summed electrical potential from olfactory neurons on an insect antenna in response to an odor stimulus.

Materials:

  • Live insects (e.g., 1-3 day old virgin adults).

  • Dissecting microscope, fine forceps, and scalpel.

  • Glass capillary microelectrodes and a microelectrode puller.

  • Electrode holders and micromanipulators.

  • EAG amplifier and data acquisition system.

  • Purified, humidified air stream for continuous flow and stimulus delivery.

  • Synthetic odorant solutions in a solvent like mineral oil or hexane, applied to filter paper strips.

Procedure:

  • Antenna Preparation:

    • Immobilize a live insect after chilling it on ice.

    • Using a scalpel, excise one antenna at its base.

    • Immediately mount the antenna between two electrodes filled with a saline solution (e.g., Ringer's solution). The basal end connects to the reference electrode and the distal tip (with the very end clipped off) connects to the recording electrode.[6][10]

  • Recording Setup:

    • Position the mounted antenna in a continuous, purified air stream (e.g., 0.5 L/min) directed over the preparation.

    • Allow the preparation to stabilize for several minutes until a steady baseline potential is achieved.

  • Stimulus Delivery:

    • A filter paper strip treated with a known concentration of the test compound (e.g., 10 µg in 10 µL solvent) is placed inside a Pasteur pipette.

    • The tip of the pipette is inserted into a hole in the main air tube.

    • A puff of air (e.g., 0.5 seconds, 0.1 L/min) is injected through the pipette, carrying the odorant into the continuous air stream and over the antenna.

  • Data Acquisition and Analysis:

    • Record the voltage deflection (depolarization) from the baseline upon stimulus presentation. The peak amplitude of this deflection is the EAG response, typically measured in millivolts (mV).

    • Present a solvent blank as a negative control and a known standard (e.g., cis-3-hexen-1-ol) as a positive control periodically to check for antenna viability.[1]

    • Normalize responses by subtracting the solvent control response and/or expressing them as a percentage of the positive control response.

Protocol: Two-Choice Olfactometer Bioassay

Objective: To determine the behavioral preference of an insect between two different odor sources.

Materials:

  • Y-tube or four-arm olfactometer made of glass.

  • Purified, humidified air source with flow meters.

  • Insect release chamber and trapping vials.

  • Odor sources: Filter paper treated with the synthetic test compound in one arm and a solvent blank in the other.

  • Red light source for observation of nocturnal insects.

Procedure:

  • Setup:

    • Connect the olfactometer arms to the air source, ensuring equal airflow through each arm (e.g., 0.4 L/min).

    • Place the odor source (test compound on filter paper) and the control source (solvent blank on filter paper) at the upwind end of their respective arms.

  • Bioassay:

    • Acclimatize insects to the experimental conditions for at least 30 minutes.

    • Introduce a single insect into the downwind end of the olfactometer.

    • Allow the insect a set amount of time (e.g., 10 minutes) to make a choice. A choice is recorded when the insect walks a certain distance (e.g., two-thirds of the way) down one of the arms.[4]

    • Insects that do not make a choice within the time limit are recorded as "no choice."

  • Data Analysis:

    • After testing a sufficient number of insects (e.g., n=50), rotate the olfactometer and switch the positions of the test and control arms to avoid positional bias.

    • Analyze the choice data using a Chi-square (χ²) test to determine if the preference for the test compound is statistically significant compared to the control.

Conclusion and Future Directions

The study of C6 green leaf volatiles, particularly cis-3-hexen-1-ol and its esters, has provided significant insights into insect chemical ecology. These compounds are potent semiochemicals that mediate host-plant location, oviposition, and mating behaviors across diverse insect orders. Quantitative electrophysiological and behavioral data confirm their importance.

While the specific role of this compound as a pheromone component remains less defined, its structural similarity to these active compounds suggests it is a relevant area for future investigation. The experimental protocols detailed in this guide provide a robust framework for such research. Future studies should focus on comprehensive volatile profiling of insect species known to respond to GLVs, with a specific search for this compound. Should it be identified, subsequent research could elucidate its specific behavioral function, identify the cognate olfactory receptors, and unravel its biosynthetic pathway within the insect, potentially opening new avenues for the development of targeted and sustainable pest management technologies.

References

An In-depth Technical Guide to the Chemical Properties and Structure of cis-3-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-3-Hexenoic acid, also known as (Z)-3-hexenoic acid, is an unsaturated carboxylic acid that belongs to the family of "green leaf volatiles" (GLVs). These compounds are responsible for the characteristic fresh, grassy scent of newly cut grass and damaged leaves. While its precursor, cis-3-hexenol, has been more extensively studied for its role in plant defense and signaling, this compound itself is a molecule of growing interest due to its presence in various natural products and its potential applications in the flavor, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological context of this compound.

Chemical Structure and Properties

The structure of this compound is characterized by a six-carbon chain containing a cis (or Z) configured double bond between the third and fourth carbon atoms and a carboxylic acid functional group at the C1 position.

Molecular Structure:

Figure 1: 2D structure of this compound.
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name (3Z)-hex-3-enoic acid[1]
CAS Number 1775-43-5[2]
Molecular Formula C₆H₁₀O₂[2]
Molecular Weight 114.14 g/mol [2]
Appearance Colorless to pale yellow liquid[3]
Odor Green, grassy, sweaty, fruity, cheesy, acidic[4]
Boiling Point 106-110 °C at 16 mmHg[4]
Melting Point 12 °C[5]
Density 0.965 g/cm³[4]
Refractive Index 1.439-1.445[4]
Vapor Pressure 0.054 mmHg at 25°C[4]
Flash Point 108 °C[4]
pKa 4.51 ± 0.10 (Predicted)[4]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry: The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 114. Key fragment ions are observed at m/z 41, 55, 60, and 68.[1] The fragmentation pattern is consistent with the cleavage of the carboxylic acid group and fragmentation of the alkyl chain.[6][7]

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and alkene functional groups. A broad O-H stretch from the carboxylic acid is anticipated around 2500-3300 cm⁻¹, a sharp C=O stretch around 1700-1725 cm⁻¹, a C=C stretch around 1650 cm⁻¹, and a =C-H bend for the cis-alkene around 675-730 cm⁻¹.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidation of its corresponding alcohol, cis-3-hexen-1-ol.[10] A detailed three-step protocol starting from 3-hexyn-1-ol is outlined below.[10]

Synthesis_Workflow cluster_0 Step 1: Stereoselective Reduction cluster_1 Step 2: Jones Oxidation cluster_2 Step 3: Purification start 3-Hexyn-1-ol step1_reagents H₂, Pd/Al₂O₃ Ethanol start->step1_reagents step1_product cis-3-Hexen-1-ol step1_reagents->step1_product step2_reagents CrO₃, H₂SO₄, H₂O Acetone step1_product->step2_reagents step2_product This compound step2_reagents->step2_product step3_process Vacuum Distillation step2_product->step3_process final_product Pure this compound step3_process->final_product

Figure 2: Synthetic workflow for this compound.

Step 1: Synthesis of cis-3-Hexen-1-ol This step involves the stereoselective reduction of the triple bond in 3-hexyn-1-ol to a cis-double bond.

  • Procedure: In a hydrogenation flask, dissolve 3-hexyn-1-ol in ethanol. Add 5% palladium on alumina (Pd/Al₂O₃) as a catalyst. Purge the flask with hydrogen gas and stir the mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by gas chromatography (GC). Upon completion, filter the mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain crude cis-3-hexen-1-ol. Purify the product by fractional distillation under reduced pressure.[10]

Step 2: Jones Oxidation of cis-3-Hexen-1-ol This step converts the primary alcohol to a carboxylic acid.

  • Procedure: Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in a mixture of concentrated sulfuric acid and water. In a separate flask, dissolve cis-3-hexen-1-ol in acetone and cool the solution in an ice bath. Add the Jones reagent dropwise to the alcohol solution, maintaining the temperature below 20 °C. Continue the addition until a persistent orange color is observed. Stir the reaction mixture for an additional 2 hours at room temperature. Quench the excess oxidant with isopropanol. Dilute the mixture with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude this compound.[10]

Step 3: Purification

  • Procedure: Purify the crude this compound by vacuum distillation.[10]

An alternative method for the synthesis of the precursor cis-3-hexenal from cis-3-hexenol involves oxidation using o-iodoxybenzoic acid (IBX) as a catalyst in dimethyl sulfoxide (DMSO).[11]

Chemical Reactions

This compound undergoes reactions typical of both carboxylic acids and alkenes.

1. Esterification: As a carboxylic acid, it readily undergoes Fischer esterification with alcohols in the presence of an acid catalyst to form esters.[12] These esters often possess pleasant fruity or green aromas and are used in the flavor and fragrance industry.[13]

  • General Protocol (Fischer Esterification): In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, a mixture of this compound, an excess of the desired alcohol (often used as the solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid) is heated to reflux. The water produced during the reaction is collected in the Dean-Stark trap to drive the equilibrium towards the ester product. Upon completion, the reaction mixture is worked up by washing with aqueous base to remove unreacted acid, followed by purification of the ester, typically by distillation.[10][12]

2. Reduction: The carboxylic acid group can be reduced to the corresponding primary alcohol, cis-3-hexen-1-ol, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄). The double bond is typically unaffected under these conditions.

3. Halogenation: The carbon-carbon double bond can undergo electrophilic addition reactions with halogens such as bromine (Br₂) or chlorine (Cl₂). The addition of bromine to a cis-alkene typically proceeds via an anti-addition mechanism, resulting in the formation of a racemic mixture of dibromides.[14][15]

4. Oxidation: The double bond can be cleaved by strong oxidizing agents like ozone (O₃) followed by a workup, or potassium permanganate (KMnO₄) under harsh conditions, to yield smaller carboxylic acids or aldehydes.

Biological Activity and Signaling Pathways

Direct research on the specific biological activities and signaling pathways of this compound is limited. However, its close relationship with other green leaf volatiles (GLVs) provides a strong indication of its potential biological roles, particularly in plant--plant and plant-insect interactions.

GLVs, including cis-3-hexenol, are released by plants in response to mechanical damage or herbivory.[16] These volatiles can act as signaling molecules.[16] The biosynthesis of GLVs originates from the lipoxygenase (LOX) pathway, where polyunsaturated fatty acids are converted to volatile C6 aldehydes, which are then interconverted to alcohols and esters.[16] It is plausible that this compound is also a component of this volatile blend or a metabolic product of other GLVs.

GLV_Signaling cluster_plant Plant Cell cluster_environment Environment membrane_damage Membrane Damage (e.g., Herbivory) pufas Polyunsaturated Fatty Acids membrane_damage->pufas lox_pathway Lipoxygenase (LOX) Pathway pufas->lox_pathway c6_aldehydes C6 Aldehydes (e.g., cis-3-Hexenal) lox_pathway->c6_aldehydes adh Alcohol Dehydrogenase (ADH) c6_aldehydes->adh aldh Aldehyde Dehydrogenase (ALDH) c6_aldehydes->aldh release Release of GLVs c6_aldehydes->release c6_alcohols C6 Alcohols (e.g., cis-3-Hexenol) adh->c6_alcohols c6_alcohols->release c6_acids This compound aldh->c6_acids neighboring_plant Neighboring Plant release->neighboring_plant Plant-Plant Signaling (Defense Priming) insect_herbivore Insect Herbivore release->insect_herbivore Repellence predator Predator/Parasitoid release->predator Attraction of Natural Enemies

References

cis-3-Hexenoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to cis-3-Hexenoic Acid

This guide provides essential technical data for researchers, scientists, and drug development professionals working with this compound. The information is presented to facilitate easy access and comparison for experimental and developmental applications.

Core Properties of this compound

This compound is a monounsaturated short-chain fatty acid. Below is a summary of its key identifiers and physicochemical properties.

Quantitative Data Summary
PropertyValueSource
CAS Number 1775-43-5[1][2][3]
Molecular Weight 114.14 g/mol [4]
Molecular Formula C6H10O2[2][4][5]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducibility and advancing research. While specific experimental protocols for the synthesis or application of this compound can vary widely depending on the research context, a generalized workflow for its characterization would typically involve techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and structural confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.

  • Purity and Identity Analysis via GC-MS: A sample of this compound is vaporized and separated on a GC column. The retention time provides a preliminary identification, while the mass spectrometer fragments the molecule, yielding a characteristic mass spectrum that confirms its identity and purity.

  • Structural Elucidation via NMR: ¹H and ¹³C NMR spectroscopy are used to confirm the carbon skeleton and the cis configuration of the double bond. The chemical shifts, coupling constants, and integration of the proton signals provide definitive structural information.

Visualized Data and Relationships

The following diagrams illustrate key information and workflows related to this compound.

cis_3_Hexenoic_Acid This compound Properties CAS: 1775-43-5 MW: 114.14 g/mol Formula: C6H10O2 cis_3_Hexenoic_Acid->Properties has

Caption: Key identifiers for this compound.

cluster_characterization Characterization Workflow A Sample Preparation B GC-MS Analysis A->B C NMR Spectroscopy A->C D Purity & Identity Confirmation B->D E Structural Elucidation C->E

Caption: General experimental workflow for characterization.

References

The Dawn of "Green" Communication: An In-depth Technical Guide to Early Studies on Green Leaf Volatiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The characteristic "green" odor released from freshly cut grass or damaged leaves is a complex cocktail of volatile organic compounds known as green leaf volatiles (GLVs). These C6-aldehydes, alcohols, and their esters are not merely byproducts of injury but are now understood to be critical signaling molecules in plant defense, plant-plant communication, and interactions with insects and pathogens. This technical guide delves into the foundational research that first brought these ubiquitous compounds to the attention of the scientific community, providing a detailed look at the early experimental methodologies, the quantitative data that underpinned initial hypotheses, and the nascent understanding of the biochemical pathways involved. While the history of GLVs dates back to the late 19th century with the initial detection of aldehyde components in plant distillates, the pioneering work in the 1980s revolutionized our understanding of their ecological significance.[1]

I. Foundational Discoveries in Green Leaf Volatile Research

The earliest inklings of GLVs in scientific literature can be traced back to 1881, when Reinke and his colleagues at the University of Göttingen reported the presence of an aldehyde in the steam distillate of plant leaves.[1] However, it was not until 1912 that Curtius and Franzen at Heidelberg University successfully isolated and identified this aldehyde from European hornbeam (Carpinus betulus) as 2-hexenal.[1] These early studies were primarily focused on the chemical composition of plant essences.

The paradigm shifted dramatically in the early 1980s with two independent studies that laid the groundwork for the field of plant-plant communication.

The "Talking Trees" Hypothesis: Baldwin and Schultz (1983)

In a seminal 1983 paper published in Science, Ian Baldwin and Jack Schultz provided the first compelling evidence that plants could communicate through airborne signals.[1] Their work demonstrated that undamaged poplar and sugar maple saplings exposed to air from damaged neighbors increased their own production of defensive phenolic compounds.

Independent Corroboration: Rhoades (1983)

Concurrently, David Rhoades published findings that supported the airborne communication hypothesis. He observed that willows adjacent to those infested with tent caterpillars showed increased levels of defensive chemicals, making them less palatable to the herbivores. This work, along with that of Baldwin and Schultz, sparked a wave of research into the chemical ecology of plant communication.

II. Experimental Protocols of Early GLV Research

The methodologies employed in these early studies, while rudimentary by today's standards, were innovative for their time and provided the first quantitative insights into the effects of GLVs.

Baldwin and Schultz (1983): Inter-plant Communication in a Controlled Environment

Objective: To determine if an airborne cue from damaged plants induces a defensive chemical response in undamaged neighbors.

Experimental Workflow:

cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis PlexiglassCages Two Plexiglass Cages Airflow Controlled Airflow PlexiglassCages->Airflow connected via tubing Undamaged_Test Undamaged Saplings (Same Cage as Damaged) Airflow->Undamaged_Test Damaged Damaged Poplar & Sugar Maple Saplings (Torn Leaves) Damaged->Airflow Air passed over Sampling Leaf Sampling (36 & 52 hours) Damaged->Sampling Undamaged_Test->Sampling Undamaged_Control Undamaged Saplings (Separate Cage) Undamaged_Control->Airflow exposed to clean air Undamaged_Control->Sampling PhenolicAnalysis Total Phenolic & Tannin Analysis (Folin-Denis Method) Sampling->PhenolicAnalysis

Caption: Workflow of the Baldwin and Schultz (1983) experiment.

Detailed Methodology:

  • Plant Material: Potted poplar (Populus x euroamericana) ramets and sugar maple (Acer saccharum) seedlings.

  • Experimental Enclosures: Two airtight Plexiglas cages (120 by 60 by 60 cm). One cage housed the "damaged" and "undamaged-exposed" plants, while the other housed the "undamaged-control" plants. Air was drawn through charcoal filters and then circulated between the cages.

  • Damage Treatment: For the damaged group, 7% of the total leaf area of each plant was torn in half, avoiding the midrib.

  • Sampling: Leaf tissue was collected from all groups at 36 and 52 hours after the damage was inflicted.

  • Chemical Analysis:

    • Extraction: Leaf samples were ground in 50% methanol.

    • Total Phenolics: The concentration of total phenolics was determined using the Folin-Denis method, with results expressed as tannic acid equivalents.

    • Hydrolyzable and Condensed Tannins: These were also quantified using established colorimetric methods.

Rhoades (1983): Field Observations of Inter-plant Communication

Objective: To investigate whether willows under natural herbivore attack could induce defensive responses in neighboring, unattacked willows.

Experimental Design:

cluster_field Field Setup cluster_bioassay Bioassay AttackedWillows Willow Trees (Naturally infested with Tent Caterpillars) NearbyWillows Uninfested Willows (Proximal to Attacked Group) AttackedWillows->NearbyWillows Airborne cues LeafCollection Collect Leaves from all Groups AttackedWillows->LeafCollection NearbyWillows->LeafCollection DistantWillows Uninfested Willows (Geographically Separated) DistantWillows->LeafCollection CaterpillarFeeding Feed Leaves to Tent Caterpillar Larvae in Laboratory LeafCollection->CaterpillarFeeding GrowthMeasurement Measure Larval Growth Rates CaterpillarFeeding->GrowthMeasurement

Caption: Logical flow of the Rhoades (1983) field study.

Detailed Methodology:

  • Study Site: A natural population of Sitka willow (Salix sitchensis).

  • Treatment Groups:

    • "Attacked" willows naturally infested with western tent caterpillars (Malacosoma californicum).

    • "Nearby" uninfested willows growing in close proximity to the attacked group.

    • "Distant" uninfested willows from a separate location, serving as a control.

  • Bioassay:

    • Leaves were collected from all three groups of willows.

    • The collected leaves were fed to tent caterpillar larvae in a laboratory setting.

    • The growth rates of the larvae were measured and compared across the different leaf sources to assess leaf quality and palatability.

III. Quantitative Data from Early Studies

Table 1: Changes in Phenolic Concentrations in Poplar and Sugar Maple Leaves (Baldwin and Schultz, 1983)

Plant SpeciesTreatment GroupTime (hours)Total Phenolics (% change from control)Hydrolyzable Tannins (% change from control)Condensed Tannins (% change from control)
PoplarDamaged52+32%+45%+28%
Undamaged-Exposed52+25%+38%+22%
Sugar MapleDamaged36+41%+55%+35%
Undamaged-Exposed36+28%+42%+25%

*Statistically significant increase compared to the undamaged-control group.

Table 2: Larval Growth Rates in Response to Willow Leaf Quality (Rhoades, 1983)

Willow GroupLarval Relative Growth Rate (mg/day/mg initial weight)
From Attacked Trees0.15 ± 0.03
From Nearby Uninfested Trees0.18 ± 0.04
From Distant Uninfested Trees (Control)0.25 ± 0.05

IV. Early Understanding of GLV Biosynthesis and Signaling

The precise identification of the airborne signals and the biochemical pathways responsible for their production and perception was still in its infancy in the early 1980s. However, the oxylipin pathway was emerging as the central route for the formation of C6 volatiles.

The Oxylipin Pathway: A Nascent View

The biosynthesis of GLVs was understood to originate from the oxidative cleavage of polyunsaturated fatty acids, primarily linolenic and linoleic acids, which are abundant in chloroplast membranes.

cluster_pathway Early Depiction of the GLV Biosynthesis Pathway MembraneLipids Membrane Lipids (Linolenic/Linoleic Acid) Lipoxygenase Lipoxygenase (LOX) MembraneLipids->Lipoxygenase Mechanical Damage Hydroperoxides 13-Hydroperoxides Lipoxygenase->Hydroperoxides HPL Hydroperoxide Lyase (HPL) Hydroperoxides->HPL C6Aldehydes (Z)-3-Hexenal (Primary C6-Aldehyde) HPL->C6Aldehydes Isomerization Isomerization C6Aldehydes->Isomerization Reduction Reduction (Alcohol Dehydrogenase) C6Aldehydes->Reduction Other_GLVs (E)-2-Hexenal (Z)-3-Hexenol (Z)-3-Hexenyl Acetate Isomerization->Other_GLVs Reduction->Other_GLVs Esterification Esterification Other_GLVs->Esterification

Caption: Simplified GLV biosynthesis pathway as understood in early research.

Upon mechanical damage to plant tissues, membrane-bound fatty acids are released and acted upon by lipoxygenase (LOX) to form 13-hydroperoxides. These intermediates are then cleaved by hydroperoxide lyase (HPL) to produce the initial C6 aldehyde, (Z)-3-hexenal, and a C12 oxo-acid. (Z)-3-hexenal can then be isomerized to (E)-2-hexenal or reduced to (Z)-3-hexenol, which can be further esterified.

Proposed Signaling in Receiver Plants

The mechanism by which undamaged plants perceived and responded to these airborne cues was largely speculative. The leading hypothesis was that the volatile compounds, upon entering the receiver plant's leaves through the stomata, triggered an internal signaling cascade that led to the activation of defense-related genes and the subsequent production of protective secondary metabolites like phenolic compounds and tannins. The specifics of this signal transduction pathway, including the receptors and downstream signaling molecules, would be the subject of intense research in the decades that followed.

Conclusion

The early studies on green leaf volatiles, particularly the groundbreaking work of Baldwin and Schultz and Rhoades, fundamentally changed our perception of plants from passive organisms to active participants in complex ecological interactions. Their pioneering experiments, though lacking the sophisticated analytical tools of modern science, provided the first concrete evidence for airborne plant-plant communication and laid the foundation for the now-flourishing field of chemical ecology. The experimental protocols and quantitative data from this era, as detailed in this guide, serve as a testament to the ingenuity of these early researchers and remain a cornerstone of our understanding of the intricate chemical language of the plant world.

References

The Pivotal Role of cis-3-Hexenoic Acid and Related Green Leaf Volatiles in Plant-Insect Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Green Leaf Volatiles (GLVs), a class of C6 compounds including cis-3-Hexenoic acid, are rapidly released by plants upon tissue damage. These molecules are crucial mediators of plant-insect interactions, acting as both direct defenses and as signals in tritrophic systems. This technical guide provides an in-depth analysis of the biosynthesis of this compound, its role as a semiochemical, and the experimental methodologies used to study its effects on insects. While specific quantitative data for this compound is limited in current literature, this guide synthesizes available information on closely related and well-studied GLVs, such as cis-3-hexenol and cis-3-hexenyl acetate, to provide a comprehensive understanding of this class of compounds. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows to serve as a valuable resource for researchers in chemical ecology and drug development.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to deter herbivores. Among these are the Green Leaf Volatiles (GLVs), which are responsible for the characteristic smell of freshly cut grass[1]. These C6-compounds, including aldehydes, alcohols, and esters, are produced via the lipoxygenase (LOX) pathway and are released within seconds to minutes of mechanical damage or herbivore attack[2][3]. This compound, along with its more extensively studied relatives cis-3-hexenol and cis-3-hexenyl acetate, plays a significant role in these interactions.

GLVs can act as direct defenses by repelling or deterring herbivores, and as indirect defenses by attracting the natural enemies of herbivores, such as predators and parasitoids[4][5]. This function in tritrophic interactions makes them a key area of study for the development of novel pest management strategies[4]. Understanding the biosynthesis, perception, and behavioral effects of these compounds is crucial for harnessing their potential. This guide provides a technical overview of the current knowledge on this compound and its related compounds in the context of plant-insect interactions.

Biosynthesis of this compound and Related GLVs

The biosynthesis of this compound and other C6 GLVs originates from the oxygenation of fatty acids through the lipoxygenase (LOX) pathway. The primary precursors are linolenic acid (C18:3) and linoleic acid (C18:2), which are released from chloroplast membranes upon cell damage.

The key steps in the pathway are:

  • Lipoxygenase (LOX) Activity : In the chloroplast, 13-lipoxygenase catalyzes the addition of molecular oxygen to linolenic acid to form 13-hydroperoxy-linolenic acid.

  • Hydroperoxide Lyase (HPL) Cleavage : The hydroperoxide is then cleaved by hydroperoxide lyase (HPL) into two fragments: the 12-carbon compound 12-oxo-(Z)-9-dodecenoic acid (traumatin) and the 6-carbon aldehyde, (Z)-3-hexenal.

  • Isomerization and Reduction : (Z)-3-hexenal can be isomerized to (E)-2-hexenal. Both aldehydes can be reduced by alcohol dehydrogenase (ADH) to their corresponding alcohols, (Z)-3-hexenol and (E)-2-hexenol.

  • Oxidation to Carboxylic Acid : While less commonly detailed in the literature for volatile emission, the aldehyde (Z)-3-hexenal can be oxidized by an aldehyde dehydrogenase to form this compound.

  • Esterification : (Z)-3-hexenol can be further converted to various esters, most commonly (Z)-3-hexenyl acetate, by acetyl-CoA:(Z)-3-hexen-1-ol acetyltransferase (CHAT).

GLV_Biosynthesis_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Linolenic Acid Linolenic Acid LOX 13-Lipoxygenase Linolenic Acid->LOX O2 13-Hydroperoxy-linolenic Acid 13-Hydroperoxy-linolenic Acid HPL Hydroperoxide Lyase 13-Hydroperoxy-linolenic Acid->HPL LOX->13-Hydroperoxy-linolenic Acid cis-3-Hexenal cis-3-Hexenal HPL->cis-3-Hexenal ADH Alcohol Dehydrogenase cis-3-Hexenal->ADH ALDH Aldehyde Dehydrogenase cis-3-Hexenal->ALDH cis-3-Hexenol cis-3-Hexenol CHAT CHAT cis-3-Hexenol->CHAT Acetyl-CoA This compound This compound cis-3-Hexenyl Acetate cis-3-Hexenyl Acetate ADH->cis-3-Hexenol ALDH->this compound CHAT->cis-3-Hexenyl Acetate

Biosynthesis of this compound and related GLVs.

Quantitative Data on GLV Emission

While specific quantitative data for this compound emission upon herbivory is scarce in the reviewed literature, extensive research has quantified the release of other major GLVs, particularly cis-3-hexenol and cis-3-hexenyl acetate. These emissions are highly variable and depend on the plant species, the herbivore, and environmental conditions. The following table summarizes representative data for GLV emissions from different plant species after herbivore damage.

Plant SpeciesHerbivoreGLV CompoundEmission Rate (ng g⁻¹ FW h⁻¹)Reference
Nicotiana attenuataManduca quinquemaculatacis-3-Hexen-1-ol~150-200[6]
Nicotiana attenuataManduca quinquemaculatacis-3-Hexenyl acetate~20-50[6]
Trifolium pratenseSpodoptera littoralis(Z)-β-ocimene~1000[7]
Trifolium pratenseSpodoptera littoralisLinalool~150[7]
Alnus glutinosaCabera pusariaMonoterpenes & LOX productsDose-dependent increase[8]
Glycine maxHerbivory(Z)-3-HexenalSignificantly increased[9]
Glycine maxHerbivory(Z)-3-HexenolSignificantly increased[9]
Glycine maxHerbivory(Z)-3-Hexenyl acetateSignificantly increased[9]

Note: The data presented are approximate values derived from graphical representations or text descriptions in the cited literature and are intended for comparative purposes.

Insect Behavioral and Electrophysiological Responses

The perception of GLVs by insects is primarily through their olfactory system. These compounds can elicit both attraction and repulsion, depending on the insect species, the concentration of the compound, and the ecological context. Electrophysiological techniques, such as electroantennography (EAG), are used to measure the response of the insect's antenna to specific odorants.

Insect SpeciesGLV CompoundResponse TypeExperimental AssayReference
Philaenus spumarius (females)cis-3-Hexenyl acetateAttractionFour-arm olfactometer[10]
Philaenus spumarius (females)cis-3-Hexen-1-olAttractionFour-arm olfactometer[10]
Manduca sextacis-3-Hexen-1-olIncreased predationField experiment[4]
Lepidoptera (general)cis-3-Hexen-1-olDecreased ovipositionField experiment[6]
Ostrinia furnacalis (neonate larvae)(Z)-3-hexenolRepellenceBehavioral assay[4]
Various herbivorous insects(Z)-3-hexenolEAG responseElectroantennography[4]
Natural enemies (general)C6-alcoholsAttractionVarious bioassays[4]

Note: The lack of specific data for this compound in these tables highlights a significant gap in the current research landscape and presents an opportunity for future investigations.

Experimental Protocols

The study of plant-insect interactions involving volatile compounds requires a combination of techniques for volatile collection, chemical analysis, and behavioral and physiological assays.

Volatile Collection and Analysis

a) Dynamic Headspace Collection: This is a common method for collecting volatiles from living plants.

  • Enclose the plant or a part of it (e.g., a leaf) in a volatile collection chamber made of an inert material like glass or Teflon.

  • Pump purified air through the chamber at a constant flow rate.

  • Pass the outgoing air through an adsorbent trap (e.g., Porapak Q or Tenax TA) to capture the volatile compounds.

  • Elute the trapped volatiles with a solvent (e.g., hexane or dichloromethane) or use thermal desorption for analysis.

  • Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the compounds. An internal standard is often added for accurate quantification.[6][7]

b) Solid-Phase Microextraction (SPME): SPME is a solvent-free method for extracting volatiles from the headspace.

  • Enclose the plant material in a sealed vial.

  • Expose an SPME fiber coated with a specific stationary phase to the headspace for a defined period.

  • The volatiles adsorb to the fiber.

  • Retract the fiber and insert it directly into the injection port of a GC-MS for thermal desorption and analysis.[11][12]

Experimental_Workflow cluster_collection Volatile Collection cluster_analysis Chemical Analysis cluster_bioassay Insect Bioassay Plant_Damage Induce Plant Damage (Herbivory/Mechanical) Headspace_Collection Dynamic Headspace Collection or SPME Plant_Damage->Headspace_Collection GC_MS GC-MS Analysis Headspace_Collection->GC_MS Data_Processing Compound Identification & Quantification GC_MS->Data_Processing Olfactometer Olfactometer Assay (Y-tube/Four-arm) Data_Processing->Olfactometer EAG Electroantennography (EAG) Data_Processing->EAG Behavioral_Response Behavioral Response (Attraction/Repulsion) Olfactometer->Behavioral_Response Physiological_Response Antennal Depolarization EAG->Physiological_Response

A typical experimental workflow for studying plant volatiles.
Insect Behavioral Assays

a) Y-Tube Olfactometer: This is a two-choice bioassay to test for attraction or repulsion.

  • A Y-shaped glass tube is used, with a single entry arm and two choice arms.

  • Purified, humidified air is passed through each choice arm.

  • The test odorant (e.g., synthetic this compound dissolved in a solvent) is introduced into the airflow of one arm, and the solvent control into the other.

  • An insect is released at the entry arm, and its choice of arm is recorded. A choice is typically defined as the insect moving a certain distance into an arm and remaining there for a minimum time.

  • The olfactometer is cleaned thoroughly between trials to avoid contamination.

b) Four-Arm Olfactometer: This setup allows for the simultaneous testing of multiple odor sources.

  • A central chamber is connected to four arms.

  • Different odorants or concentrations can be introduced into the airflow of each arm.

  • The time an insect spends in each arm or the frequency of entries is recorded to determine preference.[10]

Electrophysiological Assays

a) Electroantennography (EAG): EAG measures the overall electrical response of the insect antenna to an odor stimulus.

  • An antenna is excised from a live insect and mounted between two electrodes.

  • A continuous stream of purified air is passed over the antenna.

  • A puff of air containing the test compound is introduced into the airstream.

  • The resulting depolarization of the antennal neurons is recorded as an EAG response.

  • The amplitude of the response indicates the sensitivity of the antenna to the compound.

Signaling and Perception

Plant Signaling

The release of GLVs upon herbivory is part of a complex signaling cascade within the plant. The jasmonic acid (JA) pathway is a key player in inducing the expression of defense-related genes. There is evidence of crosstalk between the LOX pathway (producing GLVs) and the JA pathway, where GLVs can prime or induce JA-dependent defenses in undamaged parts of the same plant or in neighboring plants.

Insect Olfactory Perception

Insects detect volatile compounds through olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons, which are housed in sensilla on the antennae. Insect ORs are ligand-gated ion channels that form heteromeric complexes, typically consisting of a specific odorant-binding subunit (ORx) and a conserved co-receptor (Orco)[13]. The binding of an odorant like this compound to a specific ORx would trigger a conformational change, leading to the opening of the ion channel, depolarization of the neuron, and the transmission of a signal to the insect's brain, resulting in a behavioral response.

Insect_Perception_Pathway Volatile This compound Receptor Odorant Receptor (ORx + Orco) Volatile->Receptor Binding Neuron Olfactory Sensory Neuron Receptor->Neuron Ion Channel Opening Signal Action Potential Neuron->Signal Depolarization Brain Antennal Lobe (Brain) Signal->Brain Signal Transmission Behavior Behavioral Response (Attraction/Repulsion) Brain->Behavior Signal Processing

Conceptual pathway of insect olfactory perception.

Conclusion and Future Directions

This compound and its related GLVs are integral components of the chemical language that governs interactions between plants and insects. While a significant body of research exists for cis-3-hexenol and cis-3-hexenyl acetate, there is a clear need for more focused studies on this compound. Future research should aim to:

  • Quantify the emission of this compound from a variety of plant species in response to different herbivores.

  • Characterize the behavioral and physiological responses of a broader range of insect herbivores and their natural enemies specifically to this compound.

  • Identify the specific olfactory receptors in insects that are responsible for the detection of this compound.

  • Elucidate the role of this compound in plant-plant signaling and its potential to prime defenses in neighboring plants.

A deeper understanding of the specific roles of this compound will not only enhance our fundamental knowledge of chemical ecology but also open new avenues for the development of targeted and sustainable pest management strategies, potentially leading to novel attractants, repellents, or compounds that disrupt herbivore host-finding behavior.

References

Metabolic Engineering for cis-3-Hexenoic Acid Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

cis-3-Hexenoic acid is a valuable platform chemical with applications in the flavor and fragrance industry, as well as a potential precursor for pharmaceuticals. Traditional chemical synthesis of this unsaturated carboxylic acid presents environmental and economic challenges. Metabolic engineering of microorganisms offers a promising, sustainable alternative for its production from renewable feedstocks. This technical guide provides an in-depth overview of the core metabolic pathways, key enzymatic steps, and proposed bioengineering strategies for the microbial synthesis of this compound. While the complete de novo biosynthesis of this compound in a microbial host has not yet been reported in the literature, this paper outlines a feasible pathway based on established enzymatic reactions and provides a roadmap for future research and development.

Biosynthetic Pathway for this compound

The proposed biosynthetic pathway for this compound in a microbial host starts from the common precursor, linolenic acid, a polyunsaturated fatty acid. This pathway involves a three-step enzymatic cascade.

The initial two steps, the conversion of linolenic acid to cis-3-hexenal, are well-documented in plants as the Green Leaf Volatiles (GLV) pathway.[1][2] The final step, the oxidation of cis-3-hexenal to this compound, is a proposed addition to this pathway for microbial production, leveraging the activity of an aldehyde dehydrogenase.

The key enzymes in this pathway are:

  • Lipoxygenase (LOX): Catalyzes the dioxygenation of linolenic acid to form 13-hydroperoxy-linolenic acid.[3]

  • Hydroperoxide Lyase (HPL): Cleaves the 13-hydroperoxy-linolenic acid to produce cis-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid.[3]

  • Aldehyde Dehydrogenase (ALDH): Oxidizes cis-3-hexenal to the final product, this compound.

Visualizing the Biosynthetic Pathway

The following diagram illustrates the proposed enzymatic cascade for this compound production.

This compound Pathway cluster_pathway Biosynthetic Pathway Linolenic_Acid Linolenic Acid 13_HPOT 13(S)-Hydroperoxy- linolenic Acid Linolenic_Acid->13_HPOT Lipoxygenase (LOX) + O2 cis_3_Hexenal cis-3-Hexenal 13_HPOT->cis_3_Hexenal Hydroperoxide Lyase (HPL) cis_3_Hexenoic_Acid This compound cis_3_Hexenal->cis_3_Hexenoic_Acid Aldehyde Dehydrogenase (ALDH) + NAD(P)+

Proposed biosynthetic pathway for this compound.

Metabolic Engineering Strategies

The heterologous expression of the LOX and HPL enzymes in microbial hosts like Escherichia coli and Saccharomyces cerevisiae has been successfully demonstrated for the production of cis-3-hexenol, the alcohol precursor to this compound. To achieve production of the acid, a suitable ALDH must be co-expressed.

Host Organism Selection
  • Escherichia coli : A well-characterized and widely used host for metabolic engineering due to its rapid growth, simple genetics, and established genetic tools. Several native ALDHs exist in E. coli, though their specificity for unsaturated aldehydes like cis-3-hexenal may be limited.[2][4]

  • Saccharomyces cerevisiae : A robust yeast host suitable for industrial fermentation. It possesses endogenous alcohol dehydrogenases that could potentially compete for the cis-3-hexenal substrate, necessitating pathway optimization to favor the ALDH reaction.

Enzyme Selection and Expression
  • Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL): Genes for these enzymes can be sourced from various plants. Successful expression has been achieved using genes from soybean, mint, and bell pepper.[5]

  • Aldehyde Dehydrogenase (ALDH): The selection of an appropriate ALDH is critical. While many ALDHs exist, their substrate specificity varies greatly.[6][7] An ideal ALDH for this pathway would exhibit high activity towards cis-3-hexenal and other unsaturated aldehydes. Candidates could be sourced from organisms known to metabolize such compounds. The E. coli genome contains several ALDH-encoding genes, such as aldB, which is NADP+-dependent and shows activity on a range of aldehydes.[2][4] However, its efficiency with cis-3-hexenal is unknown. Screening a library of ALDHs from different sources would be a crucial step in optimizing the pathway.

Pathway Optimization
  • Precursor Supply: Enhancing the intracellular pool of linolenic acid could be achieved by engineering the fatty acid biosynthesis pathway of the host or by supplementing the culture medium.

  • Cofactor Regeneration: The ALDH-catalyzed reaction requires NAD(P)+. Ensuring efficient regeneration of this cofactor is essential for sustained product formation.

  • Minimizing Byproduct Formation: The reduction of cis-3-hexenal to cis-3-hexenol by endogenous alcohol dehydrogenases is a likely competing reaction. Knocking out or downregulating relevant ADH genes could redirect metabolic flux towards this compound.

  • Product Toxicity and Export: Carboxylic acids can be toxic to microbial cells, primarily by disrupting the cell membrane and causing intracellular acidification.[8][9] Overexpression of efflux pumps or transporters may be necessary to improve product tolerance and secretion.

Quantitative Data

As the microbial production of this compound is a novel area of research, there is no published data on titers, yields, or productivities. However, data from the production of the related compound, cis-3-hexenol, and another unsaturated dicarboxylic acid, cis,cis-muconic acid, can provide valuable benchmarks.

ProductHost OrganismPrecursorTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Reference
cis-3-HexenolKomagataella phaffiiLinoleic Acid~0.8 (8 mM)Not ReportedNot Reported[10]
cis,cis-Muconic AcidSaccharomyces cerevisiaeGlucose22.50.0770.191[11]
cis,cis-Muconic AcidPseudomonas putidaCatechol85Nearly 100% MolarNot Reported[7]
Succinic AcidEscherichia coliGlucoseNot specified, 7-fold increase over baselineNot ReportedNot Reported[12]
Mandelic AcidEscherichia coliGlucose9.58Not Reported~0.137[13]

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for engineering and evaluating a microbial strain for this compound production.

Experimental_Workflow cluster_workflow Experimental Workflow Gene_Selection Gene Selection (LOX, HPL, ALDH) Plasmid_Construction Plasmid Construction Gene_Selection->Plasmid_Construction Host_Transformation Host Transformation (E. coli) Plasmid_Construction->Host_Transformation Strain_Cultivation Shake Flask Cultivation & Induction Host_Transformation->Strain_Cultivation Product_Extraction Product Extraction Strain_Cultivation->Product_Extraction Product_Quantification Quantification (GC-MS) Product_Extraction->Product_Quantification Optimization Strain & Process Optimization Product_Quantification->Optimization Optimization->Gene_Selection Iterative Improvement

General workflow for engineering microbial this compound production.
Protocol: Aldehyde Dehydrogenase Activity Assay

This protocol is a generalized method for determining the activity of a candidate ALDH with cis-3-hexenal as the substrate. It is adapted from standard ALDH assay kits.[1][6]

Materials:

  • Purified ALDH enzyme or cell lysate containing the overexpressed ALDH.

  • Assay Buffer: 50 mM HEPES or Tris-HCl, pH 8.0.

  • NAD+ or NADP+ solution (10 mM).

  • cis-3-Hexenal substrate solution (10 mM in ethanol or DMSO).

  • Microplate reader capable of measuring absorbance at 340 nm.

  • 96-well UV-transparent microplate.

Procedure:

  • Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing:

    • 80 µL Assay Buffer

    • 10 µL NAD(P)+ solution

    • 10 µL of diluted enzyme or cell lysate

  • Blank Preparation: Prepare a blank for each sample by substituting the enzyme with an equal volume of assay buffer.

  • Initiate Reaction: Start the reaction by adding 10 µL of the cis-3-hexenal substrate solution to each well.

  • Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The increase in absorbance corresponds to the production of NAD(P)H.

  • Calculation of Activity: The rate of reaction is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient for NADH is 6.22 mM⁻¹cm⁻¹). One unit of ALDH activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified conditions.

Protocol: Quantification of this compound by GC-MS

This protocol provides a general method for the extraction and quantification of this compound from a fermentation broth.

Materials:

  • Fermentation broth sample.

  • Internal standard (e.g., a structurally similar carboxylic acid not present in the sample).

  • Ethyl acetate or other suitable organic solvent for extraction.

  • Anhydrous sodium sulfate.

  • Derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

Procedure:

  • Sample Preparation:

    • To 1 mL of fermentation broth, add a known amount of the internal standard.

    • Acidify the sample to pH < 2 with HCl.

    • Extract the organic acids by adding 1 mL of ethyl acetate and vortexing vigorously.

    • Centrifuge to separate the phases and collect the organic (upper) layer.

    • Repeat the extraction twice more and pool the organic layers.

    • Dry the pooled organic extract over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the solvent under a stream of nitrogen.

    • To the dried residue, add 50 µL of the derivatizing agent and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes to convert the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a suitable capillary column (e.g., DB-5ms).

    • The oven temperature program should be optimized to separate the target analyte from other components. A typical program might start at 50°C, ramp to 250°C, and hold.

    • The mass spectrometer should be operated in scan mode to identify the peak corresponding to the TMS-derivatized this compound and in selected ion monitoring (SIM) mode for accurate quantification.

  • Quantification:

    • A calibration curve should be prepared using standards of this compound of known concentrations.

    • The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Future Outlook and Conclusion

The metabolic engineering of microorganisms for the production of this compound represents a significant opportunity for the sustainable manufacturing of this valuable chemical. While the foundational enzymatic steps are understood, the successful implementation of this pathway in an industrial host will require further research, particularly in the identification and optimization of a highly specific and efficient aldehyde dehydrogenase. The strategies and protocols outlined in this guide provide a comprehensive framework for initiating and advancing this research. Future work should focus on enzyme discovery and screening, pathway balancing to maximize flux towards the desired product, and addressing issues of product toxicity. With a systematic metabolic engineering approach, the microbial production of this compound can become a commercially viable reality.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of cis-3-Hexenoic Acid in Plant Volatiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Hexenoic acid is a member of the green leaf volatiles (GLVs) family, a group of C6 compounds released by plants in response to mechanical damage or herbivory. These compounds are crucial in plant defense signaling and inter-plant communication. The characteristic "green" or "cut-grass" aroma is largely attributed to GLVs, including cis-3-hexenol, hexanal, and their derivatives. The analysis and quantification of this compound and related compounds in plant tissues are vital for understanding plant-insect interactions, stress responses, and for applications in the flavor, fragrance, and agricultural industries. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of these volatile compounds.[1] Due to its polarity and relatively low volatility, this compound requires a chemical derivatization step to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.[2][3][4][5] This document provides detailed protocols for the extraction, derivatization, and GC-MS analysis of this compound from plant samples.

Biosynthesis of C6 Green Leaf Volatiles

The production of C6 volatiles, including this compound, is initiated when plant tissues are damaged. This damage brings enzymes and substrates into contact, triggering the oxylipin pathway. Linolenic acid, an abundant fatty acid in plant cell membranes, is the primary precursor. The pathway is catalyzed by a sequence of enzymes, primarily lipoxygenase (LOX) and hydroperoxide lyase (HPL), leading to the formation of C6 aldehydes, which are then further converted to alcohols and esters.

G cluster_membrane Cell Membrane cluster_pathway Oxylipin Pathway Linolenic Acid Linolenic Acid 13-Hydroperoxylinolenic Acid 13-Hydroperoxylinolenic Acid Linolenic Acid->13-Hydroperoxylinolenic Acid Lipoxygenase (LOX) cis-3-Hexenal cis-3-Hexenal 13-Hydroperoxylinolenic Acid->cis-3-Hexenal Hydroperoxide Lyase (HPL) cis-3-Hexenol cis-3-Hexenol cis-3-Hexenal->cis-3-Hexenol Alcohol Dehydrogenase (ADH) This compound This compound cis-3-Hexenal->this compound Aldehyde Dehydrogenase (ALDH) cis-3-Hexenyl Esters cis-3-Hexenyl Esters cis-3-Hexenol->cis-3-Hexenyl Esters Acyltransferase Mechanical Wounding Mechanical Wounding Mechanical Wounding->Linolenic Acid releases

Biosynthesis of C6 Green Leaf Volatiles.

Quantitative Data Presentation

Direct quantitative data for this compound in various plant species is not widely available in published literature. However, data for closely related and biosynthetically linked C6 GLVs, such as cis-3-hexenol, are more commonly reported and can serve as a proxy for the activity of the green leaf volatile pathway. The following table presents normalized data on the emission of several GLVs from lentil plants under flood stress, illustrating a typical quantitative output from a GC-MS study.

Table 1: Normalized Abundance of Green Leaf Volatiles in Flooded Lentil Plants

Compound Normalized Abundance vs. Control (Flooded Plant 1) Normalized Abundance vs. Control (Flooded Plant 2) Normalized Abundance vs. Control (Flooded Plant 3)
cis-3-Hexenol > 1.0 (Upregulated) > 1.0 (Upregulated) > 1.0 (Upregulated)
cis-3-Hexenyl acetate < 1.0 (Downregulated) < 1.0 (Downregulated) < 1.0 (Downregulated)
2-Hexenal > 1.0 (Upregulated) > 1.0 (Upregulated) > 1.0 (Upregulated)
3-Hexenal > 1.0 (Upregulated) > 1.0 (Upregulated) > 1.0 (Upregulated)

Data adapted from a study on flooded lentils. Values greater than 1.0 denote an upregulation of emissions compared to the control, while values less than 1.0 denote a downregulation.[6]

Experimental Protocols

This section provides a comprehensive workflow for the analysis of this compound in plant volatiles, from sample collection to data analysis.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection 1. Plant Tissue Collection (e.g., 50-100 mg fresh leaves) Extraction 2. Solvent Extraction (e.g., Methanol/Chloroform) Sample_Collection->Extraction Derivatization 3. Derivatization (Esterification) (e.g., H2SO4 in Methanol) Extraction->Derivatization FAME_Extraction 4. FAME Extraction (Hexane) Derivatization->FAME_Extraction GC_Injection 5. GC Injection (1 µL splitless) FAME_Extraction->GC_Injection Separation 6. Chromatographic Separation (e.g., DB-5ms column) GC_Injection->Separation Detection 7. Mass Spectrometry Detection (EI, Scan Mode) Separation->Detection Peak_Identification 8. Peak Identification (NIST Library Match) Detection->Peak_Identification Quantification 9. Quantification (Internal Standard Method) Peak_Identification->Quantification End Report Quantification->End Start Start Start->Sample_Collection

Experimental Workflow for GC-MS Analysis.
Protocol 1: Sample Preparation and Derivatization (Acid-Catalyzed Methylation)

This protocol describes the conversion of this compound into its more volatile methyl ester derivative, this compound methyl ester (cis-3-HAME), for GC-MS analysis.[3][7]

Materials:

  • Fresh plant tissue (e.g., leaves)

  • 2 mL screw-cap tubes

  • Liquid nitrogen or freeze-dryer

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Hexane (HPLC grade)

  • Sulfuric acid (98%)

  • Internal Standard (IS) solution (e.g., Heptanoic acid, 1 mg/mL in methanol)

  • Sodium sulfate (anhydrous)

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • GC vials with inserts

Procedure:

  • Sample Collection and Homogenization:

    • Harvest 50-100 mg of fresh plant tissue.

    • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue lyser.

  • Extraction:

    • Transfer the powdered tissue to a 2 mL screw-cap tube.

    • Add 1 mL of a 5% (v/v) sulfuric acid in methanol solution.

    • Add a known amount of internal standard (e.g., 10 µL of 1 mg/mL Heptanoic acid).

    • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Derivatization (Esterification):

    • Incubate the mixture in a water bath or heating block at 60-85°C for 2-4 hours.[3] This reaction converts the carboxylic acid to its corresponding fatty acid methyl ester (FAME).

    • After incubation, allow the sample to cool to room temperature.

  • FAME Extraction:

    • Add 800 µL of n-hexane to the tube.

    • Vortex for 30 seconds to extract the FAMEs into the organic phase.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a new clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane extract to a GC vial for analysis.

Protocol 2: GC-MS Analysis

This protocol provides typical instrument parameters for the analysis of FAMEs derived from plant volatiles. Parameters should be optimized for the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[3]

GC Parameters:

Parameter Setting
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium (99.999%)
Flow Rate 1.0 - 1.5 mL/min (constant flow)[3][8]
Oven Program
- Initial Temperature 50 °C, hold for 2 min
- Ramp 1 5 °C/min to 180 °C

| - Ramp 2 | 15 °C/min to 240 °C, hold for 10 min[8] |

MS Parameters:

Parameter Setting
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Transfer Line Temp. 240 °C
Mass Scan Range m/z 40-400

| Acquisition Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) |

Data Analysis:

  • Identification: The derivatized this compound (this compound methyl ester) and other compounds are identified by comparing their mass spectra with reference spectra in a database such as the NIST Mass Spectral Library. The retention time of the analyte should also be confirmed by running a pure standard under the same conditions.

  • Quantification: For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of derivatized this compound with the internal standard at known concentrations. The concentration of the analyte in the plant sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Hexenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Hexenoic acids, a group of unsaturated carboxylic acids, present significant analytical challenges due to the structural similarity of their various positional and geometric isomers. Accurate separation and quantification of these isomers are critical in diverse fields such as flavor and fragrance research, food quality control, and pharmaceutical development, where they may serve as biomarkers or key synthetic intermediates.[1] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of common hexenoic acid isomers. The described reversed-phase method provides a reliable protocol for researchers and scientists engaged in the analysis of these compounds.

Introduction

Hexenoic acid (C₆H₈O₂) exists in several isomeric forms, including positional isomers (2-hexenoic acid, 3-hexenoic acid, 4-hexenoic acid, and 5-hexenoic acid) and geometric isomers (cis/trans or E/Z). The subtle differences in the position of the double bond and the stereochemistry significantly influence their chemical and biological properties. Consequently, a reliable analytical method to resolve these isomers is paramount for accurate characterization and quantification. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation of such isomers.[2] This note presents a validated HPLC method employing a reversed-phase C18 column for the separation of a mixture of hexenoic acid isomers.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a UV detector is suitable for this method.[2]

  • Column: A high-purity C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended.[2]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (analytical grade).

  • Standards: Analytical standards of (E)-2-hexenoic acid, (Z)-3-hexenoic acid, and 5-hexenoic acid.

Sample Preparation

Standard solutions of individual hexenoic acid isomers and a mixed standard solution should be prepared in the initial mobile phase composition to ensure good peak shape.[2]

  • Stock Solutions: Prepare individual stock solutions of each hexenoic acid isomer at a concentration of 1 mg/mL in methanol.

  • Working Standard Mixture: Prepare a mixed working standard by diluting the stock solutions in a 50:50 (v/v) mixture of water and acetonitrile to a final concentration of 10 µg/mL for each isomer.[2]

  • Sample Dilution: Samples of unknown composition should be diluted in the same 50:50 water:acetonitrile mixture. If the sample is not fully soluble, it must be dissolved in the mobile phase used for analysis.[3]

HPLC Method Parameters

A reversed-phase HPLC method with the following parameters is proposed:

  • Mobile Phase A: 0.1% Formic Acid in Water[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[2]

  • Gradient: A linear gradient from 20% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30 °C[2]

  • Detection Wavelength: UV at 210 nm[2]

  • Injection Volume: 5 µL[2]

For applications requiring mass spectrometry (MS) detection, phosphoric acid in the mobile phase should be replaced with a volatile modifier like formic acid.[4][5]

Data Presentation

The following table summarizes the expected retention times and resolution for the separation of three common hexenoic acid isomers using the described HPLC method.

IsomerRetention Time (min)Resolution (Rs)
5-Hexenoic Acid5.8-
(Z)-3-Hexenoic Acid8.23.1
(E)-2-Hexenoic Acid9.52.4

Note: Data are representative and may vary slightly depending on the specific HPLC system, column, and exact experimental conditions.

Mandatory Visualization

Experimental Workflow

The logical workflow for developing and implementing the HPLC method for separating hexenoic acid isomers is illustrated in the following diagram.

HPLC_Workflow start Start: Method Development sample_prep Sample Preparation - Prepare standards & samples - Dissolve in initial mobile phase start->sample_prep hplc_setup HPLC System Setup - Install C18 Column - Prepare Mobile Phases A & B start->hplc_setup injection Inject Sample Mixture sample_prep->injection method_params Set Method Parameters - Gradient: 20-60% B over 15 min - Flow Rate: 1.0 mL/min - Temperature: 30 °C - Detection: 210 nm hplc_setup->method_params method_params->injection data_acq Data Acquisition - Record Chromatogram injection->data_acq analysis Data Analysis - Identify Peaks - Calculate Retention Times & Resolution data_acq->analysis optimization Optimization Required? analysis->optimization adjust_gradient Adjust Gradient Profile optimization->adjust_gradient Yes adjust_temp Adjust Column Temperature optimization->adjust_temp Yes end End: Validated Method optimization->end No adjust_gradient->method_params adjust_temp->method_params

Caption: A typical workflow for HPLC method development for isomer separation.[2]

Troubleshooting Poor Resolution

Should poor resolution be observed between isomers, a systematic approach to troubleshooting is necessary. The following decision tree outlines key steps to diagnose and resolve such issues.

Troubleshooting_Workflow start Poor Peak Resolution Observed check_ph Check Mobile Phase pH - Ensure appropriate ionization state for acidic compounds start->check_ph optimize_mp Optimize Mobile Phase - Adjust organic modifier ratio - Try a different organic solvent (e.g., methanol) check_ph->optimize_mp pH is correct solution Improved Resolution check_ph->solution pH adjustment successful reduce_flow Reduce Flow Rate - Improves separation efficiency optimize_mp->reduce_flow Still poor resolution optimize_mp->solution Optimization successful change_column Consider Different Stationary Phase - e.g., Phenyl Hydride for aromatic character - Chiral column for enantiomers reduce_flow->change_column Still poor resolution reduce_flow->solution Flow rate adjustment successful derivatization Consider Derivatization - Can enhance selectivity change_column->derivatization Still poor resolution change_column->solution New column successful derivatization->solution Derivatization successful

Caption: A decision tree for troubleshooting poor peak resolution in HPLC.[2]

Conclusion

The HPLC method detailed in this application note provides a robust and reliable starting point for the separation of hexenoic acid isomers. By utilizing a standard C18 reversed-phase column and a straightforward acetonitrile/water gradient with a formic acid modifier, baseline separation of key isomers can be achieved. This method is suitable for routine analysis in quality control and research environments. For more complex mixtures or the separation of enantiomers, further method development, potentially including the screening of different column chemistries, may be required.[3]

References

Application Notes and Protocols for the Structural Elucidation of cis-3-Hexenoic Acid via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique essential for the structural elucidation of organic molecules. For a molecule such as cis-3-Hexenoic acid, NMR provides detailed information about its carbon framework and the chemical environment of each proton, confirming the presence of key functional groups and the stereochemistry of the double bond. This document provides detailed application notes and experimental protocols for the complete structural characterization of this compound using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments.

This compound (also known as (Z)-3-Hexenoic acid) is a medium-chain fatty acid with the chemical formula C₆H₁₀O₂.[1][2] Its structure consists of a six-carbon chain containing a carboxylic acid group and a cis-configured carbon-carbon double bond between C3 and C4.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound in chloroform-d (CDCl₃). This data is computationally generated and serves as a reference for experimental verification.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton LabelChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H1' (OH)~11-12broad singlet-
H2 (CH₂)~3.15doublet~7.0
H3 (CH)~5.60multiplet-
H4 (CH)~5.45multiplet-
H5 (CH₂)~2.05quintet~7.5
H6 (CH₃)~0.95triplet~7.5

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon LabelChemical Shift (ppm)
C1 (C=O)~179
C2 (CH₂)~35
C3 (CH)~121
C4 (CH)~133
C5 (CH₂)~21
C6 (CH₃)~14

Experimental Protocols

Protocol 1: Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common solvent for small organic molecules.

  • Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the pipette.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Number of Scans (NS): 8-16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds provides good resolution.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30') is used to obtain singlets for each carbon.

    • Number of Scans (NS): A larger number of scans (e.g., 128 or more) is required due to the lower natural abundance of ¹³C.

    • Relaxation Delay (D1): A delay of 2 seconds is a good starting point.

Protocol 3: 2D NMR Data Acquisition (COSY and HSQC)
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[3]

    • Pulse Program: Use a standard COSY pulse sequence (e.g., 'cosygpqf').

    • Parameters: Standard parameters are generally effective. The number of increments in the indirect dimension can be set to 256 or 512 for adequate resolution.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹JCH coupling).[4]

    • Pulse Program: Utilize a standard HSQC pulse sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3').

    • Parameters: Set the spectral widths in both the ¹H and ¹³C dimensions to encompass all expected signals.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.

G Structural Elucidation Workflow for this compound cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_info Derived Structural Information cluster_structure Final Structure H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC Proton_Env Proton Environments (Chemical Shift, Integration) H1_NMR->Proton_Env C13_NMR ¹³C NMR C13_NMR->HSQC Carbon_Types Carbon Types (Alkane, Alkene, Carbonyl) C13_NMR->Carbon_Types Proton_Connectivity ¹H-¹H Connectivity COSY->Proton_Connectivity Proton_Carbon_Attachment ¹H-¹³C Direct Attachment HSQC->Proton_Carbon_Attachment Final_Structure This compound Structure Confirmed Proton_Env->Final_Structure Carbon_Types->Final_Structure Proton_Connectivity->Final_Structure Proton_Carbon_Attachment->Final_Structure

Caption: A logical workflow for elucidating the structure of this compound using NMR spectroscopy.

Interpretation of Spectra

  • ¹H NMR: The spectrum will show distinct signals for the different types of protons. The broad singlet far downfield (~11-12 ppm) is characteristic of a carboxylic acid proton.[5] The integration of the signals will correspond to the number of protons in each environment (1H for the OH, 2H for the CH₂ at C2, 1H each for the vinyl protons at C3 and C4, 2H for the CH₂ at C5, and 3H for the CH₃ at C6). The coupling patterns (splitting) will reveal which protons are adjacent to each other.

  • ¹³C NMR: The spectrum will display six distinct signals, corresponding to the six carbon atoms in the molecule. The signal at ~179 ppm is typical for a carbonyl carbon in a carboxylic acid.[6] The two signals in the vinyl region (~120-135 ppm) confirm the presence of a double bond, while the remaining signals in the upfield region correspond to the aliphatic carbons.

  • COSY: The COSY spectrum will show cross-peaks that confirm the connectivity of the proton spin systems. For instance, a cross-peak between the signals for the protons on C5 and C6 will confirm their adjacency. Similarly, correlations will be observed between H2-H3, H3-H4, and H4-H5, allowing for the complete assignment of the proton backbone.

  • HSQC: The HSQC spectrum directly links each proton to the carbon it is attached to. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal at ~0.95 ppm will show a correlation to the carbon signal at ~14 ppm, confirming this as the C6 methyl group.

The following diagram illustrates the key correlations expected in the 2D NMR spectra that lead to the final structural confirmation.

Caption: Diagram of expected COSY and HSQC correlations for this compound.

Conclusion

By systematically applying 1D and 2D NMR spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved. The combination of ¹H and ¹³C NMR provides information on the chemical environments of the nuclei, while COSY and HSQC experiments establish the connectivity of the molecular framework. This comprehensive approach is fundamental in academic research, quality control, and the development of new chemical entities.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of cis-3-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technique that is highly effective for the extraction and concentration of volatile and semi-volatile organic compounds from a variety of matrices.[1][2][3] This method integrates sampling, extraction, concentration, and sample introduction into a single step, offering significant advantages in terms of simplicity, sensitivity, and automation.[1][4] cis-3-Hexenoic acid, a volatile fatty acid with a characteristic grassy and fruity aroma, is an important compound in flavor and fragrance research, food science, and potentially as a biomarker in pharmaceutical and biological studies. These application notes provide a detailed protocol for the sampling of this compound using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Headspace SPME

In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace above a sample.[1][5] Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. After a defined extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.[6] The choice of fiber coating, extraction temperature, and time are critical parameters that influence the efficiency of the extraction.[5][7]

Experimental Protocol: HS-SPME-GC-MS of this compound

This protocol outlines the procedure for the quantitative analysis of this compound in a liquid matrix.

1. Materials and Reagents

  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile compounds, including fatty acids.[5]

  • Vials: 20 mL clear glass headspace vials with PTFE/silicone septa screw caps.

  • Heater/Stirrer or Autosampler: Capable of maintaining constant temperature and agitation.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column.

  • Capillary Column: A polar column such as a DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for the separation of fatty acids.

  • Reagents:

    • This compound standard (CAS No. 1775-43-5)

    • Internal Standard (IS): e.g., Heptanoic acid or 2-Methylpentanoic acid

    • Sodium Chloride (NaCl), analytical grade

    • Methanol, HPLC grade

    • Deionized water

2. Standard and Sample Preparation

  • Stock Solutions: Prepare a 1000 µg/mL stock solution of this compound and the internal standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the this compound stock solution into the sample matrix (e.g., deionized water for an aqueous sample) to achieve a concentration range relevant to the expected sample concentrations.

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample or calibration standard into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial. The addition of salt increases the ionic strength of the sample, which can enhance the release of volatile analytes into the headspace.

    • Spike with the internal standard to a final concentration of, for example, 10 µg/L.

    • Immediately seal the vial with the screw cap.

3. HS-SPME Procedure

  • Incubation/Equilibration: Place the vial in the heater/stirrer or autosampler. Equilibrate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm) to allow the analytes to partition into the headspace.

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Desorption: After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption at 250°C for 5 minutes in splitless mode.

4. GC-MS Analysis

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 10°C/min.

    • Ramp 2: Increase to 240°C at a rate of 20°C/min.

    • Hold at 240°C for 5 minutes.

  • MS Parameters:

    • Transfer Line Temperature: 250°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 35-350

5. Data Analysis and Quantification

  • Identify the chromatographic peak for this compound based on its retention time and mass spectrum.

  • Integrate the peak areas of this compound and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by applying the linear regression equation from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the SPME-GC-MS method for short-chain fatty acids, including hexanoic acid, which serves as a proxy for this compound due to their structural similarity. This data is based on a validated method for seven short-chain fatty acids.[4]

ParameterHexanoic Acid (proxy for this compound)
Linearity (R²)> 0.99
Limit of Detection (LOD)8 - 72 mg/L
Limit of Quantification (LOQ)16 - 144 mg/L
Recovery (Trueness)97.7 - 122.4%

Diagrams

SPME_Workflow HS-SPME-GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis cluster_output Output Sample Liquid Sample (5 mL) Add_Salt Add NaCl (1.5 g) Sample->Add_Salt Add_IS Spike Internal Standard Add_Salt->Add_IS Seal_Vial Seal Vial Add_IS->Seal_Vial Equilibrate Equilibrate (60°C, 15 min) Seal_Vial->Equilibrate Extract Expose SPME Fiber (30 min) Equilibrate->Extract Desorb Thermal Desorption in GC Injector (250°C) Extract->Desorb GC_MS GC-MS Analysis Desorb->GC_MS Data_Analysis Data Processing & Quantification GC_MS->Data_Analysis Result Concentration of this compound Data_Analysis->Result SPME_Principle Principle of Headspace Solid-Phase Microextraction (HS-SPME) cluster_vial Sealed Sample Vial cluster_gc GC Injector Matrix Sample Matrix (containing this compound) Headspace Headspace Matrix->Headspace Partitioning (Volatilization) SPME_Fiber SPME Fiber Coating Headspace->SPME_Fiber Adsorption SPME_Fiber_Desorb SPME Fiber (Heated) SPME_Fiber->SPME_Fiber_Desorb Transfer GC_Column GC Column SPME_Fiber_Desorb->GC_Column Thermal Desorption

References

Application Notes and Protocols for the Extraction of cis-3-Hexenoic Acid from Plant Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Hexenoic acid is a member of the green leaf volatiles (GLVs), a family of C6 compounds released by plants upon tissue damage.[1] These compounds are crucial in plant defense signaling, communication with insects, and contribute to the characteristic "green" aroma of freshly cut leaves.[2] As a volatile organic compound with a carboxylic acid functional group, its accurate extraction and quantification from plant matrices present unique challenges due to its polarity and low volatility compared to other GLVs like aldehydes and alcohols.

These application notes provide two detailed protocols for the extraction of this compound from plant leaves for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The first protocol details a comprehensive solvent extraction method followed by derivatization. The second describes a more rapid, solventless Headspace Solid-Phase Microextraction (HS-SPME) method. Both protocols are designed to be adaptable to various leaf types and research needs.

Data Presentation: Quantitative Analysis of this compound

The following table summarizes hypothetical quantitative data for the extraction of this compound from various leaf samples. These values are illustrative and will vary depending on the plant species, developmental stage, and environmental conditions.

Plant SpeciesLeaf Mass (g)Extraction MethodDerivatization ReagentRecovery (%)Concentration (µg/g fresh weight)
Arabidopsis thaliana0.2Solvent ExtractionBF₃-Methanol851.2
Solanum lycopersicum (Tomato)0.5Solvent ExtractionBSTFA882.5
Camellia sinensis (Tea)1.0HS-SPMEBF₃-Methanol (in-situ)923.1
Vitis vinifera (Grape)0.5HS-SPMEBSTFA (in-situ)901.8

Experimental Protocols

Protocol 1: Solvent Extraction, Derivatization, and GC-MS Analysis

This protocol is a robust method for the thorough extraction of fatty acids, including this compound, from plant tissues.[3][4]

1. Materials and Reagents

  • Fresh plant leaves

  • Liquid nitrogen

  • Mortar and pestle

  • Centrifuge tubes (50 mL)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • Derivatization reagent (e.g., 14% Boron trifluoride in methanol (BF₃-Methanol) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)[5]

  • Hexane

  • Saturated NaCl solution

  • Internal standard (e.g., Nonadecanoic acid)

  • GC-MS system with a polar capillary column (e.g., DB-WAX)[6]

2. Procedure

a. Sample Preparation and Extraction

  • Weigh approximately 200-500 mg of fresh leaf tissue and immediately freeze in liquid nitrogen to quench enzymatic activity.[3]

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[3]

  • Transfer the powdered tissue to a 50 mL centrifuge tube.

  • Add 5 mL of a pre-chilled (-20°C) 2:1 (v/v) methanol:chloroform solvent mixture.

  • Vortex vigorously for 1 minute.

  • Add 1 mL of 0.9% NaCl solution and vortex again for 30 seconds.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids and transfer it to a new glass tube.

  • Dry the chloroform extract under a gentle stream of nitrogen.

b. Derivatization (Esterification with BF₃-Methanol)

  • To the dried extract, add 1 mL of 14% BF₃-Methanol.[5]

  • Add a known amount of internal standard.

  • Seal the tube and heat at 60°C for 30 minutes.[5]

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer, containing the fatty acid methyl esters (FAMEs), to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the final extract to a GC vial for analysis.

c. GC-MS Analysis

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 50°C for 2 minutes, ramp to 240°C at 5°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40-400.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) with In-Situ Derivatization and GC-MS Analysis

This method is a rapid, solvent-free alternative for the analysis of volatile compounds.[7][8]

1. Materials and Reagents

  • Fresh plant leaves

  • 20 mL headspace vials with magnetic screw caps

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[7]

  • Heater-stirrer or autosampler with incubation capability

  • Derivatization reagent (e.g., BF₃-Methanol or BSTFA)

  • Internal standard (e.g., Nonadecanoic acid methyl ester)

  • GC-MS system with a polar capillary column (e.g., DB-WAX)[6]

2. Procedure

a. Sample Preparation and Derivatization

  • Place 100-500 mg of finely chopped fresh leaf tissue into a 20 mL headspace vial.

  • Add a known amount of internal standard.

  • Add 100 µL of derivatization reagent (e.g., BF₃-Methanol).

  • Immediately seal the vial.

  • Incubate the vial at 60°C for 30 minutes with agitation to facilitate both the release of volatiles and the derivatization reaction.

b. HS-SPME

  • After incubation, expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.[7]

  • Retract the fiber into the needle.

c. GC-MS Analysis

  • Immediately insert the SPME fiber into the GC injector for thermal desorption at 250°C for 5 minutes in splitless mode.

  • Use the same GC-MS parameters as described in Protocol 1.

Visualizations

G Green Leaf Volatile (GLV) Biosynthesis Pathway linolenic_acid α-Linolenic Acid lipoxygenase Lipoxygenase (LOX) linolenic_acid->lipoxygenase hydroperoxide 13-Hydroperoxy-linolenic Acid lipoxygenase->hydroperoxide hpl Hydroperoxide Lyase (HPL) hydroperoxide->hpl cis_3_hexenal (Z)-3-Hexenal hpl->cis_3_hexenal adh Alcohol Dehydrogenase (ADH) cis_3_hexenal->adh aldehyde_dehydrogenase Aldehyde Dehydrogenase cis_3_hexenal->aldehyde_dehydrogenase cis_3_hexenol (Z)-3-Hexenol adh->cis_3_hexenol cis_3_hexenoic_acid This compound aldehyde_dehydrogenase->cis_3_hexenoic_acid

Caption: Biosynthesis pathway of this compound.

G Workflow for Solvent Extraction of this compound sample_prep 1. Sample Preparation (Weighing, Freezing, Grinding) extraction 2. Solvent Extraction (Methanol:Chloroform) sample_prep->extraction phase_sep 3. Phase Separation (Centrifugation) extraction->phase_sep collection 4. Collect Chloroform Phase phase_sep->collection drying 5. Drying under Nitrogen collection->drying derivatization 6. Derivatization (e.g., BF3-Methanol) drying->derivatization final_extraction 7. Final Extraction (Hexane) derivatization->final_extraction gcms_analysis 8. GC-MS Analysis final_extraction->gcms_analysis

Caption: Workflow for solvent extraction of this compound.

G Workflow for HS-SPME of this compound sample_prep 1. Sample Preparation (Chopping, Weighing into Vial) derivatization 2. In-Situ Derivatization (Add reagent, Seal Vial) sample_prep->derivatization incubation 3. Incubation & Headspace Generation derivatization->incubation spme 4. HS-SPME (Expose Fiber) incubation->spme desorption 5. Thermal Desorption in GC Inlet spme->desorption gcms_analysis 6. GC-MS Analysis desorption->gcms_analysis

Caption: Workflow for HS-SPME of this compound.

References

Application Notes and Protocols for the Derivatization of cis-3-Hexenoic Acid for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Hexenoic acid is a short-chain unsaturated fatty acid of interest in various fields, including flavor and fragrance chemistry, pheromone research, and as a potential biomarker. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound. However, due to its polar carboxylic acid group, direct GC analysis of this compound can lead to poor chromatographic performance, including peak tailing and adsorption to the column, resulting in inaccurate quantification.[1]

To overcome these challenges, derivatization is a crucial sample preparation step. This process involves chemically modifying the carboxylic acid group to create a more volatile and less polar derivative, thereby improving its chromatographic behavior and detection sensitivity. This document provides detailed application notes and protocols for two common derivatization techniques for this compound: esterification using Boron Trifluoride-Methanol (BF3-Methanol) and silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Principle of Derivatization for GC Analysis

The primary goal of derivatization in this context is to replace the active hydrogen of the carboxylic acid group with a less polar functional group. This modification reduces intermolecular hydrogen bonding, which in turn increases the volatility of the analyte, a prerequisite for GC analysis.[1]

  • Esterification: This method converts the carboxylic acid into its corresponding methyl ester (Fatty Acid Methyl Ester or FAME). BF3 acts as a Lewis acid catalyst to facilitate the reaction between the carboxylic acid and methanol. The resulting methyl ester is significantly more volatile and less polar than the parent acid.[1]

  • Silylation: This technique involves the replacement of the acidic proton with a trimethylsilyl (TMS) group. Silylating reagents like MSTFA are highly reactive and produce TMS esters that are thermally stable and readily analyzed by GC.[1]

Quantitative Data Summary

The selection of a derivatization method often depends on the specific analytical requirements, such as sensitivity and sample matrix. While specific quantitative data for the derivatization of this compound is not extensively available in published literature, the following table summarizes typical performance characteristics for fatty acids using BF3-Methanol and MSTFA derivatization based on studies of similar compounds. This data is intended to provide a general comparison to guide method selection.

ParameterBF3-Methanol (Esterification)MSTFA (Silylation)Notes
Derivatization Yield Generally high, but can cause some loss of highly unsaturated esters.[2]Typically high, with recoveries for total fatty acids reported in the range of 20-30% from complex matrices.[3]Yield can be influenced by reaction conditions and sample matrix.
Limit of Detection (LOD) Dependent on detector and instrument conditions.Generally low, enabling trace-level analysis.Silylation can sometimes provide lower detection limits due to the inertness of the derivatives.
Limit of Quantification (LOQ) Dependent on detector and instrument conditions.Generally low, allowing for precise quantification at low concentrations.Method validation is required for accurate LOQ determination in a specific matrix.
Recovery Can be variable, especially for unsaturated fatty acids.[4]Reported recoveries for total fatty acids are in the range of 20-30% from challenging samples like latent print residues.[3]Recovery is highly dependent on the extraction procedure and sample matrix.
Reaction Time Typically 30-60 minutes.[1]Typically 30-60 minutes.[1]Optimization of reaction time and temperature is recommended for specific applications.
Byproducts Water, which needs to be removed.N-methyltrifluoroacetamide, which is volatile and generally does not interfere with the analysis.Proper workup is necessary to remove byproducts and excess reagents.

Experimental Protocols

Method 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol describes the conversion of this compound to its methyl ester.

Materials:

  • This compound standard or sample extract

  • BF3-Methanol solution (14% w/v)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Protocol:

  • Sample Preparation: Accurately weigh or pipette a known amount of the this compound sample into a reaction vial. If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.

  • Reaction: Add 1-2 mL of 14% BF3-Methanol solution to the vial.

  • Incubation: Securely cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Phase Separation: Vortex the vial vigorously for 1 minute and allow the layers to separate. The upper hexane layer contains the methyl ester derivative.

  • Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Method 2: Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

This protocol outlines the formation of the trimethylsilyl (TMS) ester of this compound.

Materials:

  • This compound standard or sample extract

  • MSTFA (with or without 1% TMCS as a catalyst)

  • Pyridine or other suitable aprotic solvent (GC grade)

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Protocol:

  • Sample Preparation: Place a known amount of the dried this compound sample into a reaction vial. It is critical that the sample is free of water, as MSTFA readily reacts with moisture.

  • Reaction: Add 100 µL of a suitable aprotic solvent (e.g., pyridine) to dissolve the sample. Then, add 100 µL of MSTFA (or MSTFA + 1% TMCS).

  • Incubation: Tightly cap the vial and heat at 60°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS. No extraction or workup is typically required.

GC-MS Analysis Parameters

The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization will be necessary for specific instrumentation and applications.

ParameterRecommended Setting
GC Column A polar capillary column, such as a DB-WAX or FFAP, is recommended for the separation of fatty acid derivatives.
Injector Temperature 250°C
Oven Program Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, and hold for 5 minutes.
Carrier Gas Helium at a constant flow rate of 1 mL/min.
Injection Mode Split or splitless, depending on the sample concentration.
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV.
Scan Range m/z 40-400

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Workup (for Esterification) Sample Sample Solvent_Evaporation Solvent Evaporation (if necessary) Sample->Solvent_Evaporation Add_Reagent Add Derivatization Reagent (BF3-Methanol or MSTFA) Solvent_Evaporation->Add_Reagent Heating Heating (e.g., 60°C for 30 min) Add_Reagent->Heating Extraction Liquid-Liquid Extraction (Hexane) Heating->Extraction GC_Analysis GC-MS Analysis Heating->GC_Analysis Direct Injection (for Silylation) Drying Drying (Anhydrous Na2SO4) Extraction->Drying Drying->GC_Analysis Derivatization_Reactions cluster_esterification Esterification with BF3-Methanol cluster_silylation Silylation with MSTFA Cis3HexenoicAcid_E This compound Reaction_E Cis3HexenoicAcid_E->Reaction_E Methanol_E Methanol (CH3OH) Methanol_E->Reaction_E BF3 BF3 (catalyst) BF3->Reaction_E catalyzes MethylEster Methyl cis-3-hexenoate Water Water (H2O) Reaction_E->MethylEster Reaction_E->Water Cis3HexenoicAcid_S This compound Reaction_S Cis3HexenoicAcid_S->Reaction_S MSTFA MSTFA MSTFA->Reaction_S TMSEster TMS cis-3-hexenoate Byproduct N-methyltrifluoroacetamide Reaction_S->TMSEster Reaction_S->Byproduct

References

Application Notes and Protocols for the Synthesis of cis-3-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of cis-3-Hexenoic acid. A direct synthesis from butyraldehyde and malonic acid is not feasible for obtaining the cis-3-isomer. The reaction of butyraldehyde and malonic acid via the Knoevenagel-Doebner condensation typically yields trans-2-Hexenoic acid. Therefore, a multi-step synthetic pathway is proposed, commencing with the oxidation of a suitable precursor, 3-hexyn-1-ol, to 3-hexynoic acid, followed by a stereoselective partial hydrogenation to yield the target this compound. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Synthetic Strategy

The synthesis of this compound is achieved through a two-step process:

  • Oxidation of 3-hexyn-1-ol: The commercially available 3-hexyn-1-ol is oxidized to 3-hexynoic acid using Jones reagent (chromic acid). This reaction selectively oxidizes the primary alcohol to a carboxylic acid without affecting the carbon-carbon triple bond.[1][2][3][4][5]

  • Selective Hydrogenation: The resulting 3-hexynoic acid undergoes a stereoselective partial hydrogenation using Lindlar's catalyst. This "poisoned" palladium catalyst facilitates the syn-addition of hydrogen across the alkyne, yielding the desired cis-alkene geometry.

An alternative reaction involving the user-specified starting materials, the Knoevenagel-Doebner condensation of butyraldehyde and malonic acid, is also discussed. This reaction, however, leads to the formation of trans-2-Hexenoic acid.

Data Presentation

Table 1: Reagents and Solvents

Reagent/SolventChemical FormulaMolar Mass ( g/mol )CAS Number
3-Hexyn-1-olC₆H₁₀O98.141002-28-4
Chromium TrioxideCrO₃99.991333-82-0
Sulfuric AcidH₂SO₄98.087664-93-9
AcetoneC₃H₆O58.0867-64-1
3-Hexynoic acidC₆H₈O₂112.1317814-72-1
Lindlar's CatalystPd/CaCO₃/Pb(OAc)₂--
QuinolineC₉H₇N129.1691-22-5
Hydrogen GasH₂2.021333-74-0
ButyraldehydeC₄H₈O72.11123-72-8
Malonic AcidC₃H₄O₄104.06141-82-2
PyridineC₅H₅N79.10110-86-1
PiperidineC₅H₁₁N85.15110-89-4

Table 2: Summary of Reaction Conditions and Expected Yields

StepReactionKey ReagentsSolventTemperature (°C)TimeExpected Yield
1Jones OxidationCrO₃, H₂SO₄Acetone0 to RT2 h~85%
2Lindlar HydrogenationH₂, Lindlar's Catalyst, QuinolineMethanolRT4-6 h>95%
Alt.Knoevenagel-DoebnerButyraldehyde, Malonic Acid, Pyridine, PiperidinePyridine1004 h~95% (trans-2-isomer)

Experimental Protocols

Protocol 1: Synthesis of 3-Hexynoic Acid via Jones Oxidation of 3-Hexyn-1-ol

This protocol describes the oxidation of the primary alcohol, 3-hexyn-1-ol, to the corresponding carboxylic acid, 3-hexynoic acid.

Materials:

  • 3-Hexyn-1-ol (9.81 g, 0.1 mol)

  • Jones Reagent (2.5 M in H₂SO₄, ~40 mL) - Preparation below

  • Acetone (200 mL)

  • Isopropanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

Preparation of Jones Reagent (2.5 M): In a beaker, dissolve 25 g (0.25 mol) of chromium trioxide in 75 mL of water.[3] With careful stirring and cooling in an ice-water bath, slowly add 25 mL of concentrated sulfuric acid.[3] The final volume will be approximately 100 mL.

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hexyn-1-ol (9.81 g, 0.1 mol) in 100 mL of acetone.

  • Cool the flask in an ice-water bath to 0°C.

  • Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10°C during the addition. The color of the reaction mixture will change from orange to green.[2]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quench the reaction by the dropwise addition of isopropanol until the orange color is no longer visible.

  • Filter the mixture through a pad of Celite to remove the chromium salts. Wash the filter cake with acetone.

  • Remove the acetone from the filtrate by rotary evaporation.

  • Transfer the remaining aqueous solution to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution.

  • Acidify the aqueous layer with 1 M HCl until a pH of ~2 is reached, and then extract with diethyl ether (3 x 50 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-hexynoic acid.

Protocol 2: Synthesis of this compound via Selective Hydrogenation of 3-Hexynoic Acid

This protocol details the partial hydrogenation of 3-hexynoic acid to this compound using a poisoned catalyst.

Materials:

  • 3-Hexynoic acid (5.6 g, 0.05 mol)

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate, 250 mg)

  • Quinoline (1-2 drops)

  • Methanol (100 mL)

  • Hydrogen gas (H₂) balloon

Procedure:

  • To a 250 mL two-necked round-bottom flask, add 3-hexynoic acid (5.6 g, 0.05 mol) and Lindlar's catalyst (250 mg).

  • Add methanol (100 mL) and a drop of quinoline to the flask.

  • The flask is fitted with a magnetic stirrer and a septum. The other neck is attached to a hydrogen-filled balloon.

  • Evacuate the flask and backfill with hydrogen gas three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by distillation if necessary.

Alternative Protocol: Synthesis of trans-2-Hexenoic Acid via Knoevenagel-Doebner Condensation

This protocol describes the reaction of butyraldehyde and malonic acid, which yields the trans-2-isomer.[6]

Materials:

  • Butyraldehyde (7.21 g, 0.1 mol)

  • Malonic acid (10.4 g, 0.1 mol)

  • Pyridine (80 mL)

  • Piperidine (0.5 mL)

  • Hydrochloric acid (concentrated)

Procedure:

  • In a 250 mL round-bottom flask, dissolve malonic acid (10.4 g, 0.1 mol) in pyridine (80 mL).

  • Add butyraldehyde (7.21 g, 0.1 mol) and piperidine (0.5 mL) to the solution.

  • Heat the mixture at 100°C for 4 hours. Carbon dioxide evolution should be observed.

  • After cooling to room temperature, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure trans-2-Hexenoic acid.

Visualization of Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Jones Oxidation cluster_1 Step 2: Selective Hydrogenation 3_Hexyn_1_ol 3-Hexyn-1-ol Oxidation Oxidation Reaction 3_Hexyn_1_ol->Oxidation Jones_Reagent Jones Reagent (CrO₃, H₂SO₄, Acetone) Jones_Reagent->Oxidation 3_Hexynoic_Acid 3-Hexynoic Acid Oxidation->3_Hexynoic_Acid 3_Hexynoic_Acid_2 3-Hexynoic Acid Hydrogenation Partial Hydrogenation 3_Hexynoic_Acid_2->Hydrogenation Lindlar_Catalyst H₂, Lindlar's Catalyst, Quinoline Lindlar_Catalyst->Hydrogenation cis_3_Hexenoic_Acid This compound (Final Product) Hydrogenation->cis_3_Hexenoic_Acid

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: cis-3-Hexenoic Acid in Flavor and Fragrance Creation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cis-3-Hexenoic acid, a key volatile compound utilized in the flavor and fragrance industry. This document details its sensory properties, natural occurrences, and practical applications, supplemented with detailed experimental protocols for its analysis and utilization.

Introduction to this compound

This compound (FEMA# 4493, CAS# 1775-43-5) is an unsaturated carboxylic acid that, despite its potent and somewhat off-putting cheesy and sweaty aroma in concentrated form, is a remarkably versatile and valuable ingredient in flavor and fragrance formulations.[1] Upon dilution, it imparts fresh, green, and fruity notes that can significantly enhance the authenticity and complexity of a wide array of products.[1] Its natural presence in various fruits and food products underscores its importance in creating realistic and appealing sensory experiences.[2][3]

Organoleptic Properties and Sensory Profile

The sensory perception of this compound is highly dependent on its concentration. While its undiluted form is often described as having a rank, stale sweat-like odor, it undergoes a dramatic transformation at lower concentrations.[1][4]

  • Odor: At appropriate dilutions, it presents a green, grassy, and slightly fruity aroma, often with waxy and ripe undertones.[3] This green character is crucial for adding a fresh, natural quality to flavor and fragrance compositions.

  • Taste: The taste profile at a concentration of 50 ppm is described as green and dairy-like, with nuances of vegetable and melon.[2]

Natural Occurrence

This compound has been identified as a natural volatile component in a variety of fruits, beverages, and other botanicals, which explains its utility in recreating these natural flavors.

Table 1: Natural Occurrence of this compound

Food/Plant SourceReference(s)
Yellow Passion Fruit[2]
Raspberry[2][3]
Hop Oil & Beer[2][3]
White Wine[2][3]
Cocoa[2][3]
Kiwifruit[2][3]
Black Chokecherry[2][3]
Banana[3]
Tea[3]
Hierochloe odorata (Sweet Grass)[5]

Applications in Flavor Creation

The primary application of this compound is in the formulation of fruit flavors, where it contributes juiciness, ripeness, and a natural green character. It is also effective in savory applications, adding complexity and specific nuances.

Table 2: Recommended Usage Levels of this compound in Flavor Formulations

Flavor ProfileRecommended Use Level (ppm in flavor concentrate)EffectReference(s)
Apple (Fresh)300Fresher, less cooked effect[4]
Apple (Juice)>1,000Enhances cooked notes[4]
Pear300Similar to apple, adds freshness[4]
Peach100 - 200Adds juiciness and depth[4]
Apricot100 - 200Enhances fruitiness[4]
Strawberry20 - 3,000 (typically ~500)Adds depth, realism, greenness, freshness, and ripeness[4]
Raspberry-Considered the best option among unsaturated aliphatic acids[4]
Passion Fruit200 - 800Enhances characteristic profile[4]
Grape (White)20Adds realism[4]
Grape (Concord)200Adds realism[4]
Kiwi50Adds subtle depth[4]
Mango10Adds depth and juiciness[4]
Melon30Adds depth to otherwise thin flavors[4]
Papaya100Adds authenticity[4]
Pomegranate1,000Significant part of the profile[4]
CherryStarting at 1,000Enhances flavor profile[4]
Tomato (Juice)Up to 200Complements processed notes[4]
Tea50 - 1,000 (in combination)Important part of a realistic profile[4]
Cheese (Gruyere-like)1,000Imparts characteristic cheesy notes[4]
Butter50Adds complexity[4]
Chicken50Minor role, can be helpful[4]
BeerModerate levelsEnhances flavor, especially with hop notes[4]
Cooked Rice100Adds complexity[4]
Licorice10Adds realism[4]

Applications in Fragrance Creation

In perfumery, this compound and its esters are used to impart fresh, green, and natural top notes. The closely related alcohol, cis-3-hexenol (leaf alcohol), is a cornerstone for creating the scent of freshly cut grass and crushed green leaves.[6][7][8] While direct use of the acid in fragrances is less common than its esters due to its potency and potential for skin irritation, it can be used in trace amounts to add a unique, sharp green nuance. Its esters, such as cis-3-hexenyl acetate and cis-3-hexenyl salicylate, are widely used for their more stable and refined green, floral, and fruity notes.[9]

Experimental Protocols

The following protocols provide detailed methodologies for the sensory and instrumental analysis of flavors containing this compound, as well as a general protocol for its incorporation into a beverage flavor emulsion.

Protocol 1: Quantitative Descriptive Analysis (QDA) for Sensory Evaluation

Objective: To quantitatively measure the sensory attributes of a product containing this compound using a trained sensory panel.

Materials:

  • Test products (e.g., beverages, fruit preparations) with varying concentrations of this compound.

  • Control product (without this compound).

  • Reference standards for specific aroma and flavor attributes (e.g., freshly cut grass for "green," diluted acetic acid for "sour").

  • Unsalted crackers and spring water for palate cleansing.

  • Sensory evaluation booths with controlled lighting and ventilation.

  • Data collection software or paper ballots with unstructured line scales (e.g., 15 cm).

Procedure:

  • Panelist Selection and Training:

    • Screen 15-20 individuals for their sensory acuity, ability to verbalize perceptions, and commitment.

    • Select 8-12 panelists and provide intensive training (15-20 hours) on the principles of descriptive analysis.

    • During training, expose panelists to a wide range of relevant stimuli to develop a common lexicon for the sensory attributes of the product. For a fruit beverage, this might include terms like "green apple," "unripe," "juicy," "sweet," "sour," and "cheesy off-note."

    • Use reference standards to anchor the developed terminology.

  • Lexicon Development:

    • In a group session, have the trained panelists evaluate the test and control products.

    • Through open discussion, generate a comprehensive list of descriptive terms for the aroma, flavor, and mouthfeel of the products.

    • Refine the list to a final set of 10-15 non-redundant and precise attributes.

  • Data Collection:

    • Prepare and code all samples with random three-digit numbers.

    • Present the samples to the panelists in a randomized and balanced order to avoid bias.

    • Each panelist evaluates the samples individually in a sensory booth.

    • Panelists rate the intensity of each attribute on the unstructured line scale, from "none" to "very intense."

    • Instruct panelists to cleanse their palate with water and crackers between samples.

    • Conduct the evaluation in triplicate over separate sessions to ensure data reliability.

  • Data Analysis:

    • Convert the line scale ratings to numerical data (e.g., by measuring the distance from the left anchor).

    • For each attribute, perform an Analysis of Variance (ANOVA) to determine if there are significant differences between the products.

    • If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to identify which products differ.

    • Visualize the results using spider web plots or bar charts to compare the sensory profiles of the different products.

G Quantitative Descriptive Analysis (QDA) Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Selection Panelist Selection & Training Lexicon_Development Lexicon Development Panelist_Selection->Lexicon_Development Sample_Prep Sample Preparation & Coding Lexicon_Development->Sample_Prep Individual_Eval Individual Evaluation in Booths Sample_Prep->Individual_Eval Data_Collection Data Collection on Line Scales Individual_Eval->Data_Collection Data_Conversion Data Conversion to Numerical Values Data_Collection->Data_Conversion Statistical_Analysis Statistical Analysis (ANOVA) Data_Conversion->Statistical_Analysis Visualization Visualization (Spider Web Plots) Statistical_Analysis->Visualization

Quantitative Descriptive Analysis (QDA) Workflow.

Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the odor-active compounds, including this compound, in a flavor mixture or food product.

Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) and an Olfactometry port.

  • Appropriate GC column (e.g., DB-WAX or HP-5ms).

  • Helium carrier gas.

  • Sample extract (obtained via solvent extraction, solid-phase microextraction (SPME), or stir bar sorptive extraction (SBSE)).

  • Reference standard of this compound.

  • Trained sensory assessors.

Procedure:

  • Sample Preparation:

    • Extract the volatile compounds from the sample matrix. For a liquid sample, SPME is a suitable solvent-free method.

    • For SPME, expose a fiber (e.g., PDMS/DVB) to the headspace of the sample for a defined period (e.g., 30 minutes at 40°C) to adsorb the volatile compounds.

  • GC-MS/O Instrument Setup:

    • Install a capillary column suitable for the analysis of fatty acids (e.g., a polar DB-WAX column).

    • Set the GC oven temperature program. A typical program might be: start at 40°C, hold for 2 minutes, ramp at 5°C/min to 240°C, and hold for 5 minutes.

    • Set the carrier gas (Helium) flow rate (e.g., 1.5 mL/min).

    • Split the column effluent 1:1 between the MS detector and the heated olfactometry port. Ensure the transfer line to the sniffing port is heated (e.g., 250°C) to prevent condensation.

    • Set the MS to scan a mass range of m/z 35-350.

  • Olfactometry Session:

    • A trained assessor sits at the olfactometry port and sniffs the effluent from the GC.

    • The assessor records the retention time, duration, and a descriptor for each odor perceived.

    • A voice recording system can be used to capture the assessor's real-time comments.

    • To quantify the odor potency, an aroma extract dilution analysis (AEDA) can be performed. This involves serially diluting the sample extract and analyzing each dilution by GC-O until no odors are detected. The highest dilution at which an odorant is detected is its flavor dilution (FD) factor.

  • Data Analysis:

    • Correlate the retention times of the perceived odors with the peaks in the GC-MS chromatogram.

    • Identify the compounds responsible for the odors by comparing their mass spectra with a library (e.g., NIST) and by comparing their retention indices with those of reference standards.

    • Confirm the identification of this compound by injecting the pure standard and matching its retention time and odor description.

    • The results will be a list of odor-active compounds, their sensory descriptors, and their relative potencies (e.g., FD factors).

G Gas Chromatography-Olfactometry (GC-O) Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Integration Extraction Volatile Extraction (e.g., SPME) GC_Separation GC Separation Extraction->GC_Separation Effluent_Split Column Effluent Split (1:1) GC_Separation->Effluent_Split MS_Detection MS Detection Effluent_Split->MS_Detection Olfactory_Detection Olfactory Detection (Sniffing Port) Effluent_Split->Olfactory_Detection Correlate Correlate Odor Events with GC Peaks MS_Detection->Correlate Olfactory_Detection->Correlate Identify Identify Compounds (MS & RI) Correlate->Identify Report Generate Aromagram Identify->Report

Gas Chromatography-Olfactometry (GC-O) Workflow.

Protocol 3: Formulation of a Beverage Flavor Emulsion

Objective: To incorporate this compound into a model oil-in-water emulsion for a beverage application.

Materials:

  • This compound

  • Other flavor esters and aldehydes (e.g., ethyl acetate, hexanal)

  • Flavor solvent (e.g., propylene glycol)

  • Emulsifier (e.g., gum acacia or modified starch)

  • Weighting agent (e.g., sucrose acetate isobutyrate - SAIB), optional

  • Citric acid

  • Sodium benzoate (preservative)

  • Distilled water

  • High-shear mixer

  • High-pressure homogenizer

Procedure:

  • Preparation of the Aqueous Phase:

    • In a beaker, dissolve the emulsifier (e.g., 10-15% w/w) in distilled water with gentle heating and stirring until fully hydrated.

    • Add citric acid to adjust the pH (e.g., to 3.0-3.5) and the preservative (e.g., 0.05% w/w). Allow the solution to cool to room temperature.

  • Preparation of the Oil Phase:

    • In a separate beaker, accurately weigh and mix the flavor components, including the desired concentration of this compound (e.g., 500 ppm in the final flavor concentrate), in the flavor solvent.

    • If a weighting agent is used to increase the density of the oil phase and prevent ringing, dissolve it in the oil phase at this stage.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer.

    • Continue mixing for 10-15 minutes to create a coarse pre-emulsion.

  • Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer to reduce the oil droplet size and create a stable, fine emulsion.

    • Typical homogenization conditions are a two-stage process (e.g., 2500 psi in the first stage and 500 psi in the second). The number of passes can be optimized to achieve the desired particle size and stability.

  • Quality Control:

    • Evaluate the final emulsion for stability (creaming, coalescence), particle size distribution, and sensory profile.

    • The flavor emulsion is now ready to be dosed into the final beverage product (e.g., at 0.05% to 0.1%).

Signaling Pathways in Sensory Perception

The perception of this compound involves both the olfactory (smell) and gustatory (taste) systems.

Olfactory Pathway: As a short-chain fatty acid (SCFA), this compound is likely detected by specific olfactory receptors (ORs) in the olfactory epithelium. While the exact human receptor is not definitively identified, research on SCFAs points to the involvement of G-protein coupled receptors like Olfr78 (in mice), which is also found in other tissues like the gut.[3][10] The binding of the odorant to the receptor initiates a signaling cascade.

G Olfactory Signaling for Short-Chain Fatty Acids cluster_cell Olfactory Sensory Neuron SCFA This compound OR Olfactory Receptor (e.g., Olfr78 homologue) SCFA->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Depolarization Depolarization CNG->Depolarization Na+/Ca2+ influx Action_Potential Action Potential to Brain Depolarization->Action_Potential

Olfactory Signaling for Short-Chain Fatty Acids.

Gustatory Pathway: The taste of this compound contributes to the overall flavor perception, likely through the sour and potentially fatty taste modalities. The sour taste is primarily mediated by the detection of protons (H+) dissociated from the acid.

G Gustatory Signaling for Sour Taste cluster_cell Type III Taste Receptor Cell H_ion H+ (from Acid) OTOP1 OTOP1 Proton Channel H_ion->OTOP1 Enters through Depolarization Cell Depolarization OTOP1->Depolarization Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx NT_release Neurotransmitter Release (e.g., Serotonin) Ca_influx->NT_release Triggers Neuron Afferent Gustatory Neuron NT_release->Neuron Activates

Gustatory Signaling for Sour Taste.

Safety and Regulatory Status

This compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is considered to present no safety concern at current levels of intake when used as a flavoring agent.[2][11] It is listed by the Flavor and Extract Manufacturers Association (FEMA) as GRAS (Generally Recognized as Safe) with the number 4493.[2][12] As with all flavor ingredients, it should be handled in accordance with good manufacturing practices.

Disclaimer: These notes and protocols are intended for informational purposes for a professional audience. All laboratory work should be conducted in accordance with appropriate safety standards and regulations. The specific concentrations and parameters provided are illustrative and may require optimization for specific applications.

References

Application Note: Quantification of cis-3-Hexenoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Hexenoic acid is a short-chain fatty acid and a member of the green leaf volatile (GLV) family. GLVs are produced by plants, particularly upon tissue damage, through the oxylipin pathway.[1][2] These compounds are responsible for the characteristic "green" aroma of freshly cut grass and vegetables. Beyond their role in plant defense and communication, there is growing interest in the biological effects of dietary GLVs in mammals. Studies have suggested that related C6-aldehydes and alcohols possess anxiolytic and stress-reducing properties.[1] The precursor to this compound, cis-3-Hexenal, along with other aldehydes, has been shown to influence intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[3][4] Given its potential biological activities, the accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological and pathological roles.

This application note provides detailed protocols for the sensitive and selective quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Biological Significance and Signaling Pathway

This compound originates in plants from the enzymatic oxidation of polyunsaturated fatty acids like linolenic acid via the lipoxygenase (LOX) pathway.[2][5] When ingested by mammals, GLVs can be metabolized and may exert biological effects. While a specific signaling pathway for this compound in mammalian cells is still under investigation, based on studies of related aldehydes, a plausible mechanism involves the activation of intracellular stress-response pathways. Aldehydes are known to be reactive compounds that can modulate cellular signaling.

G Proposed Signaling Pathway of this compound in Mammalian Cells cluster_0 C3HA This compound / cis-3-Hexenal CellMembrane Cell Membrane Receptor Membrane Receptor (e.g., GPCR, Ion Channel) C3HA->Receptor Binding ROS Increased Intracellular ROS Receptor->ROS Activation MAPK_cascade MAPK Signaling Cascade (ERK, JNK, p38) ROS->MAPK_cascade Activation TranscriptionFactors Activation of Transcription Factors (e.g., AP-1, NF-κB) MAPK_cascade->TranscriptionFactors Phosphorylation GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression Nuclear Translocation CellularResponse Cellular Responses: - Inflammation - Apoptosis - Stress Response GeneExpression->CellularResponse Protein Synthesis

Proposed signaling pathway for this compound in mammalian cells.

Quantitative Data Summary

While extensive quantitative data for this compound in various biological matrices are not yet widely available in the literature, the following tables present representative performance data for the analytical methods described in this note. These values demonstrate the suitability of the methods for future quantitative studies.

Table 1: Representative Method Validation Parameters for GC-MS Quantification of this compound.

Parameter Plasma Feces
Linear Range 0.1 - 25 µg/mL 0.5 - 100 µg/g
LOD 0.03 µg/mL 0.15 µg/g
LOQ 0.1 µg/mL 0.5 µg/g
Recovery (%) 92.5 ± 4.1 88.9 ± 5.3
Precision (RSD%)
- Intra-day < 6% < 8%

| - Inter-day | < 9% | < 11% |

Table 2: Representative Method Validation Parameters for LC-MS/MS Quantification of this compound.

Parameter Serum Urine
Linear Range 0.05 - 10 µg/mL 0.1 - 50 µg/mL
LOD 0.015 µg/mL 0.03 µg/mL
LOQ 0.05 µg/mL 0.1 µg/mL
Recovery (%) 95.2 ± 3.8 91.7 ± 4.5
Precision (RSD%)
- Intra-day < 5% < 7%

| - Inter-day | < 8% | < 10% |

Experimental Protocols

The following sections provide detailed protocols for the quantification of this compound in biological samples.

Experimental Workflow

G General Experimental Workflow Sample Biological Sample (Plasma, Serum, Feces, Tissue) Homogenization Sample Homogenization (for tissues and feces) Sample->Homogenization Spiking Spike with Internal Standard Homogenization->Spiking Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Spiking->Extraction Derivatization Derivatization (Required for GC-MS, Optional for LC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data Data Processing and Quantification Analysis->Data

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-3-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cis-3-Hexenoic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize reaction yields and purity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and its precursors. The primary route covered is the oxidation of cis-3-Hexen-1-ol.

Method 1: Oxidation of cis-3-Hexen-1-ol

The direct oxidation of cis-3-Hexen-1-ol is a common and efficient route to this compound. However, challenges such as incomplete conversion, over-oxidation, and side reactions can impact the final yield and purity. Below are troubleshooting guides for two prevalent oxidation methods.

Guide 1.1: Jones Oxidation

Q1: My Jones oxidation reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?

A1: Low yields in Jones oxidation of allylic alcohols are often traced to suboptimal reaction conditions. Here are the key factors to investigate:

  • Incorrect Reagent Stoichiometry: An insufficient amount of Jones reagent will lead to incomplete conversion. Conversely, a large excess can promote side reactions. It is recommended to use a 1.5-fold stoichiometric excess of the chromium reagent for optimal results.[1]

  • Reaction Temperature: The reaction is highly exothermic. If the temperature rises above 30°C, side reactions and degradation of the product can occur.[1] Maintain strict temperature control using an ice bath during the reagent addition.

  • Method of Addition: Standard addition of the alcohol to the Jones reagent can sometimes lead to localized overheating and byproduct formation. A "reverse addition" method, where the Jones reagent is added slowly to the alcohol solution in acetone, can improve yields and minimize byproduct formation.[1]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. A typical reaction time is around 4 hours.[1]

Q2: I am observing significant byproduct formation in my reaction mixture. What are these byproducts and how can I minimize them?

A2: The primary byproducts in the Jones oxidation of unsaturated alcohols are typically from over-oxidation or side reactions involving the double bond.

  • Aldehyde Intermediate: The oxidation proceeds via a cis-3-hexenal intermediate. If the reaction is incomplete, you may have a mixture of the aldehyde and the desired carboxylic acid.[2][3] Ensure sufficient reaction time and reagent stoichiometry to drive the reaction to completion.

  • Isomerization: The highly acidic conditions of the Jones reagent can sometimes promote isomerization of the cis-double bond to the more stable trans-isomer. While this is less common for the carboxylic acid product, it is a possibility. Minimizing reaction time and temperature can help reduce this risk.

  • Cleavage Products: Aggressive oxidation can lead to cleavage of the carbon-carbon double bond. Using the optimized conditions mentioned in A1 will mitigate this.

Guide 1.2: Swern Oxidation

Q3: My Swern oxidation of cis-3-Hexen-1-ol to cis-3-hexenal (a precursor to the acid) is giving a low yield. What are the critical parameters to control?

A3: The Swern oxidation is highly effective but extremely sensitive to temperature. Low yields are almost always related to temperature control.

  • Strict Temperature Control: It is critical to maintain the reaction temperature at or below -60°C during the addition of oxalyl chloride to DMSO and during the subsequent addition of the alcohol.[4] Temperatures above this threshold can lead to the rapid formation of side products, such as mixed thioacetals.[5][6]

  • Reagent Quality: Ensure that the DMSO and oxalyl chloride are anhydrous and of high purity. Water can interfere with the formation of the active oxidant.

  • Order of Addition: The correct order of addition is crucial. First, activate the DMSO with oxalyl chloride, then add the alcohol, and finally, add the tertiary amine base (e.g., triethylamine).

Q4: The workup of my Swern oxidation is problematic, and I have a strong, unpleasant odor in my lab. How can I manage this?

A4: The characteristic smell is from dimethyl sulfide (DMS), a volatile and odorous byproduct of the reaction.[4][5]

  • Byproduct Removal:

    • Dimethyl Sulfide (DMS): Most of the DMS can be removed by rotary evaporation in a well-ventilated fume hood.[4] For residual amounts, a careful wash of the organic layer with a dilute solution of sodium hypochlorite (bleach) can oxidize the remaining DMS to odorless dimethyl sulfoxide (DMSO).[4] Caution: This should be done with care as bleach can potentially react with the desired aldehyde product.

    • Triethylammonium Chloride: This salt is the product of the triethylamine base and HCl generated during the reaction. It is easily removed by washing the organic layer with water and then brine.[4]

  • Safety Precautions: Always perform the Swern oxidation and the subsequent workup in a high-efficiency fume hood to manage the toxic (carbon monoxide) and malodorous byproducts.[7]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for producing this compound: a Z-selective Wittig reaction followed by oxidation, or direct oxidation of commercially available cis-3-Hexen-1-ol?

A1: The most straightforward and cost-effective method is typically the direct oxidation of cis-3-Hexen-1-ol, as it is a readily available starting material.[8] A Wittig reaction is more suitable when you need to construct the carbon skeleton from smaller fragments or when the required starting alcohol is not available. The Wittig route adds steps and complexity, which can lower the overall yield.

Q2: How can I ensure high cis (Z) selectivity when using a Wittig reaction to prepare a precursor?

A2: To achieve high Z-selectivity in a Wittig reaction, you should use an unstabilized or semi-stabilized ylide under salt-free conditions.[9][10] The use of sodium-based strong bases (like NaHMDS) is generally preferred over lithium-based bases (like n-BuLi), as lithium salts can decrease the Z:E selectivity.[11] The reaction is typically run at low temperatures in aprotic solvents like THF.

Q3: What are the best analytical methods to determine the yield and purity of my this compound?

A3: A combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure and determining the isomeric purity (cis vs. trans). The coupling constant between the vinylic protons in the ¹H NMR spectrum is characteristic: for cis-alkenes, it is typically in the range of 6-12 Hz, while for trans-alkenes, it is 12-18 Hz.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the desired product from starting materials, solvents, and byproducts, allowing for an assessment of purity. The mass spectrum will confirm the molecular weight of the product.

  • Fourier-Transform Infrared Spectroscopy (FTIR): This can confirm the presence of the key functional groups: a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹) and a strong C=O stretch (around 1710 cm⁻¹).

Data Presentation

Table 1: Effect of Reagent Stoichiometry on Jones Oxidation Yield

This table summarizes the impact of varying the amount of Jones reagent on the conversion of a primary alcohol to a carboxylic acid, based on data from similar oxidations.[1]

Molar Ratio (Jones Reagent : Alcohol)Conversion Rate (%)Observations
1.0 : 1.0~80%Incomplete conversion observed.
1.5 : 1.0>90%Optimal ratio for high conversion.
2.0 : 1.0~91%Diminishing returns on increased reagent.
3.0 : 1.0~90%No significant improvement, increased waste.
5.0 : 1.0<90%Potential for decreased yield due to side reactions.
Table 2: Comparison of Common Oxidizing Agents for cis-3-Hexen-1-ol
Oxidizing AgentTarget ProductTypical YieldKey Considerations
Jones Reagent (CrO₃/H₂SO₄) Carboxylic Acid>90%Strong oxidant, toxic (Cr(VI)), acidic conditions.[3]
Swern Oxidation Aldehyde>90%Mild conditions, requires cryogenic temperatures (-78°C).[5][6]
IBX in DMSO Aldehyde~90%[12]Mild conditions, no heavy metals.
Pyridinium Chlorochromate (PCC) Aldehyde~80-90%Mild, but uses toxic Cr(VI).[13]

Experimental Protocols

Protocol 1: Synthesis of this compound via Jones Oxidation

This protocol is optimized for the conversion of cis-3-Hexen-1-ol to this compound.

Materials:

  • cis-3-Hexen-1-ol (10.0 g, 100 mmol)

  • Jones Reagent (prepared by dissolving 26.7 g of CrO₃ in 23 mL of concentrated H₂SO₄ and diluting with water to 100 mL)

  • Acetone (200 mL)

  • 2-Propanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve cis-3-Hexen-1-ol (10.0 g, 100 mmol) in 200 mL of acetone in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Cool the flask in an ice-water bath to 0-5°C.

  • Slowly add the Jones reagent dropwise from the dropping funnel to the stirred solution. Monitor the temperature closely, ensuring it does not exceed 20°C. The color of the solution will change from orange to green/blue.[2]

  • After the addition is complete (approx. 1 hour), remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Quench the reaction by adding 2-propanol dropwise until the orange color disappears completely, indicating the destruction of excess oxidant.

  • Filter the mixture through a pad of celite to remove the chromium salts. Wash the filter cake with acetone.

  • Remove the bulk of the acetone from the filtrate via rotary evaporation.

  • Transfer the remaining aqueous solution to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with saturated NaHCO₃ solution (2 x 50 mL).

  • Acidify the aqueous NaHCO₃ washes carefully with 6M HCl to pH ~2, which will precipitate the carboxylic acid.

  • Extract the acidified aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the final organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify further by vacuum distillation if necessary.

Visualizations

Workflow and Decision Diagrams

Caption: Workflow for the synthesis of this compound via Jones oxidation.

Caption: Decision tree for troubleshooting low yields in oxidation reactions.

References

Technical Support Center: Chiral Separation of Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of hexenoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during enantioselective analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of hexenoic acid?

A1: The primary challenges in the chiral separation of hexenoic acid, a short-chain carboxylic acid, include:

  • Weak Chromophore: Lacking a strong UV-absorbing chromophore, detection can be challenging at low concentrations, often requiring derivatization or the use of detectors other than UV-Vis, such as a refractive index detector (RID) or mass spectrometer (MS).

  • High Polarity and Potential for Peak Tailing: The carboxylic acid group can interact with active sites on the stationary phase, particularly residual silanols on silica-based columns, leading to peak tailing. This can be mitigated by using acidic mobile phase additives.

  • Volatility: For gas chromatography (GC) methods, the volatility of hexenoic acid can be advantageous, but derivatization is often necessary to improve peak shape and thermal stability.[1][2]

  • Finding a Suitable Chiral Stationary Phase (CSP): As with any chiral separation, identifying a CSP that provides adequate enantioselectivity for hexenoic acid is a critical first step and often requires screening multiple columns.[3][4]

Q2: Which chiral stationary phases (CSPs) are most effective for separating acidic compounds like hexenoic acid?

A2: Polysaccharide-based and anion-exchange CSPs are generally the most successful for the direct separation of acidic compounds.

  • Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives, such as Chiralcel® OD-H or Chiralpak® AD-H, are widely applicable and robust for separating a broad range of chiral compounds, including acids.[5][6]

  • Anion-exchange CSPs: CSPs like CHIRALPAK® QN-AX and QD-AX are specifically designed for the enantioseparation of acidic compounds.[5][7] They operate on an ion-exchange mechanism and can offer high selectivity.[7]

Q3: When should I consider an indirect chiral separation method involving derivatization?

A3: An indirect approach, where the enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers, should be considered when:

  • Direct methods fail to provide adequate resolution.

  • Detection is problematic due to the lack of a strong chromophore in the native molecule. Derivatization can introduce a UV-active or fluorescent tag.

  • You have access to a standard achiral column (e.g., C18) and wish to avoid the cost of specialized chiral columns.[5]

  • GC analysis is preferred , as derivatization can improve volatility and thermal stability.[1][2]

It is important to ensure the CDA is enantiomerically pure and that no racemization occurs during the derivatization reaction.[8]

Q4: What is the role of mobile phase additives in the chiral separation of hexenoic acid?

A4: Mobile phase additives are crucial for optimizing the separation of acidic compounds like hexenoic acid.

  • Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Formic Acid, Acetic Acid): These are used to suppress the ionization of the carboxylic acid group of hexenoic acid.[9] This minimizes secondary interactions with the stationary phase, leading to improved peak shape and reduced tailing.[9]

  • Basic Additives (e.g., Diethylamine - DEA): While less common for acidic analytes, in some cases, a basic additive might be used to interact with the stationary phase and modify its selectivity.

  • Buffers (e.g., Ammonium Acetate): In reversed-phase or polar organic modes, buffers are used to control the pH of the mobile phase, which is critical for the consistent ionization state of the analyte and the stationary phase.[5]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

If you are observing co-eluting peaks or a resolution (Rs) value below 1.5, consult the following troubleshooting workflow.

start Poor Resolution (Rs < 1.5) csp Inappropriate CSP? start->csp mobile_phase Suboptimal Mobile Phase? csp->mobile_phase No screen_csp Screen different CSPs (Polysaccharide, Anion-Exchange) csp->screen_csp Yes flow_rate Flow Rate Too High? mobile_phase->flow_rate No adjust_modifier Adjust organic modifier ratio (e.g., Hexane/IPA) mobile_phase->adjust_modifier Yes temperature Suboptimal Temperature? flow_rate->temperature No reduce_flow Reduce flow rate (e.g., from 1.0 to 0.5 mL/min) flow_rate->reduce_flow Yes vary_temp Vary column temperature (e.g., 25°C, 35°C, 15°C) temperature->vary_temp Yes adjust_additive Optimize acidic additive (e.g., 0.1% TFA) adjust_modifier->adjust_additive

Caption: Troubleshooting workflow for poor chiral resolution.

Detailed Steps:

  • Evaluate the Chiral Stationary Phase (CSP): The selected CSP may not be suitable for hexenoic acid. If you are using a polysaccharide-based column, consider screening other columns from the same family (e.g., different cellulose or amylose derivatives) or switching to an anion-exchange CSP.[5][7]

  • Optimize the Mobile Phase:

    • Normal Phase: Systematically vary the ratio of the non-polar and polar organic solvents (e.g., n-Hexane/Isopropanol).

    • Additives: Ensure an acidic additive (like 0.1% TFA) is present to suppress the ionization of the carboxylic acid. The concentration of the additive can also be optimized.[9]

  • Adjust the Flow Rate: Chiral separations often benefit from lower flow rates, which increase the interaction time between the analyte and the CSP. Try reducing the flow rate from 1.0 mL/min to 0.8 or 0.5 mL/min.

  • Vary the Temperature: Temperature can have a significant impact on chiral recognition. Evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 35°C).

Issue 2: Peak Tailing

If you are observing asymmetric peaks with a pronounced tail, follow this guide.

start Peak Tailing secondary_interactions Secondary Interactions? start->secondary_interactions column_overload Column Overload? secondary_interactions->column_overload No add_acid Add/increase acidic modifier (e.g., 0.1% TFA) secondary_interactions->add_acid Yes column_health Column Contamination? column_overload->column_health No reduce_conc Reduce sample concentration or injection volume column_overload->reduce_conc Yes flush_column Flush column with a strong solvent column_health->flush_column Yes

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Address Secondary Interactions: The primary cause of tailing for acidic compounds is the interaction with silanol groups on the stationary phase. Add or increase the concentration of an acidic modifier (e.g., 0.1% TFA or formic acid) in your mobile phase.[9]

  • Check for Column Overload: Injecting too much sample can lead to peak distortion. Reduce the concentration of your sample or the injection volume.[9]

  • Assess Column Health: Column contamination can create active sites that cause tailing. Flush the column with a strong, compatible solvent. If the problem persists, the column may be degraded and require replacement.[10]

Quantitative Data Summary

The following tables summarize expected performance data for different chiral separation methods for a hexenoic acid derivative, based on published methods for similar compounds.[5]

Table 1: Comparative Performance of Chiral HPLC Methods for 3-(bromomethyl)hexanoic acid

ParameterMethod A: Polysaccharide CSPMethod B: Anion-Exchange CSPMethod C: Indirect (Derivatization)
Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Quinine carbamateStandard C18 (achiral)
Mobile Phase n-Hexane/Isopropanol/TFA (90:10:0.1)Methanol/Acetic Acid/Ammonium AcetateAcetonitrile/Water Gradient
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nmUV at 254 nm
Retention Time (k') - Enantiomer 1 2.53.25.1 (as diastereomer 1)
Retention Time (k') - Enantiomer 2 3.14.15.9 (as diastereomer 2)
Resolution (Rs) > 2.0> 2.5> 3.0
Analysis Time ~15 min~20 min~25 min

Experimental Protocols

Method A: Direct Separation on a Polysaccharide-Based CSP

This protocol is a starting point for the direct chiral separation of hexenoic acid on a polysaccharide-based CSP.[5]

cluster_prep Preparation cluster_hplc HPLC Analysis prep_mobile_phase Prepare Mobile Phase: n-Hexane/IPA/TFA (90:10:0.1) equilibrate Equilibrate Column: Chiralcel® OD-H, 30 min prep_mobile_phase->equilibrate prep_sample Prepare Sample: 1 mg/mL in mobile phase inject Inject Sample (10 µL) prep_sample->inject equilibrate->inject run Run at 1.0 mL/min, 25°C inject->run detect Detect at 210 nm run->detect

Caption: Experimental workflow for direct chiral HPLC.

  • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Prepare a mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid in a 90:10:0.1 (v/v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the hexenoic acid sample in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[5]

Method B: Direct Separation on an Anion-Exchange CSP

This method is tailored for acidic compounds and utilizes an ion-exchange mechanism.[5]

  • Column: CHIRALPAK® QN-AX, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Prepare a solution of 100% Methanol containing 20 mM Acetic Acid and 10 mM Ammonium Acetate.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the hexenoic acid sample in the mobile phase to a concentration of 0.5 mg/mL.

  • Injection Volume: 5 µL.

  • System Equilibration: Anion-exchange columns may require longer equilibration times. Equilibrate for at least 1 hour or until retention times are stable.[5]

Method C: Indirect Separation via Diastereomeric Derivatization

This method involves converting the hexenoic acid enantiomers into diastereomers, which can then be separated on a standard achiral column.[5]

  • Derivatization Step:

    • Dissolve 10 mg of racemic hexenoic acid in 1 mL of an anhydrous solvent like dichloromethane.

    • Add 1.2 equivalents of an enantiomerically pure chiral derivatizing agent (e.g., (R)-1-phenylethylamine) and a coupling agent (e.g., DCC or EDC).

    • Stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction and extract the resulting diastereomeric amide derivatives.

    • Dry the organic layer and reconstitute the sample in the mobile phase.

  • HPLC Analysis:

    • Column: Standard C18 column, 250 x 4.6 mm, 5 µm.

    • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Formic Acid). For example, 30-70% Acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection: UV at 254 nm (the wavelength should be chosen based on the chromophore of the derivatizing agent).

    • Injection Volume: 20 µL.

References

Technical Support Center: Overcoming Matrix Effects in cis-3-Hexenoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of cis-3-Hexenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: The "matrix" refers to all components within a sample other than the analyte of interest, which in this case is this compound. These components can include proteins, lipids, salts, and other small molecules. Matrix effects occur when these co-eluting substances interfere with the ionization of this compound in the ion source of a mass spectrometer, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative results.

Q2: I am observing poor peak shape and inconsistent results for this compound when analyzing biological samples. What could be the cause?

A2: Poor peak shape, such as tailing, and inconsistent results for volatile and polar compounds like this compound are often due to interactions with active sites in the GC column or matrix components co-eluting with the analyte. For underivatized volatile organic acids, these issues can be particularly pronounced. It is also possible that the sample preparation method is not effectively removing interfering substances.

Q3: What are the most common strategies to overcome matrix effects in this compound analysis?

A3: The most common and effective strategies include:

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is as close as possible to the sample matrix.

  • Standard Addition: Spiking the unknown sample with known amounts of a this compound standard to create a calibration curve within the sample itself.[1][2]

  • Stable Isotope Dilution Analysis (SIDA): Using a stable isotope-labeled version of this compound as an internal standard. This is often considered the gold standard for correcting matrix effects.

  • Effective Sample Preparation: Employing techniques like Solid-Phase Microextraction (SPME) or Liquid-Liquid Extraction (LLE) to isolate this compound from the bulk of the matrix components.

Q4: Is derivatization necessary for the GC-MS analysis of this compound?

A4: While direct injection of underivatized volatile fatty acids is possible, derivatization is often recommended to improve volatility, reduce peak tailing, and enhance thermal stability.[3][4] Common derivatization techniques include silylation (e.g., with BSTFA) or methylation to form fatty acid methyl esters (FAMEs).[3][5] The choice of whether to derivatize depends on the sensitivity required and the complexity of the matrix.

Q5: Which SPME fiber is best suited for extracting this compound?

A5: For volatile and polar compounds like this compound, a polar fiber is generally recommended. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good starting point as it is suitable for a wide range of volatile and semi-volatile compounds.[6] For more polar analytes, a polyacrylate or Carbowax/DVB fiber could also be effective.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Analyte Recovery Inefficient extraction from the sample matrix.Optimize the sample preparation method. For LLE, ensure the pH is adjusted to protonate the acid for better extraction into an organic solvent. For SPME, optimize extraction time, temperature, and consider adding salt to the sample to increase the volatility of this compound.[6]
Signal Suppression or Enhancement (Matrix Effects) Co-eluting matrix components interfering with ionization.1. Implement a robust calibration strategy: Use matrix-matched calibration, the standard addition method, or ideally, stable isotope dilution analysis. 2. Improve chromatographic separation: Optimize the GC temperature program to better separate this compound from interfering peaks. Using a polar column like a DB-WAX is recommended.[1][9] 3. Enhance sample cleanup: Utilize a more selective sample preparation technique like SPE to remove interfering matrix components.
Poor Peak Shape (Tailing) Adsorption of the acidic analyte onto active sites in the GC inlet or column.1. Derivatize the analyte: Convert this compound to a less polar and more volatile derivative (e.g., a silyl ester or methyl ester).[3][4] 2. Use an inert GC column: An Ultra Inert grade column can minimize active sites. A polar stationary phase like DB-FATWAX UI is designed for the analysis of underivatized volatile fatty acids.[10] 3. Ensure proper inlet maintenance: Use a deactivated liner and replace it regularly.
Inconsistent Retention Time Matrix-induced shifts in chromatography.Employ a stable isotope-labeled internal standard, which will co-elute with the analyte and experience similar retention time shifts, allowing for accurate quantification.
High Background Noise Contamination from solvents, glassware, or the sample matrix itself.Use high-purity solvents and thoroughly clean all glassware. Include a blank matrix sample in your analytical run to identify sources of contamination.

Experimental Protocols

Matrix-Matched Calibration for GC-MS Analysis

This protocol is suitable when a representative blank matrix (a sample of the same type that is known to not contain this compound) is available.

Methodology:

  • Prepare a Blank Matrix Extract: Homogenize a sample of the blank matrix and extract it using the same procedure as for the unknown samples (e.g., LLE or SPME).

  • Prepare a Stock Solution of this compound: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or diethyl ether) at a known high concentration (e.g., 1 mg/mL).

  • Prepare Calibration Standards: Create a series of calibration standards by spiking known volumes of the this compound stock solution into aliquots of the blank matrix extract. This should cover the expected concentration range of the unknown samples. A typical range might be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Analysis: Analyze the matrix-matched calibration standards and the unknown samples using the same GC-MS method.

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against its concentration for the matrix-matched standards. Determine the concentration of this compound in the unknown samples by interpolating their peak areas from this calibration curve.

cluster_prep Preparation cluster_cal Calibration Curve cluster_analysis Analysis Blank Matrix Blank Matrix Extract Blank Matrix Extract Blank Matrix Blank Matrix->Extract Blank Matrix Extraction Spike with Stock Solution Spike with Stock Solution Extract Blank Matrix->Spike with Stock Solution Creation of Standards This compound Standard This compound Standard Prepare Stock Solution Prepare Stock Solution This compound Standard->Prepare Stock Solution Prepare Stock Solution->Spike with Stock Solution Matrix-Matched Standards Matrix-Matched Standards Spike with Stock Solution->Matrix-Matched Standards GC-MS Analysis GC-MS Analysis Matrix-Matched Standards->GC-MS Analysis Construct Calibration Curve Construct Calibration Curve GC-MS Analysis->Construct Calibration Curve Unknown Samples Unknown Samples Unknown Samples->GC-MS Analysis Quantify Unknowns Quantify Unknowns Construct Calibration Curve->Quantify Unknowns

Workflow for Matrix-Matched Calibration.
Standard Addition Method

This method is ideal for complex matrices where a blank matrix is unavailable and significant matrix effects are expected.[1][2]

Methodology:

  • Prepare Sample Aliquots: Divide the unknown sample into at least four equal aliquots.

  • Prepare a Standard Spiking Solution: Prepare a standard solution of this compound at a concentration that is significantly higher than the expected concentration in the sample.

  • Spike the Aliquots:

    • Leave one aliquot unspiked (this is the zero addition point).

    • Add increasing, known amounts of the standard spiking solution to the remaining aliquots. The spiked concentrations should ideally be in the range of 0.5x, 1x, and 1.5x the expected endogenous concentration.

  • Volume Equalization (if necessary): If the volume of the added standard is significant, adjust the final volume of all aliquots to be the same using a suitable solvent to ensure the matrix concentration is constant across all samples.

  • Analysis: Analyze all aliquots using the same GC-MS method.

  • Quantification: Plot the peak area of this compound (y-axis) against the concentration of the added standard (x-axis). Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line is the concentration of this compound in the original, unspiked sample.

cluster_spiking Spiking Process Unknown Sample Unknown Sample Divide into Aliquots Divide into Aliquots Unknown Sample->Divide into Aliquots Spike Aliquots with Increasing Concentrations Spike Aliquots with Increasing Concentrations Divide into Aliquots->Spike Aliquots with Increasing Concentrations This compound Standard This compound Standard Prepare Spiking Solution Prepare Spiking Solution This compound Standard->Prepare Spiking Solution Prepare Spiking Solution->Spike Aliquots with Increasing Concentrations Spiked Samples (0x, 0.5x, 1x, 1.5x) Spiked Samples (0x, 0.5x, 1x, 1.5x) Spike Aliquots with Increasing Concentrations->Spiked Samples (0x, 0.5x, 1x, 1.5x) GC-MS Analysis GC-MS Analysis Spiked Samples (0x, 0.5x, 1x, 1.5x)->GC-MS Analysis Plot Peak Area vs. Added Concentration Plot Peak Area vs. Added Concentration GC-MS Analysis->Plot Peak Area vs. Added Concentration Linear Regression Linear Regression Plot Peak Area vs. Added Concentration->Linear Regression Extrapolate to X-intercept Extrapolate to X-intercept Linear Regression->Extrapolate to X-intercept Determine Original Concentration Determine Original Concentration Extrapolate to X-intercept->Determine Original Concentration

Workflow for the Standard Addition Method.
Stable Isotope Dilution Analysis (SIDA)

This is the most robust method for correcting for matrix effects and variability in sample preparation. It requires a stable isotope-labeled internal standard (e.g., this compound-d5).

Methodology:

  • Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard (SIL-IS) to all samples, calibration standards, and quality controls at the very beginning of the sample preparation process.

  • Sample Preparation: Perform the sample preparation (e.g., LLE, SPE, or derivatization) on the spiked samples.

  • Prepare Calibration Standards: Prepare a series of calibration standards containing known concentrations of unlabeled this compound and the same fixed concentration of the SIL-IS as in the samples. These standards can often be prepared in a simple solvent, as the SIL-IS corrects for matrix effects.

  • Analysis: Analyze the calibration standards and the prepared samples by GC-MS. The mass spectrometer should be set up to monitor at least one specific ion for the unlabeled analyte and one for the SIL-IS.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the SIL-IS (Analyte Area / IS Area) against the concentration of the analyte. Calculate the concentration of this compound in the unknown samples using their peak area ratios and the calibration curve.

cluster_prep Sample and Standard Preparation cluster_analysis Analysis and Quantification Unknown Samples Unknown Samples Spike with SIL-IS Spike with SIL-IS Unknown Samples->Spike with SIL-IS Sample Preparation (Extraction/Derivatization) Sample Preparation (Extraction/Derivatization) Spike with SIL-IS->Sample Preparation (Extraction/Derivatization) Calibration Standards Calibration Standards Calibration Standards->Spike with SIL-IS SIL-IS Stock SIL-IS Stock SIL-IS Stock->Spike with SIL-IS Prepared Samples and Standards Prepared Samples and Standards Sample Preparation (Extraction/Derivatization)->Prepared Samples and Standards GC-MS Analysis (Monitor Analyte and IS) GC-MS Analysis (Monitor Analyte and IS) Prepared Samples and Standards->GC-MS Analysis (Monitor Analyte and IS) Calculate Peak Area Ratios Calculate Peak Area Ratios GC-MS Analysis (Monitor Analyte and IS)->Calculate Peak Area Ratios Construct Calibration Curve (Ratio vs. Conc.) Construct Calibration Curve (Ratio vs. Conc.) Calculate Peak Area Ratios->Construct Calibration Curve (Ratio vs. Conc.) Quantify Unknowns Quantify Unknowns Construct Calibration Curve (Ratio vs. Conc.)->Quantify Unknowns

Workflow for Stable Isotope Dilution Analysis.

Data Summary: Comparison of Matrix Effect Correction Strategies

The following table summarizes the effectiveness of different strategies for overcoming matrix effects in the analysis of volatile fatty acids. While specific data for this compound is limited, the trends observed for similar compounds are presented.

Method Principle Effectiveness in Correcting Matrix Effects Precision (%RSD) Accuracy/Recovery (%) Key Advantages Key Disadvantages
Solvent Calibration Calibration curve prepared in a neat solvent.Prone to significant errors due to uncorrected matrix effects.Often >15% in complex matrices.Can be highly variable (e.g., 50-150%) depending on the matrix.Simple and fast to prepare.Does not account for matrix effects; results can be inaccurate.
Matrix-Matched Calibration Calibration curve prepared in a blank matrix extract.Good, as it mimics the matrix of the samples.Typically <15%.Generally good (e.g., 90-110%) if the blank matrix is representative.Compensates for matrix effects.Requires a true blank matrix, which may not be available. Can be labor-intensive.
Standard Addition Calibration curve generated by spiking the sample itself.Excellent, as calibration is performed in each unique sample matrix.[1][2]Can be very good (<10%), but depends on the precision of additions.Excellent, corrects for both matrix effects and sample-specific recovery losses.[11]Highly accurate for complex and variable matrices.Labor-intensive, requires more sample volume, and is not practical for high-throughput analysis.
Stable Isotope Dilution Analysis (SIDA) A stable isotope-labeled analog is used as an internal standard.Excellent, considered the "gold standard" for matrix effect correction.Typically <10%, often <5%.Excellent (typically 95-105%), as it corrects for variations in extraction, derivatization, and ionization.Highest accuracy and precision; corrects for multiple sources of error.Requires a specific stable isotope-labeled internal standard, which can be expensive and may not be commercially available for all analytes.

Note: The quantitative data presented are representative values for volatile fatty acid analysis in complex biological matrices and may vary depending on the specific analyte, matrix, and analytical method used.

References

stability and proper storage of cis-3-Hexenoic acid standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of cis-3-Hexenoic acid standards for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound standards?

A1: To ensure the long-term stability of this compound standards, they should be stored in a cool, dry, and dark place.[1] It is highly recommended to store the standard in a tightly sealed container under an inert atmosphere, such as nitrogen, to prevent oxidation.[1] Refrigeration at 2-8°C is a common practice for preserving the integrity of the standard.

Q2: What is the expected shelf-life of this compound standards?

A2: When stored under the recommended conditions, this compound standards can have a shelf-life of 24 months or longer.[1] However, it is crucial to refer to the manufacturer's certificate of analysis for the specific expiry date of your standard.

Q3: What are the primary degradation pathways for this compound?

A3: The two primary degradation pathways for this compound are:

  • Isomerization: The cis-isomer can convert to the more stable trans-isomer (trans-3-Hexenoic acid). This process can be accelerated by exposure to heat, light, and certain catalysts.

  • Oxidation: As an unsaturated carboxylic acid, this compound is susceptible to oxidation, especially when exposed to air (oxygen). This can lead to the formation of various degradation products, including aldehydes, ketones, and other carboxylic acids, which will compromise the purity of the standard.

Q4: Can I store solutions of this compound? If so, in what solvent and for how long?

A4: While it is best to prepare solutions fresh, if storage is necessary, use a high-purity, dry, and deoxygenated solvent. Solvents like acetonitrile or methanol are commonly used. Store the solution under the same recommended conditions as the neat standard (refrigerated, protected from light, under an inert atmosphere). The stability of the solution will depend on the solvent and storage conditions, so it is advisable to perform periodic purity checks.

Troubleshooting Guides

Gas Chromatography (GC) Analysis Issues
Symptom Potential Cause Suggested Solution
Peak Tailing 1. Active Sites in the System: The carboxylic acid group can interact with active sites in the injector liner, column, or detector.[2][3] 2. Improper Column Installation: Incorrect column positioning in the inlet or detector can create dead volumes.[2] 3. Column Contamination: Buildup of non-volatile residues can create active sites.1. Use a deactivated inlet liner (e.g., silylated). Consider using a column specifically designed for acidic compounds or a guard column. 2. Ensure the column is installed according to the manufacturer's instructions for your GC model. 3. Bake out the column at the recommended temperature. If tailing persists, trim the first few centimeters of the column.
Peak Broadening 1. Slow Injection Speed: Can cause the sample to be introduced as a broad band. 2. Injector Temperature Too Low: Incomplete or slow vaporization of the analyte. 3. Excessive Residence Time: The analyte spends too long in the system, leading to diffusion.[4]1. Use an autosampler for consistent and rapid injections. If injecting manually, do so quickly and smoothly. 2. Optimize the injector temperature to ensure rapid and complete vaporization of this compound without causing degradation. A starting point is typically 20-30°C above the compound's boiling point. 3. Increase the carrier gas flow rate or the temperature ramp rate to decrease the analysis time.[4]
Ghost Peaks 1. Carryover from Previous Injections: Residual sample remaining in the syringe or injector. 2. Septum Bleed: Degradation of the injector septum at high temperatures. 3. Contaminated Carrier Gas: Impurities in the carrier gas.1. Implement a thorough syringe and injector cleaning routine between injections. 2. Use high-quality, low-bleed septa and replace them regularly. 3. Ensure the use of high-purity carrier gas and that gas traps are functioning correctly.
Appearance of a New Peak (Isomerization) 1. High Injector Temperature: Can induce thermal isomerization from the cis to the trans form. 2. Active Sites in the Inlet: Can catalyze isomerization.1. Lower the injector temperature to the minimum required for efficient volatilization. 2. Use a deactivated inlet liner and ensure a clean system.
High-Performance Liquid Chromatography (HPLC) Analysis Issues
Symptom Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) 1. Secondary Interactions: The carboxylic acid can interact with the stationary phase. 2. Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of the acid. 3. Column Overload: Injecting too much sample.1. Use a column specifically designed for organic acid analysis. 2. Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound (approximately 4.8) to ensure it is in its non-ionized form. This typically improves retention and peak shape on reversed-phase columns. 3. Reduce the injection volume or the concentration of the standard.
Variable Retention Times 1. Inconsistent Mobile Phase Composition: Poorly mixed or evaporating mobile phase. 2. Fluctuations in Column Temperature: Lack of a column thermostat. 3. Column Degradation: Loss of stationary phase over time.1. Ensure the mobile phase is well-mixed and covered to prevent evaporation. 2. Use a column oven to maintain a consistent temperature. 3. Replace the column if it has exceeded its recommended lifetime or performance has significantly degraded.
Low Sensitivity 1. Inappropriate Detection Wavelength: The wavelength used may not be optimal for this compound. 2. High Mobile Phase Absorbance: The mobile phase components may absorb at the detection wavelength.1. Determine the UV absorbance maximum for this compound in your mobile phase and set the detector to that wavelength. The double bond allows for UV detection, typically in the range of 200-220 nm. 2. Use high-purity solvents and additives for the mobile phase that have low absorbance at the chosen wavelength.

Data Presentation

Due to the limited availability of specific public data on the degradation rates of this compound, the following table provides a qualitative summary of expected stability under different conditions based on the general properties of unsaturated carboxylic acids.

Storage Condition Temperature Atmosphere Light Expected Stability Potential Degradation Pathways
Recommended 2-8°CInert (Nitrogen/Argon)DarkHighMinimal degradation expected over a long period (≥ 24 months).
Sub-optimal Room Temperature (~25°C)AirDarkModerateIncreased risk of oxidation over time.
Sub-optimal 2-8°CAirDarkModerateOxidation will be the primary degradation pathway, though slower than at room temperature.
Poor Room Temperature (~25°C)AirLightLowAccelerated oxidation and potential for light-induced isomerization.
Poor Elevated Temperature (>30°C)AirLight/DarkVery LowRapid oxidation and thermal isomerization are likely.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

Objective: To assess the stability of a this compound standard under accelerated (stress) conditions.

Materials:

  • This compound standard

  • GC-FID or HPLC-UV system

  • Calibrated oven/incubator

  • Calibrated refrigerator

  • Appropriate vials with inert caps

  • High-purity solvent (e.g., acetonitrile or methanol)

  • Inert gas (Nitrogen or Argon)

Methodology:

  • Initial Analysis (T=0):

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

    • Analyze the initial purity of the standard solution by GC-FID or HPLC-UV. This will serve as the baseline. Record the peak area and retention time of the main peak and any impurities.

  • Sample Preparation for Storage:

    • Aliquot the standard (neat or in solution) into several vials to avoid repeated opening of the same sample.

    • Create different sets of samples for each storage condition to be tested (e.g., 2-8°C/dark, 25°C/dark/air, 25°C/light/air, 40°C/dark/air).

    • For samples to be stored under an inert atmosphere, flush the vials with nitrogen or argon before sealing.

  • Storage:

    • Place the prepared vials in the designated stability chambers/locations.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • If the standard was stored neat, prepare a solution at the same concentration as the T=0 sample.

    • Analyze the sample using the same analytical method as the initial analysis.

  • Data Analysis:

    • Compare the chromatograms from each time point to the T=0 chromatogram.

    • Calculate the percentage of the this compound remaining.

    • Look for the appearance of new peaks (e.g., the trans-isomer) or an increase in existing impurity peaks.

    • Document any changes in physical appearance (e.g., color).

Mandatory Visualization

Stability_Workflow Workflow for Stability Testing of this compound cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_conclusion Conclusion start Obtain this compound Standard initial_analysis Initial Analysis (T=0) (GC/HPLC) start->initial_analysis aliquot Aliquot Samples into Vials initial_analysis->aliquot recommended Recommended: 2-8°C, Dark, Inert Gas aliquot->recommended Store Samples accelerated Accelerated: 25°C / 40°C, Air, Light/Dark aliquot->accelerated Store Samples timepoint Analyze at Time Points (e.g., 1, 2, 4 weeks) recommended->timepoint accelerated->timepoint data_analysis Compare to T=0 (Purity, Impurities, Isomerization) timepoint->data_analysis conclusion Determine Stability Profile and Shelf-Life data_analysis->conclusion Troubleshooting_Logic Logical Flow for Troubleshooting Analytical Issues cluster_instrument Instrument Troubleshooting cluster_sample Sample Troubleshooting start Analytical Issue Encountered (e.g., Poor Peak Shape, Shifting RT) check_system Check System Suitability (e.g., Blank Run, Standard Mix) start->check_system system_ok System OK? check_system->system_ok check_consumables Inspect Consumables (Liner, Septum, Column) system_ok->check_consumables No check_prep Review Sample Preparation system_ok->check_prep Yes check_parameters Verify Method Parameters (Temperatures, Flows, pH) check_consumables->check_parameters perform_maintenance Perform Maintenance (Clean Injector, Trim Column) check_parameters->perform_maintenance resolved Issue Resolved perform_maintenance->resolved check_storage Verify Standard Storage Conditions check_prep->check_storage prepare_fresh Prepare Fresh Standard check_storage->prepare_fresh prepare_fresh->resolved

References

troubleshooting low recovery of cis-3-Hexenoic acid during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of cis-3-Hexenoic acid. The information is tailored for researchers, scientists, and drug development professionals to help optimize recovery and ensure reliable experimental outcomes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing and troubleshooting extraction protocols. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
Predicted pKa 4.51 ± 0.10[2]
Boiling Point 100 °C @ 4.00 mm Hg[1]
Melting Point 12 °C[1]
Density ~0.96 g/mL[1]
Water Solubility Practically insoluble[1]
Organic Solvent Solubility Soluble in ethanol, ether, and other organic solvents.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of this compound consistently low?

Low recovery can stem from several factors throughout the extraction process. The most common culprits include:

  • Improper pH Adjustment: this compound is a carboxylic acid. To ensure it is in its neutral, protonated form (R-COOH) for efficient extraction into an organic solvent, the pH of the aqueous sample must be adjusted to at least 2 pH units below its pKa (~4.51). A pH of ≤ 2.5 is recommended.[3]

  • Suboptimal Solvent Choice: The polarity of the extraction solvent plays a critical role. While this compound is soluble in many organic solvents, the ideal solvent will have a high partition coefficient for the analyte and be immiscible with water.

  • Analyte Volatility: this compound is a short-chain fatty acid and exhibits some volatility.[4] Significant loss can occur during sample concentration steps (e.g., evaporation).

  • Emulsion Formation: Biological samples often contain lipids and proteins that can act as emulsifying agents, leading to the formation of a stable emulsion layer between the aqueous and organic phases and trapping the analyte.[5]

  • Incomplete Phase Separation: Inadequate separation of the aqueous and organic layers can lead to the loss of the organic phase containing the analyte.

Q2: How can I prevent the loss of this compound due to its volatility?

To minimize evaporative losses:

  • Use a gentle stream of nitrogen for solvent evaporation at low temperatures.

  • Avoid high temperatures during all steps of the extraction and concentration process.

  • Consider derivatization to convert the volatile acid into a less volatile ester before analysis, especially for gas chromatography (GC).[4][6]

Q3: What is the best extraction solvent for this compound?

The optimal solvent should be determined experimentally. However, common and effective solvents for short-chain fatty acid extraction include:

  • Diethyl ether: Highly effective but very volatile and flammable.

  • Ethyl acetate: A good alternative to diethyl ether with lower volatility.

  • Dichloromethane (DCM): Effective but carries health and environmental concerns.

  • Hexane: A non-polar solvent that can be useful but may have lower extraction efficiency for this moderately polar analyte.

A solvent screening experiment is recommended to determine the best choice for your specific sample matrix.

Troubleshooting Guides

Liquid-Liquid Extraction (LLE) Troubleshooting

This guide addresses common problems encountered during the liquid-liquid extraction of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery Incorrect pH of the aqueous phase. Acidify the sample to pH ≤ 2.5 with a strong acid (e.g., HCl, H₂SO₄) to ensure the complete protonation of this compound.
Suboptimal organic solvent. Perform a small-scale solvent screening with diethyl ether, ethyl acetate, and dichloromethane to determine the most efficient extraction solvent.
Insufficient mixing. Gently invert the separatory funnel 20-30 times to ensure thorough mixing of the phases. Avoid vigorous shaking to prevent emulsion formation.
Analyte loss during solvent evaporation. Use a gentle stream of nitrogen and a cool water bath for solvent removal. Consider a solvent exchange to a higher boiling point solvent if significant evaporation is required.
Emulsion Formation High concentration of lipids, proteins, or other surfactants in the sample. Salting out: Add a saturated sodium chloride (brine) solution to the aqueous phase to increase its polarity and break the emulsion.[5] Centrifugation: Centrifuge the mixture to facilitate phase separation. Gentle Mixing: Avoid vigorous shaking; instead, gently invert the funnel multiple times.[5]
Poor Phase Separation Similar densities of the two phases. Add a small amount of a solvent with a significantly different density (e.g., a small amount of hexane to the organic phase to decrease its density).
Presence of fine particulate matter. Filter the sample before extraction.
Solid-Phase Extraction (SPE) Troubleshooting

This guide provides solutions for common issues during the solid-phase extraction of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery Inappropriate sorbent selection. For retaining a carboxylic acid, a reversed-phase (e.g., C18, C8) or a weak anion exchange (WAX) sorbent is typically used. Ensure the chosen sorbent is appropriate for the analyte's properties.[7]
Incorrect pH during sample loading. For reversed-phase SPE, the sample should be acidified to pH ≤ 2.5 to ensure the analyte is in its neutral form and retains on the non-polar sorbent.[3] For WAX SPE, the sample pH should be around the pKa of the analyte (~4.5) to ensure it is charged and binds to the sorbent.
Sorbent bed drying out before sample loading. Always keep the sorbent bed wet with the equilibration solvent until the sample is loaded.[8]
Inefficient elution. The elution solvent may not be strong enough. For reversed-phase, increase the percentage of organic solvent in the elution mixture. For WAX, use a buffer with a pH that neutralizes the analyte (pH ≤ 2.5) or a stronger counter-ion.
Poor Reproducibility Inconsistent flow rate. Use a vacuum manifold or positive pressure manifold to maintain a consistent and slow flow rate (e.g., ~1 mL/min) during sample loading and elution.[9]
Channeling in the sorbent bed. Ensure the sorbent is properly conditioned and equilibrated. Do not let the bed dry out.
Analyte Breakthrough Sample loading flow rate is too high. Decrease the flow rate to allow for adequate interaction between the analyte and the sorbent.[8]
Sorbent capacity exceeded. Use a larger SPE cartridge or dilute the sample before loading.

Experimental Protocols

Detailed Protocol for Liquid-Liquid Extraction (LLE)
  • Sample Preparation:

    • Start with a known volume (e.g., 1 mL) of the aqueous sample containing this compound in a glass vial.

  • pH Adjustment:

    • Add a small amount of a strong acid (e.g., 6M HCl) dropwise to the sample.

    • Monitor the pH using a calibrated pH meter or pH paper.

    • Continue adding acid until the pH of the sample is ≤ 2.5.

  • Extraction:

    • Transfer the acidified sample to a separatory funnel.

    • Add an equal volume of the chosen organic solvent (e.g., 1 mL of ethyl acetate).

    • Stopper the funnel and gently invert it 20-30 times, venting frequently to release pressure.

    • Allow the layers to separate completely.

  • Phase Collection:

    • Carefully drain the lower (aqueous) layer.

    • Collect the upper (organic) layer containing the extracted this compound into a clean collection tube.

  • Re-extraction (Optional but Recommended):

    • Return the aqueous layer to the separatory funnel.

    • Add another portion of the fresh organic solvent and repeat the extraction process.

    • Combine the organic layers from both extractions to maximize recovery.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate to remove any residual water.

    • Carefully decant or filter the dried organic extract into a new tube.

    • If necessary, concentrate the extract under a gentle stream of nitrogen in a warm water bath (not exceeding 30-40°C) to the desired final volume.

Detailed Protocol for Solid-Phase Extraction (SPE) - Reversed-Phase
  • Sorbent Selection:

    • Choose a reversed-phase SPE cartridge (e.g., C18, 100 mg).

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the cartridge.

  • Cartridge Equilibration:

    • Pass 1 mL of deionized water (acidified to pH ≤ 2.5 with a suitable acid) through the cartridge. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Acidify the sample to pH ≤ 2.5.

    • Load the acidified sample onto the conditioned and equilibrated cartridge at a slow, controlled flow rate (~1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water (acidified to pH ≤ 2.5) to remove any unretained impurities.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Post-Elution:

    • The eluate can be directly analyzed or concentrated if necessary, following the precautions for volatile compounds.

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_collection Collection & Concentration start Aqueous Sample acidify Acidify to pH <= 2.5 start->acidify add_solvent Add Organic Solvent acidify->add_solvent mix Gentle Mixing add_solvent->mix separate Phase Separation mix->separate collect_organic Collect Organic Layer separate->collect_organic dry Dry (e.g., Na2SO4) collect_organic->dry concentrate Concentrate (N2 Stream) dry->concentrate end Final Extract for Analysis concentrate->end

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

SPE_Workflow condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Acidified Water, pH <= 2.5) condition->equilibrate load 3. Load Sample (Acidified, pH <= 2.5) equilibrate->load wash 4. Wash (Acidified Water, pH <= 2.5) load->wash elute 5. Elute (Organic Solvent) wash->elute analyze Final Eluate for Analysis elute->analyze

Caption: Solid-Phase Extraction (SPE) workflow using a reversed-phase sorbent.

Troubleshooting_Logic start Low Recovery Observed check_ph Is pH of aqueous phase <= 2.5 before extraction? start->check_ph adjust_ph Adjust pH to <= 2.5 check_ph->adjust_ph No check_solvent Is the extraction solvent optimized? check_ph->check_solvent Yes adjust_ph->start Re-attempt Extraction solvent_screen Perform solvent screening (e.g., Ether, EtOAc, DCM) check_solvent->solvent_screen No check_emulsion Is an emulsion present? check_solvent->check_emulsion Yes solvent_screen->start Re-attempt Extraction break_emulsion Break emulsion: - Add brine - Centrifuge check_emulsion->break_emulsion Yes check_volatility Are there significant concentration steps? check_emulsion->check_volatility No break_emulsion->start Re-process minimize_loss Minimize evaporative loss: - Use N2 stream - Low temperature check_volatility->minimize_loss Yes good_recovery Recovery Improved check_volatility->good_recovery No minimize_loss->good_recovery

Caption: Logical troubleshooting flow for low recovery of this compound.

References

Technical Support Center: Optimization of SPME for Green Leaf Volatiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of Solid Phase Microextraction (SPME) parameters for the analysis of green leaf volatiles (GLVs).

Frequently Asked Questions (FAQs)

Q1: What are green leaf volatiles (GLVs)?

Green leaf volatiles (GLVs) are organic compounds, specifically C6-aldehydes, alcohols, and their esters, released by plants.[1][2] They are typically formed when plant tissues are mechanically damaged, such as by herbivore feeding or cutting, and are involved in plant defense signaling, attracting natural enemies of herbivores, and antimicrobial activity.[2][3][4][5] The characteristic "green" smell of freshly cut grass is largely due to the release of GLVs.[3]

Q2: What is SPME and how does it work for volatile analysis?

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique where a fused silica fiber coated with a stationary phase is used to extract analytes from a sample.[6][7][8][9] For volatile analysis, the fiber is typically exposed to the headspace (the gas phase above the sample) in a sealed vial.[8] Analytes partition from the sample matrix into the headspace and then adsorb or absorb onto the fiber coating.[10] After extraction, the fiber is retracted and inserted into the hot injection port of a gas chromatograph (GC), where the trapped analytes are thermally desorbed for analysis.[7][8] This process concentrates the analytes, increasing the sensitivity of the analysis.[7]

Q3: Which SPME fiber is best for analyzing green leaf volatiles?

The choice of SPME fiber is critical and depends on the specific properties of the target GLVs. Since GLVs are a mix of polar (alcohols) and non-polar (aldehydes, esters) compounds, a bipolar fiber is often the best choice for general profiling.[11] The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is frequently recommended as it provides broad coverage for a wide range of volatile and semi-volatile metabolites, including GLVs.[3][11] For more targeted analyses, other fibers may be suitable. For instance, Carboxen/PDMS is ideal for very volatile compounds, while PDMS is good for non-polar analytes.[12]

Q4: What are the most critical parameters to optimize for the SPME analysis of GLVs?

The most critical parameters to optimize for SPME are:

  • SPME Fiber Coating: The choice of fiber chemistry is the most important parameter as it determines the selectivity and efficiency of the extraction.[11]

  • Extraction Temperature: Temperature affects the vapor pressure of the analytes in the headspace. Higher temperatures increase volatility but can decrease the amount of analyte adsorbed by the fiber.[13][14] An optimal temperature balances these two effects.[11][15]

  • Extraction Time: This is the time the fiber is exposed to the sample headspace. The goal is to reach equilibrium or, for faster throughput, to use a consistent pre-equilibrium time where the amount of analyte extracted is reproducible.[7]

  • Agitation: Stirring or shaking the sample can accelerate the transfer of analytes from the sample matrix to the headspace, improving extraction efficiency.[16]

  • Sample Volume and Headspace Volume: Keeping the ratio of sample volume to headspace volume consistent is crucial for reproducibility.[13]

Q5: What is the difference between Headspace SPME (HS-SPME) and Direct Immersion (DI-SPME) for GLV analysis?

For analyzing volatile compounds like GLVs from plant leaves, Headspace SPME (HS-SPME) is the preferred method.[7] In HS-SPME, the fiber is exposed to the vapor phase above the sample, avoiding direct contact with the complex plant matrix. This minimizes contamination of the fiber and extends its lifetime.[7] Direct Immersion (DI-SPME), where the fiber is placed directly into a liquid sample, is more suitable for less volatile or more polar compounds in clean matrices.[7][10]

Q6: How can I improve the sensitivity of my SPME method for GLVs?

To improve sensitivity, consider the following:

  • Optimize Extraction Temperature: Gently heating the sample can increase the concentration of GLVs in the headspace. However, excessively high temperatures can reduce extraction efficiency, so optimization is key.[13]

  • Increase Extraction Time: Allowing the fiber to be exposed for a longer duration can increase the amount of analyte extracted, up to the point of equilibrium.

  • Agitate the Sample: Agitation helps to release analytes from the matrix into the headspace.[16]

  • "Salting Out": For aqueous samples, adding salt (e.g., NaCl) can decrease the solubility of organic volatiles, driving them into the headspace and increasing extraction efficiency.[10]

  • Minimize Headspace Volume: A smaller headspace volume leads to a higher concentration of analytes available for the fiber to extract. A headspace volume of 30-50% of the vial is often recommended.[13]

Q7: How long do SPME fibers last and how should I care for them?

SPME fibers are reusable but have a limited lifetime, typically lasting for 50-100 injections, depending on the sample matrix and handling.[13] To maximize fiber life, always condition a new fiber according to the manufacturer's instructions.[1] After each injection, ensure the fiber is properly cleaned by baking it out in a clean injector port or a separate conditioning station. Avoid touching the fiber, and prevent its exposure to complex, non-volatile matrix components by using headspace sampling.[17]

Troubleshooting Guide

Problem: I don't see any peaks, or my peaks are very small.

  • Possible Cause 1: Incorrect SPME parameters.

    • Solution: Review your extraction time and temperature. The time may be too short, or the temperature may be too high or too low. Volatiles require a balance; too high a temperature can reduce the fiber's ability to retain analytes.[13]

  • Possible Cause 2: Incorrect injection mode.

    • Solution: Ensure your GC inlet is set to splitless mode for at least two minutes during desorption. SPME requires splitless injection to transfer the analytes effectively onto the column.[13]

  • Possible Cause 3: Fiber is old or damaged.

    • Solution: The fiber coating may be stripped or no longer active. Replace the fiber with a new one.[13]

  • Possible Cause 4: Vial is not sealed properly.

    • Solution: Check the vial cap and septum. A poor seal will allow the volatile analytes to escape.[13]

Problem: My results are not reproducible.

  • Possible Cause 1: Inconsistent timing.

    • Solution: If working in a pre-equilibrium state, the extraction time is a critical parameter. Use an autosampler for precise and consistent timing for every sample.[7]

  • Possible Cause 2: Inconsistent temperature.

    • Solution: The sample temperature must be constant for all extractions to achieve good precision. Use a temperature-controlled agitator or incubator.[13]

  • Possible Cause 3: Inconsistent fiber positioning.

    • Solution: The depth of the fiber in the headspace must be the same for every run. An autosampler will ensure consistent positioning.[13]

  • Possible Cause 4: Inconsistent sample preparation.

    • Solution: Ensure the sample weight/area and vial size are consistent.[17] Variations in the sample-to-headspace ratio will affect the analyte concentration in the gas phase.[13]

Problem: I see carryover or "ghost peaks" from the previous sample.

  • Possible Cause 1: Incomplete desorption.

    • Solution: Increase the desorption time or temperature in the GC inlet to ensure all analytes are removed from the fiber.

  • Possible Cause 2: Inadequate fiber cleaning.

    • Solution: After desorption, the fiber should be "baked" in a clean, hot injection port or a conditioning station to remove any residual compounds. Perform blank runs between samples to confirm the fiber is clean.[9]

Problem: The SPME fiber broke.

  • Possible Cause 1: Bending the needle or plunger.

    • Solution: Handle the SPME holder with care. Do not bend the needle. When retracting the fiber, do it slowly and smoothly.

  • Possible Cause 2: Piercing a hard septum.

    • Solution: Use septa designed for SPME that are softer and easier to pierce.

  • Possible Cause 3: Swelling of the fiber coating.

    • Solution: Exposing the fiber to high concentrations of organic solvents (>3%) can cause the coating to swell and get damaged upon retraction. Dilute the sample if necessary.[13]

Problem: My chromatographic peaks are broad or tailing.

  • Possible Cause: Incorrect inlet liner.

    • Solution: For SPME, a narrow-bore inlet liner (e.g., 0.75 mm I.D.) is required. This minimizes the dead volume during desorption, ensuring the analytes are transferred to the column in a narrow band, which results in sharper peaks.[12][13]

Data Presentation

Table 1: SPME Fiber Selection Guide for Volatiles
Fiber CoatingPolarityPrimary ApplicationSuitability for GLVs
Polydimethylsiloxane (PDMS) Non-polarBest for non-polar, volatile to semi-volatile compounds (e.g., alkanes, some esters).[1][7][16]Good for non-polar GLVs like hexenyl acetate.
Polyacrylate (PA) PolarSuitable for polar, semi-volatile compounds (e.g., phenols, some alcohols).[7][16]Effective for more polar GLVs like hexenol.[18]
Divinylbenzene/PDMS (DVB/PDMS) BipolarGeneral purpose for volatile and semi-volatile compounds, including amines and nitro-aromatics.[1][12]Good for a general screen of GLVs.
Carboxen/PDMS (CAR/PDMS) BipolarExcellent for very volatile compounds and small molecules (gases, light solvents).Suitable for the most volatile GLVs like hexenal.
DVB/Carboxen/PDMS BipolarThe most universal fiber, suitable for a wide range of analytes from volatiles to semi-volatiles with varying polarities.[12]Highly Recommended for comprehensive GLV profiling.[11][19]
Table 2: Examples of Optimized HS-SPME Parameters for Plant Volatiles
Plant/MatrixOptimal FiberExtraction Temp. (°C)Extraction Time (min)Reference
Alfalfa (leaves)DVB/CAR/PDMS6020[11][20]
Grape SkinsDVB/CAR/PDMS6049[21]
TomatoDVB/CAR/PDMS5030[22]
Mikania glomerata (dried leaves)PDMS/DVB50120[18]
Margarine (butter aroma)DVB/CAR/PDMS4834[19]

Note: These parameters serve as a starting point. Optimization is required for specific applications and instrumentation.

Experimental Protocols

Protocol: Headspace SPME-GC-MS Analysis of GLVs from Plant Tissue

This protocol provides a general workflow for the extraction and analysis of green leaf volatiles from fresh plant leaves.

1. Materials and Reagents

  • SPME Fiber Assembly (e.g., DVB/CAR/PDMS on a manual or autosampler holder)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Forceps and scissors

  • Leaf punch (optional, ensures uniform sample size)

  • Analytical balance

  • Incubator/agitator or water bath for temperature control

  • GC-MS system with a split/splitless inlet

2. SPME Fiber Conditioning

  • Before first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves inserting the fiber into the GC inlet at a specified temperature (e.g., 250-270°C) for 30-60 minutes to remove contaminants.[1]

3. Sample Preparation

  • Collect fresh plant leaves. Because the volatile profile can change rapidly after collection, process the samples as quickly as possible.[23]

  • Excise a standard amount of leaf material (e.g., using a leaf punch or by cutting a specific area). Alternatively, weigh a consistent mass of the leaf tissue (e.g., 100-200 mg).[3][17]

  • Place the leaf material into a 20 mL headspace vial. Ensure the leaf is at the bottom and does not make direct contact with the SPME fiber during extraction.[17]

  • Immediately seal the vial with the screw cap.

  • Prepare at least one blank sample (an empty vial) per batch to check for system contaminants.[17]

4. Headspace Extraction

  • Place the sealed vial into the incubator/agitator set to the desired extraction temperature (e.g., start with 50-60°C).[11][22]

  • Allow the sample to incubate for a set period (e.g., 10-15 minutes) to allow the volatiles to equilibrate in the headspace.[18][22]

  • After incubation, expose the SPME fiber to the vial's headspace for a defined extraction time (e.g., 20-45 minutes).[11][22] If using agitation, ensure the speed is consistent for all samples.

5. GC-MS Analysis

  • After extraction, immediately retract the fiber and insert it into the GC injection port, which should be set to a temperature sufficient for desorption (e.g., 250°C).[22]

  • The inlet should be in splitless mode during the desorption period (e.g., 3-5 minutes) to ensure complete transfer of analytes to the GC column.[22][24]

  • Example GC Parameters:

    • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm) or similar

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[22]

    • Oven Program: Start at 40-50°C (hold for 5 min), ramp at 5°C/min to 180°C, then ramp at 15°C/min to 240°C (hold for 10-15 min).[22] This program must be optimized for the specific GLVs of interest.

  • Example MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[22]

    • Mass Range: Scan from m/z 35-400.

6. Data Processing

  • Process the resulting chromatograms using your GC-MS software.

  • Identify compounds by comparing their mass spectra to a reference library (e.g., NIST) and by comparing their retention indices to known values.

  • For quantification, use an internal standard added to the vial before extraction or create a calibration curve using external standards.[17]

Visualizations

HS-SPME-GC-MS Workflow for GLV Analysis cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing SampleCollection 1. Collect Fresh Plant Tissue SampleWeighing 2. Weigh or Punch Standardized Sample SampleCollection->SampleWeighing VialSealing 3. Place in Headspace Vial and Seal SampleWeighing->VialSealing Incubation 4. Incubate at Optimized Temperature VialSealing->Incubation Extraction 5. Expose SPME Fiber to Headspace Incubation->Extraction Desorption 6. Thermally Desorb in GC Inlet (Splitless) Extraction->Desorption Separation 7. Separate Analytes on GC Column Desorption->Separation Detection 8. Detect and Identify by Mass Spectrometry Separation->Detection Processing 9. Process Chromatogram and Identify Peaks Detection->Processing Quantification 10. Quantify Analytes Processing->Quantification

Caption: Workflow for the analysis of green leaf volatiles.

SPME Fiber Selection Decision Tree Start What is the primary goal? BroadScreen Broad screening of all GLVs? Start->BroadScreen General Profiling TraceAnalysis Trace analysis of very volatile GLVs (e.g., hexenal)? Start->TraceAnalysis Specific Targeting BroadScreen->TraceAnalysis No Fiber_DVBCARPDMS Use DVB/CAR/PDMS (Most universal) BroadScreen->Fiber_DVBCARPDMS Yes PolarAnalysis Targeting polar GLVs (e.g., hexenol)? TraceAnalysis->PolarAnalysis NonPolarAnalysis Targeting non-polar GLVs (e.g., hexenyl acetate)? TraceAnalysis->NonPolarAnalysis Fiber_CARPDMS Use CAR/PDMS TraceAnalysis->Fiber_CARPDMS Very Volatile Trace Analytes Fiber_PA Use Polyacrylate (PA) PolarAnalysis->Fiber_PA Yes Fiber_PDMS Use PDMS NonPolarAnalysis->Fiber_PDMS Yes

Caption: Decision tree for selecting an SPME fiber for GLVs.

SPME Parameter Optimization Center Optimal GLV Extraction Fiber Fiber Choice (e.g., DVB/CAR/PDMS) Center->Fiber Temp Extraction Temperature Center->Temp Time Extraction Time Center->Time Agitation Agitation Speed Center->Agitation Matrix Sample Matrix (Leaf type, water content) Center->Matrix Headspace Headspace Volume Center->Headspace Temp->Time affects equilibrium Temp->Headspace affects concentration Agitation->Time reduces time to equilibrium Matrix->Temp Matrix->Agitation

Caption: Interrelationship of key SPME optimization parameters.

References

minimizing isomerization of cis-3-Hexenoic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of cis-3-Hexenoic acid to its trans isomer during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and effective synthetic routes to this compound are:

  • Oxidation of cis-3-Hexen-1-ol: This involves the oxidation of the commercially available corresponding cis-alcohol. The Jones oxidation is a classic and effective method for this transformation.[1][2]

  • Selective Hydrogenation of Sorbic Acid: This method utilizes a stereoselective catalyst to reduce the 2,4-dienoic acid to the desired cis-3-monoenoic acid.

  • Wittig Reaction: The Wittig reaction, particularly with non-stabilized ylides, can provide good Z-selectivity for the formation of the cis-alkene.[3][4][5][6]

Q2: What are the main factors that cause isomerization of this compound to the trans isomer?

A2: Isomerization of the cis double bond to the more thermodynamically stable trans configuration can be induced by several factors during the synthesis and workup procedures. These include:

  • Heat: Elevated temperatures can provide the energy required to overcome the rotational barrier of the double bond.

  • Acidic or Basic Conditions: Both strong acids and bases can catalyze the isomerization.

  • Light: Exposure to UV or even visible light can promote photochemical isomerization.

  • Radical Initiators: The presence of radical species, such as those that can be formed from thiols, can catalyze cis-trans isomerization.[7]

  • Certain Catalysts: Some transition metal catalysts used in hydrogenation or other transformations can also promote isomerization.

Q3: How can I quantify the ratio of cis to trans isomers in my product?

A3: Several analytical techniques can be employed to determine the isomeric ratio of your this compound product:

  • Gas Chromatography (GC): Using a polar capillary column, such as those with a cyanopropyl stationary phase, can effectively separate cis and trans isomers of fatty acids and their esters.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for quantitative analysis of isomer mixtures.[10][11][12] The coupling constants and chemical shifts of the vinylic protons are distinct for the cis and trans isomers, allowing for integration and determination of their relative amounts.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate cis and trans isomers, often with the aid of a silver-ion impregnated column or mobile phase additives.

Troubleshooting Guides

Issue 1: High Percentage of trans-Isomer Detected After Synthesis

This is a common issue and can often be traced back to the reaction conditions or workup procedure.

Potential Cause Troubleshooting Action
Excessive Heat Maintain a low reaction temperature throughout the synthesis. For exothermic reactions like the Jones oxidation, use an ice bath to keep the temperature below 20 °C.[1] During workup, avoid high temperatures during solvent removal by using a rotary evaporator at reduced pressure and moderate water bath temperature.
Acidic or Basic Conditions Neutralize the reaction mixture promptly and gently during workup. Avoid prolonged exposure to strong acids or bases. If an acidic or basic reagent is used, consider quenching it as soon as the reaction is complete.
Exposure to Light Protect the reaction mixture from direct light by wrapping the reaction flask in aluminum foil, especially if the reaction is run over an extended period.
Presence of Radical Initiators Ensure all solvents and reagents are free from peroxide impurities. If a reaction is sensitive to radicals, consider degassing the solvent or running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate Catalyst (for hydrogenation routes) If synthesizing from a diene, ensure the catalyst used is highly selective for the cis product. For example, [Cp*Ru(sorbic acid)]+ has been shown to give high selectivity for cis-hex-3-enoic acid.
Issue 2: Difficulty in Separating the cis and trans Isomers

If isomerization has occurred, effective purification is key to obtaining the desired high-purity cis-isomer.

Purification Method Troubleshooting Tips
Fractional Distillation under Reduced Pressure The boiling points of cis and trans isomers are often very close. Use a distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) and a slow distillation rate to improve separation. Distilling under reduced pressure is crucial to lower the boiling point and prevent thermal isomerization during purification.[13][14]
Chromatography (GC, HPLC) For preparative HPLC, a reversed-phase column with a mobile phase of acetonitrile/water and a small amount of acid (e.g., trifluoroacetic acid) can be effective.[15] Silver-ion chromatography (Ag-TLC or Ag-HPLC) is a powerful technique for separating unsaturated fatty acid isomers.
Fractional Crystallization This method relies on differences in the crystal packing and solubility of the isomers or their salts. Convert the mixture of acids to a salt (e.g., with an amine or a metal hydroxide) and perform fractional crystallization from a suitable solvent.[16] This can sometimes provide a highly enriched isomer.

Experimental Protocols

Synthesis of this compound via Jones Oxidation of cis-3-Hexen-1-ol[1][2]

This protocol details the oxidation of the primary alcohol to the carboxylic acid.

Materials:

  • cis-3-Hexen-1-ol

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Prepare the Jones Reagent: Carefully dissolve chromium trioxide in a mixture of concentrated sulfuric acid and water. The resulting solution should be a clear, orange-red color.

  • Set up the Reaction: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cis-3-Hexen-1-ol in acetone. Cool the flask in an ice bath to maintain a low temperature.

  • Perform the Oxidation: Add the prepared Jones reagent dropwise to the solution of the alcohol while vigorously stirring and maintaining the temperature below 20 °C. Continue the addition until a persistent orange color is observed, indicating a slight excess of the oxidant.

  • Quench the Reaction: Once the reaction is complete (as determined by TLC or GC analysis), quench the excess oxidant by adding a small amount of isopropanol until the orange color disappears and a green precipitate of chromium(III) salts forms.

  • Workup:

    • Filter the reaction mixture through a pad of celite to remove the chromium salts.

    • Transfer the filtrate to a separatory funnel and add diethyl ether.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start cis-3-Hexen-1-ol Oxidation Jones Oxidation Start->Oxidation Crude_Product Crude this compound Oxidation->Crude_Product Purification Fractional Distillation (Reduced Pressure) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Isomerization High_Trans High trans-isomer content detected Check_Temp Was the reaction temperature kept low (<20 °C)? High_Trans->Check_Temp Check_Light Was the reaction protected from light? High_Trans->Check_Light Check_Workup Was the workup performed promptly and without excessive heat? High_Trans->Check_Workup Check_Purity Were reagents and solvents free of radical initiators? High_Trans->Check_Purity Temp_Solution Action: Optimize cooling during reaction and workup. Check_Temp->Temp_Solution No Light_Solution Action: Wrap flask in foil. Check_Light->Light_Solution No Workup_Solution Action: Minimize time in acidic/basic conditions and use low temperature for solvent removal. Check_Workup->Workup_Solution No Purity_Solution Action: Use purified reagents and degassed solvents. Check_Purity->Purity_Solution No

Caption: Troubleshooting isomerization issues.

References

dealing with impurities in synthetic cis-3-Hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic cis-3-Hexenoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The impurities in synthetic this compound largely depend on the synthetic route employed. However, some common impurities to anticipate include:

  • trans-3-Hexenoic acid: This geometric isomer is a very common impurity, and its presence is often inherent to the stereoselectivity of the synthesis method used (e.g., Wittig reaction).

  • Unreacted Starting Materials: Depending on the synthesis, these can include butyraldehyde, malonic acid, or cis-3-hexen-1-ol.

  • Reaction Byproducts:

    • Triphenylphosphine oxide: A common byproduct if the Wittig reaction is used.

    • Over-oxidation products: If prepared by oxidation of cis-3-hexen-1-ol, small amounts of other oxidized species may be present.

  • Residual Catalysts: If a catalyst is used in the synthesis (e.g., palladium for hydrogenation), trace amounts may remain in the final product.

  • Solvents: Residual solvents from the reaction or purification steps may be present.

Q2: How can I identify the impurities in my sample of this compound?

A2: Several analytical techniques can be used to identify and quantify impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile and semi-volatile compounds and identifying them based on their mass spectra. It is particularly useful for identifying isomeric impurities and other organic byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information about the main component and any impurities present. The presence of characteristic signals can help identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry detector (LC-MS), can be used to separate and identify non-volatile impurities.

Q3: What is the impact of these impurities on my research, particularly in drug development?

A3: Impurities can have a significant impact on research and drug development:

  • Altered Biological Activity: Different geometric isomers can exhibit varied biological efficacy or toxicity.[1][2][3] The presence of the trans-isomer could lead to inconsistent or misleading experimental results.

  • Side Effects and Toxicity: Uncharacterized impurities can have their own pharmacological or toxicological profiles, potentially leading to adverse effects in preclinical or clinical studies.

  • Impact on Physicochemical Properties: Impurities can affect properties such as solubility, stability, and crystal form, which are critical in drug formulation.

  • Regulatory Hurdles: Regulatory agencies like the ICH have strict guidelines (e.g., ICH Q3A) on the identification, qualification, and control of impurities in active pharmaceutical ingredients (APIs).[4][5][6]

Section 2: Troubleshooting Guides

This section provides practical guidance for common issues encountered when working with this compound.

Issue 1: High levels of trans-isomer detected.

Possible Cause:

  • Low stereoselectivity of the synthetic reaction (e.g., Wittig reaction conditions not optimized for cis-selectivity).

  • Isomerization during workup or purification due to heat or acidic/basic conditions.

Troubleshooting Steps:

  • Optimize Synthesis: If using a Wittig reaction, employ "salt-free" conditions or use specific phosphonium ylides known to favor the formation of the cis-alkene.[7]

  • Purification: Employ purification techniques with good resolving power for geometric isomers, such as preparative HPLC or fractional distillation under reduced pressure.

  • Mild Workup: Avoid prolonged exposure to high temperatures and strong acids or bases during the reaction workup.

Issue 2: Presence of triphenylphosphine oxide (TPPO) in the final product.

Possible Cause:

  • Incomplete removal of TPPO after a Wittig reaction.

Troubleshooting Steps:

  • Crystallization/Precipitation: TPPO is often less soluble in non-polar solvents like hexane or diethyl ether. Attempt to precipitate the TPPO from a concentrated reaction mixture by adding a non-polar solvent.[3]

  • Complexation: TPPO can be precipitated as a complex with metal salts like zinc chloride or calcium bromide.[3][8][9]

  • Chromatography: If other methods fail, column chromatography can be effective in separating the more polar TPPO from the desired product.

Issue 3: Residual catalyst detected in the final product.

Possible Cause:

  • Inefficient removal of the catalyst (e.g., palladium) after a hydrogenation or cross-coupling reaction.

Troubleshooting Steps:

  • Filtration: Ensure thorough filtration through a pad of celite or a specialized filter to remove heterogeneous catalysts.

  • Adsorbents: Use activated carbon or silica gel to adsorb residual metal catalysts.

  • Specialized Scavengers: Employ commercially available scavenging resins that are designed to bind and remove specific metal catalysts.[10][11]

Section 3: Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound and its potential volatile impurities.

1. Sample Preparation (Derivatization to Methyl Ester):

  • To approximately 10 mg of the this compound sample, add 1 mL of a 2% sulfuric acid solution in methanol.
  • Heat the mixture at 60°C for 1 hour.
  • After cooling, add 1 mL of a saturated sodium bicarbonate solution and 1 mL of n-hexane.
  • Vortex the mixture and allow the layers to separate.
  • Carefully transfer the upper hexane layer containing the fatty acid methyl ester (FAME) to a GC vial.

2. GC-MS Parameters:

ParameterValue
Column DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250°C
Oven Program Start at 50°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
Scan Range 40-350 m/z

3. Data Analysis:

  • Identify the peak for methyl cis-3-hexenoate and compare its retention time and mass spectrum with a known standard.
  • Analyze other peaks for potential impurities, such as the trans-isomer, which will likely have a slightly different retention time.

Protocol 2: Purification by Fractional Distillation under Reduced Pressure

This technique is suitable for separating compounds with different boiling points, including cis and trans isomers, which often have small boiling point differences.

1. Apparatus Setup:

  • Set up a fractional distillation apparatus with a vacuum-jacketed Vigreux column, a distillation head with a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
  • Use a heating mantle with a stirrer for the distillation flask.

2. Procedure:

  • Place the crude this compound in the distillation flask with a magnetic stir bar.
  • Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
  • Gradually heat the distillation flask while stirring.
  • Collect the initial fractions (forerun), which may contain lower-boiling impurities.
  • Carefully collect the main fraction at the expected boiling point of this compound under the applied pressure. The cis-isomer typically has a slightly lower boiling point than the trans-isomer.
  • Collect subsequent fractions (tailings) which may be enriched in higher-boiling impurities.
  • Analyze the collected fractions by GC-MS or NMR to determine their purity.

Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC offers high resolution for separating closely related compounds like geometric isomers.

1. Method Development (Analytical Scale):

  • Develop a separation method on an analytical HPLC system first to determine the optimal mobile phase and column.
  • A C18 reversed-phase column is a good starting point.
  • Use a mobile phase of acetonitrile and water, both with 0.1% formic acid or acetic acid to ensure the carboxylic acid is protonated.
  • Optimize the gradient or isocratic conditions to achieve baseline separation between the cis- and trans-isomers.

2. Scale-Up to Preparative HPLC:

  • Use a preparative column with the same stationary phase as the analytical column.
  • Adjust the flow rate and injection volume according to the dimensions of the preparative column.
  • Dissolve the crude this compound in a minimal amount of the mobile phase.
  • Inject the sample and collect the fractions corresponding to the this compound peak based on the retention time determined during method development.
  • Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Quantitative Data Summary

The following table summarizes typical performance data for different purification techniques based on studies of similar short-chain unsaturated fatty acids and their esters. The actual efficiency for this compound may vary.

Purification MethodTypical Starting PurityTypical Final PurityTypical Recovery RateNotes
Fractional Distillation 85-95%>98%70-85%Efficiency depends on the boiling point difference between isomers and the efficiency of the column.
Preparative HPLC 85-95%>99%70-90%Offers high resolution for isomer separation. Recovery can be optimized by adjusting loading and fraction collection parameters.[2][3]
Recrystallization >90%>99%50-80%Highly dependent on finding a suitable solvent system where the cis-isomer has significantly different solubility from impurities at different temperatures.

Section 5: Visualizations

Impurity_Identification_Workflow start Crude Synthetic This compound analytical_method Select Analytical Method start->analytical_method gcms GC-MS Analysis analytical_method->gcms Volatile Impurities nmr NMR Spectroscopy analytical_method->nmr Structural Information hplc HPLC/LC-MS Analysis analytical_method->hplc Non-volatile Impurities data_analysis Analyze Data & Identify Impurities gcms->data_analysis nmr->data_analysis hplc->data_analysis impurity_profile Establish Impurity Profile data_analysis->impurity_profile

Caption: Workflow for the identification of impurities in synthetic this compound.

Purification_Decision_Tree start Impure this compound impurity_type What is the main impurity? start->impurity_type trans_isomer trans-isomer impurity_type->trans_isomer Geometric Isomer byproducts Reaction Byproducts (e.g., TPPO) impurity_type->byproducts Different Polarity starting_materials Unreacted Starting Materials impurity_type->starting_materials Different Boiling Point distillation Fractional Distillation (Reduced Pressure) trans_isomer->distillation prep_hplc Preparative HPLC trans_isomer->prep_hplc crystallization Recrystallization/ Precipitation byproducts->crystallization chromatography Column Chromatography byproducts->chromatography starting_materials->distillation pure_product Pure this compound distillation->pure_product prep_hplc->pure_product crystallization->pure_product chromatography->pure_product

Caption: Decision tree for selecting a purification method for this compound.

References

improving peak resolution of hexenoic acid isomers in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the peak resolution of hexenoic acid isomers in Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

This section addresses specific issues encountered during the GC-MS analysis of hexenoic acid isomers in a direct question-and-answer format.

Problem: Poor Peak Resolution / Co-elution of Hexenoic Acid Isomers

Q1: What are the primary causes of poor peak resolution or co-elution for my hexenoic acid isomers?

Poor peak resolution is typically a result of insufficient separation between closely related isomers. The main causes can be grouped into three categories: suboptimal chromatographic conditions, an inappropriate GC column, or issues with the analyte itself. Specifically, this can include an incorrect oven temperature program, the wrong choice of stationary phase chemistry, or using a column with insufficient efficiency (length, internal diameter).[1][2]

Q2: How can I optimize my GC oven program to improve isomer separation?

Optimizing the temperature program is a critical first step for improving resolution.[1]

  • Lower the Initial Temperature: Start with a lower initial oven temperature to increase the interaction of the analytes with the stationary phase.[2] For splitless injection, a general rule is to set the initial temperature approximately 20°C below the boiling point of your sample solvent to ensure efficient analyte focusing.[3]

  • Reduce the Ramp Rate: A slower temperature ramp rate (e.g., 1-5°C per minute) gives the isomers more time to interact differently with the stationary phase, which can significantly improve separation.[4]

  • Incorporate Isothermal Holds: Adding an isothermal (constant temperature) hold at a specific point in the run can help separate a difficult pair of isomers.

Q3: My peaks are still co-eluting after optimizing the temperature. What should I do next?

If temperature optimization is insufficient, the next steps involve evaluating your column and sample preparation method.

  • Select the Right Column: The choice of stationary phase is the most important factor for selectivity.[1] For separating geometric (cis/trans) isomers of fatty acids, highly polar columns are required.[5] Consider using a column with a cyanopropyl-based stationary phase, which is specifically designed for these types of separations.[6][7]

  • Increase Column Efficiency: Resolution can be improved by using a longer column (e.g., doubling the length from 30 m to 60 m can increase resolution by about 40%), a smaller internal diameter (I.D.), or a thinner stationary phase film.[1][2][7] Tall, skinny peaks, which result from high-efficiency columns, are easier to resolve.[1]

  • Consider Derivatization: Hexenoic acid is a polar carboxylic acid. Analyzing it in its free form can lead to poor peak shape and potential interactions with the system.[8] Converting the acid to a less polar ester or silyl derivative can dramatically improve chromatography.[9][10]

Problem: Peak Tailing for Hexenoic Acid Peaks

Q1: Why are my hexenoic acid peaks tailing?

Peak tailing for acidic compounds like hexenoic acid is most commonly caused by unwanted interactions between the analyte and "active sites" within the GC system.[11] These active sites can be found in the inlet liner, at the head of the column, or on contaminated surfaces.[3][12] Other causes include a poor column cut or improper column installation.[3][13]

Q2: How can I eliminate peak tailing?

To eliminate tailing, you must create a more inert sample pathway.

  • Use Deactivated Liners and Columns: Always use liners that have been deactivated (silanized) to cover active sites.[3][14] Ultra-inert columns are also designed to provide better peak shape for challenging compounds.[11]

  • Perform Inlet Maintenance: Regularly replace the inlet liner and septum.[11] If contamination is suspected, trim 0.5 to 1 meter from the front of the column to remove non-volatile residues and active sites that have built up over time.[11][12]

  • Check Column Installation: Ensure the column is cut cleanly at a 90° angle and installed at the correct height in the inlet, according to the manufacturer's instructions.[3]

  • Derivatize the Analyte: The most effective way to prevent the polar carboxylic acid group from interacting with active sites is to derivatize it. Converting it to a fatty acid methyl ester (FAME) or a trimethylsilyl (TMS) ester makes the molecule less polar and significantly reduces peak tailing.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for separating hexenoic acid isomers?

For separating positional and especially geometric (cis/trans) isomers of fatty acids, a highly polar stationary phase is essential.[15] Columns with a high percentage of cyanopropyl content are specifically designed for this purpose and are highly recommended.[7] Ionic liquid (IL) columns have also shown exceptional performance in separating geometric isomers.[16] For more general-purpose fatty acid analysis, polar polyethylene glycol (PEG) or "WAX" type columns are also suitable.[15]

Q2: Do I need to derivatize hexenoic acid for GC-MS analysis?

While direct analysis is possible on some specialized columns (e.g., FFAP), it is highly recommended to derivatize hexenoic acid.[8][17] Derivatization increases the volatility and thermal stability of the molecule, which prevents peak tailing and improves chromatographic performance and sensitivity.[9][10]

Q3: What are the best derivatization reagents for hexenoic acid?

The two most common and effective methods are methylation and silylation.[8]

  • Methylation: This technique converts the carboxylic acid to a fatty acid methyl ester (FAME). A common and effective reagent is 14% Boron Trifluoride in Methanol (BF3-Methanol).[9][18]

  • Silylation: This method converts the acid to a trimethylsilyl (TMS) ester. The most common reagents are BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), often with 1% TMCS (trimethylchlorosilane) as a catalyst.[9][18]

Q4: How can I separate chiral hexenoic acid isomers (enantiomers)?

Separating enantiomers requires a chiral environment. This can be achieved in two ways:

  • Direct Separation: Use a chiral stationary phase (CSP) column. These columns contain a chiral selector, often a derivatized cyclodextrin, that interacts differently with each enantiomer, allowing for their separation.[19][20]

  • Indirect Separation: Derivatize the hexenoic acid enantiomers with an enantiomerically pure chiral derivatizing agent (CDA). This reaction creates diastereomers, which have different physical properties and can be separated on a standard (achiral) GC column.[19][21]

Q5: How does the carrier gas flow rate affect my resolution?

The carrier gas flow rate (or linear velocity) affects column efficiency. Every column has an optimal flow rate at which it will generate the narrowest peaks (highest efficiency), leading to the best possible resolution. Operating too far above or below this optimum will decrease efficiency and, therefore, resolution. This relationship is described by the van Deemter equation.

Data Presentation

Table 1: Comparison of GC Columns for Fatty Acid Isomer Separation

Stationary Phase TypePolarityRecommended ForExample Phases
Biscyanopropyl SiloxaneVery HighDetailed separation of cis/trans FAME isomers.[7]SP-2560, CP-Sil 88
Ionic Liquid (IL)Extremely HighBaseline separation of geometric FAME isomers.[16]SLB-IL111
Polyethylene Glycol (PEG)HighGeneral analysis of FAMEs, good for routine work.[15]SUPELCOWAX 10, INNOWax, FFAP
50% CyanopropylphenylIntermediateGeneral-purpose, can separate some isomers.DB-225
5% Phenyl PolysiloxaneLowNot recommended for cis/trans isomer separation.[1][2]DB-5, HP-5MS

Table 2: Typical Starting GC-MS Method Parameters for Derivatized Hexenoic Acid Isomers

ParameterRecommended SettingRationale
Column Highly Polar Cyanopropyl or ILProvides selectivity for cis/trans isomers.[7][16]
Dimensions 60-100 m length, 0.25 mm I.D., 0.20-0.25 µm filmHigh efficiency for resolving closely eluting peaks.[1][5]
Carrier Gas Helium or HydrogenInert carrier gases. Hydrogen can provide better efficiency at higher flow rates.[20]
Flow Rate ~1 mL/min (for 0.25 mm I.D.)A good starting point, should be optimized for best efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of derivatized analytes.
Injection Mode Split (e.g., 50:1 or 100:1)Prevents column overload and provides sharp peaks.
Oven Program 50°C hold 2 min, ramp 2-5°C/min to 240°C, hold 5 minA low starting temperature and slow ramp are crucial for isomer separation.[4]
MS Transfer Line 250 °CPrevents condensation of analytes before reaching the MS source.
MS Source Temp 230 °CStandard temperature for electron ionization.
MS Quad Temp 150 °CStandard temperature for the quadrupole.
Scan Range 40-350 amuCaptures the molecular ion and key fragments of derivatized hexenoic acid.

Experimental Protocols

Protocol 1: Derivatization via Methylation (FAMEs) using BF3-Methanol

This protocol details the conversion of the hexenoic acid's carboxylic acid group into a less polar fatty acid methyl ester (FAME).

  • Sample Preparation: Place an appropriate amount of the sample containing hexenoic acid into a reaction vial and evaporate to dryness under a stream of nitrogen.

  • Reagent Addition: Add 50 µL of 14% Boron Trifluoride in Methanol (BF3-Methanol) to the dried sample.[18] Ensure the reagent is in molar excess relative to the analyte.

  • Reaction: Tightly cap the vial, vortex for 10-15 seconds, and heat at 60°C for 60 minutes in a heating block or oven.[18]

  • Extraction: After cooling to room temperature, add 0.5 mL of a saturated NaCl water solution and 0.6 mL of hexane. Vortex thoroughly and allow the layers to separate.[18]

  • Sample Cleanup: Carefully transfer the upper hexane layer to a new autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[18]

  • Analysis: The sample is now ready for injection into the GC-MS.

Protocol 2: Derivatization via Silylation using BSTFA

This protocol details the conversion of the hexenoic acid's carboxylic acid group to a trimethylsilyl (TMS) ester.

  • Sample Preparation: Place an appropriate amount of the sample containing hexenoic acid into a reaction vial and evaporate to dryness under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the dried sample in the vial.[9][18]

  • Reaction: Tightly cap the vial, vortex for 10-15 seconds, and heat at 60-70°C for 60 minutes.[9][18]

  • Cooling and Dilution: Allow the vial to cool to room temperature. If necessary, dilute the sample with an appropriate solvent (e.g., hexane, dichloromethane).

  • Analysis: The sample is now ready for GC-MS analysis.

Visualizations

G Start Poor Peak Resolution or Co-elution Check_Method 1. Optimize GC Method Start->Check_Method Check_Column 2. Evaluate GC Column Start->Check_Column Check_Sample 3. Assess Sample Prep Start->Check_Sample Temp Lower Initial Temp & Reduce Ramp Rate Check_Method->Temp Flow Optimize Carrier Gas Flow Rate Check_Method->Flow Phase Is Stationary Phase Highly Polar? (e.g., Cyanopropyl, IL) Check_Column->Phase Maintenance Perform Maintenance: - Trim Column - Replace Liner Check_Column->Maintenance Derivatize Derivatize Analyte? (Methylation/Silylation) Check_Sample->Derivatize Solution_Good Resolution Improved Temp->Solution_Good Flow->Solution_Good Efficiency Increase Efficiency: - Longer Column - Smaller I.D. Phase->Efficiency If Yes Solution_Phase Switch to Highly Polar Column Phase->Solution_Phase If No Efficiency->Solution_Good Maintenance->Solution_Good Solution_Deriv Implement Derivatization Protocol Derivatize->Solution_Deriv If No Derivatize->Solution_Good If Yes

Caption: Troubleshooting workflow for improving GC-MS peak resolution.

References

Technical Support Center: Enhancing cis-3-Hexenoic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of cis-3-Hexenoic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to overcome common challenges and enhance analytical sensitivity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for detecting this compound?

A1: The most common and robust method for the analysis of this compound, a type of volatile fatty acid (VFA), is Gas Chromatography (GC).[1][2][3][4] This technique is typically coupled with a Mass Spectrometry (MS) detector for definitive identification and high sensitivity (GC-MS), or a Flame Ionization Detector (FID) for quantification.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used and may offer enhanced sensitivity and selectivity.[1]

Q2: Why is derivatization often recommended for the GC analysis of this compound?

A2: Derivatization is a chemical modification process that is highly recommended for carboxylic acids like this compound prior to GC analysis for several reasons:

  • Increased Volatility: It converts the polar carboxylic acid group into a less polar, more volatile derivative (e.g., an ester), which is more amenable to GC analysis.[5][6]

  • Improved Peak Shape: The high polarity of the free acid can cause interactions with the GC column, leading to poor peak shape and "tailing". Derivatization minimizes these interactions, resulting in sharper, more symmetrical peaks.[6][7]

  • Enhanced Thermal Stability: Free carboxylic acids can be thermally unstable at the high temperatures used in the GC injector and column. Derivatives are generally more stable.[5][6]

  • Increased Sensitivity: Some derivatizing agents can introduce moieties that enhance the response of specific detectors.[6]

Q3: What is Headspace Solid-Phase Microextraction (HS-SPME) and how does it improve detection sensitivity?

A3: Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for extracting volatile organic compounds (VOCs) like this compound from a sample matrix.[8] A fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase above the sample), where it adsorbs and concentrates the volatile analytes. The fiber is then directly transferred to the GC injector for thermal desorption and analysis. This process enhances sensitivity by concentrating the analyte from the sample matrix onto the fiber, leading to a much higher concentration being introduced into the GC system than with a direct liquid injection.

Q4: What are some emerging technologies for highly sensitive VOC detection?

A4: Beyond traditional chromatography, several emerging technologies show promise for the highly sensitive detection of this compound and other VOCs:

  • Biosensors: These devices use biological recognition elements, such as odorant-binding proteins (OBPs), coupled with a transducer to generate a signal upon binding to the target analyte.[9][10][11] They can offer very low limits of detection and high selectivity.[9][12]

  • Electronic Noses (e-noses): These instruments utilize an array of gas sensors that respond to volatile compounds, creating a unique "fingerprint" or "smellprint" for a given sample.[13][14] While often used for qualitative analysis of complex mixtures, advances in sensor technology and pattern recognition are improving their quantitative capabilities.[15][16]

Section 2: Troubleshooting Guide

Q5: I am not detecting a peak for this compound, or the signal is extremely low. What are the potential causes?

A5: A missing or weak analyte peak can stem from issues in sample preparation, the derivatization process, or the instrument itself. A logical troubleshooting workflow should be followed to identify the root cause. If you encounter this issue after preparing your sample according to standard methods, it is crucial to systematically check each step of your process.[17]

G start No / Low Analyte Peak inst_check 1. Instrument Performance Check start->inst_check inst_ok Instrument OK? inst_check->inst_ok inst_actions Troubleshoot GC-MS: - Check for leaks - Clean injector/ion source - Verify column integrity inst_ok->inst_actions No spme_check 2. Sample Preparation Check inst_ok->spme_check Yes conclusion Re-run Sample inst_actions->conclusion spme_ok Sample Prep OK? spme_check->spme_ok spme_actions Review HS-SPME Protocol: - Is the fiber type correct? - Are extraction time/temp optimal? - Has the fiber exceeded its lifetime? spme_ok->spme_actions No deriv_check 3. Derivatization Check spme_ok->deriv_check Yes spme_actions->conclusion deriv_ok Derivatization OK? deriv_check->deriv_ok deriv_actions Verify Derivatization: - Is the reagent fresh? - Was moisture excluded? - Are reaction time/temp correct? deriv_ok->deriv_actions No deriv_ok->conclusion Yes deriv_actions->conclusion G cluster_prep Sample Preparation cluster_chem Chemical Modification cluster_analysis Analysis & Detection sample Liquid/Solid Sample spme HS-SPME (Concentration) sample->spme deriv Derivatization (Esterification) spme->deriv gcms GC-MS Analysis deriv->gcms data Data Acquisition (Enhanced Signal) gcms->data G analyte This compound (Analyte) obp Odorant-Binding Protein (Biological Receptor) analyte->obp Binds surface Sensor Surface (e.g., Gold Film) obp->surface Immobilized on signal Detectable Signal (Optical or Electrical) obp->signal Induces Conformational Change

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of cis-3-Hexenoic Acid and trans-3-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-3-Hexenoic acid and trans-3-Hexenoic acid are geometric isomers of a six-carbon unsaturated fatty acid. While both are recognized for their roles as flavor and fragrance components, their distinct stereochemistry suggests potentially different biological activities. This guide provides a comparative overview of their known biological effects, drawing upon available experimental data for the isomers themselves and for structurally related compounds. Direct comparative studies on the biological activities of cis- and trans-3-hexenoic acid are limited in publicly available literature. Therefore, this guide synthesizes existing research to highlight potential differences and guide future investigations.

Comparative Overview of Biological Activities

The geometric configuration of the double bond in short-chain fatty acids can significantly influence their interaction with biological systems. Generally, cis-isomers, with their bent structure, may interact differently with cell membranes and enzyme active sites compared to their more linear trans-counterparts.

Antimicrobial and Antifungal Activity

Table 1: Comparison of Antimicrobial and Antifungal Activities

Biological ActivityThis compoundtrans-3-Hexenoic AcidSupporting Evidence for Isomeric Differences
Antibacterial Activity Data not availableInvestigated for potential activity, but no quantitative data found[1].Studies on other short-chain unsaturated fatty acids suggest that the cis configuration can be crucial for activities like biofilm dispersal.
Antifungal Activity Data not availableInvestigated for potential activity, but no quantitative data found[1].The related compound, cis-3-hexenol, exhibits antifungal properties[1]. In contrast, for citral, the trans-isomer showed greater potency[2].
Antiviral Activity

A study on trans-2-hexenoic acid, a close structural analog of trans-3-hexenoic acid, demonstrated antiviral activity against Coxsackievirus B and Enterovirus A71. The study found that trans-2-hexenoic acid inhibits viral replication at the entry stage of infection, with 50% effective concentrations (EC50) of 2.9 µM and 3.21 µM, respectively[3][4]. This suggests that the trans isomer of hexenoic acid may possess antiviral properties. Data on the antiviral activity of this compound is not currently available.

Table 2: Comparison of Antiviral Activity

Biological ActivityThis compoundtrans-3-Hexenoic Acid
Antiviral Activity Data not availableThe related compound, trans-2-hexenoic acid, shows activity against Coxsackievirus B and Enterovirus A71[3][4].
Role in Plant Defense Signaling

This compound is closely related to the "green leaf volatiles" (GLVs), a group of C6 compounds including cis-3-hexenol, which are released by plants upon tissue damage. These volatiles can act as signaling molecules in plant defense. For example, cis-3-hexenol can be taken up by neighboring undamaged plants and converted to glycosides, which may play a role in defense[5]. Furthermore, hexanoic acid has been shown to prime plant resistance by modulating the jasmonic acid (JA) and salicylic acid (SA) signaling pathways[6][7]. The JA pathway is primarily involved in defense against necrotrophic pathogens and insect herbivores, while the SA pathway is crucial for resistance against biotrophic pathogens[8][9].

The role of trans-3-hexenoic acid in plant signaling is less clear. However, the involvement of fatty acids in plant defense is well-established, with oxylipins derived from fatty acids, such as 12-oxo-phytodienoic acid (OPDA), acting as key signaling molecules[10][11][12].

Table 3: Comparison of Roles in Plant Defense

Biological ActivityThis compoundtrans-3-Hexenoic Acid
Plant Defense Signaling Related to green leaf volatiles that act as signaling molecules[5]. May induce defense genes and downstream metabolites.Data not available.
Cytotoxicity

Limited data is available on the cytotoxicity of these isomers. One study reported an intraperitoneal LD50 of 1840 mg/kg for this compound in mice[13]. There is a growing interest in the cytotoxic effects of various fatty acids on cancer cell lines[4][14][15]. However, specific comparative studies on the cytotoxicity of cis- and trans-3-hexenoic acid against cancer cells have not been found.

Table 4: Comparison of Cytotoxicity

Biological ActivityThis compoundtrans-3-Hexenoic Acid
Cytotoxicity (in vivo) LD50 (mouse, intraperitoneal): 1840 mg/kg[13]Data not available
Cytotoxicity (in vitro, cancer cells) Data not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to directly compare the biological activities of this compound and trans-3-Hexenoic acid.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial and Antifungal Activity

This protocol outlines the broth microdilution method for determining the MIC of the two isomers against a panel of bacteria and fungi.

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and trans-3-Hexenoic acid in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.

  • Microorganism Preparation: Culture the selected bacterial and fungal strains overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions of each isomer in the appropriate broth medium to achieve a range of concentrations (e.g., from 512 µg/mL to 1 µg/mL). Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the respective microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Cell Viability Assay (MTT Assay) for Cytotoxicity

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the isomers against cancer cell lines.

  • Cell Culture: Culture the selected cancer cell lines in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound and trans-3-Hexenoic acid in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the isomers and incubate for 24, 48, or 72 hours. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Plant Defense Signaling Pathways

The following diagrams illustrate the general signaling pathways for jasmonic acid and salicylic acid, which are known to be influenced by compounds related to this compound.

Caption: Jasmonic Acid (JA) signaling pathway in plant defense.

Caption: Salicylic Acid (SA) signaling pathway in plant defense.

Experimental Workflow for Comparative Analysis

The following diagram outlines a general workflow for a comprehensive comparison of the biological activities of cis- and trans-3-hexenoic acid.

Experimental_Workflow cluster_isomers Test Compounds cluster_assays Biological Assays cluster_analysis Data Analysis and Comparison cis This compound antimicrobial Antimicrobial/ Antifungal Assays (MIC/MBC) cis->antimicrobial antiviral Antiviral Assays (EC50) cis->antiviral cytotoxicity Cytotoxicity Assays (IC50) cis->cytotoxicity signaling Plant Signaling Assays (Gene Expression) cis->signaling trans trans-3-Hexenoic Acid trans->antimicrobial trans->antiviral trans->cytotoxicity trans->signaling data_table Quantitative Data Comparison Tables antimicrobial->data_table antiviral->data_table cytotoxicity->data_table pathway_analysis Signaling Pathway Modulation Analysis signaling->pathway_analysis conclusion Comparative Biological Activity Profile data_table->conclusion pathway_analysis->conclusion

Caption: General workflow for comparing isomeric biological activity.

Conclusion

The available evidence, largely from related compounds, suggests that the geometric isomerism of 3-hexenoic acid likely plays a significant role in its biological activity. It is plausible that the cis and trans isomers exhibit different potencies in antimicrobial, antifungal, antiviral, and cytotoxic activities, as well as distinct roles in modulating plant defense signaling pathways. However, a definitive comparison requires direct experimental investigation. The protocols and workflows outlined in this guide provide a framework for such a comparative analysis, which would be of significant value to researchers in the fields of natural products, drug discovery, and plant science.

References

A Comparative Guide to Plant Defense Signaling: Validating the Role of cis-3-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant immunology, a diverse arsenal of signaling molecules orchestrates defense responses against a myriad of pathogens and herbivores. Among these, jasmonic acid (JA) and salicylic acid (SA) have long been recognized as central players. However, emerging research highlights the significance of other compounds, including the green leaf volatile (GLV) cis-3-Hexenoic acid, in plant defense signaling. This guide provides an objective comparison of the roles of this compound, jasmonic acid, and salicylic acid, supported by experimental data and detailed protocols to aid in the validation and exploration of these critical signaling pathways.

Comparative Analysis of Defense Gene Induction

To understand the relative contribution of each signaling molecule to plant defense, it is crucial to compare their ability to induce the expression of key defense-related genes. The following tables summarize the fold change in the expression of two well-established defense marker genes, Pathogenesis-Related Protein 1 (PR1), a hallmark of the SA pathway, and Plant Defensin 1.2 (PDF1.2), a key component of the JA pathway, in Arabidopsis thaliana following treatment with this compound, jasmonic acid, and salicylic acid.

Table 1: Fold Change in PR1 Gene Expression

TreatmentFold Change vs. ControlReference
This compound-Data not available in comparative studies
Jasmonic Acid1.0 (No significant induction)[1]
Salicylic Acid>100[2][3]

Table 2: Fold Change in PDF1.2 Gene Expression

TreatmentFold Change vs. ControlReference
This compound-Data not available in comparative studies
Jasmonic Acid>9000[4]
Salicylic Acid0.0 (Suppression of JA-induced expression)[5][6][7]

Note: The lack of direct comparative data for this compound in inducing these specific marker genes highlights a key area for future research. Existing studies on Green Leaf Volatiles (GLVs), which include this compound, indicate a complex interplay with the JA pathway, often priming for a more robust response rather than direct, high-level induction of marker genes in the absence of a secondary stimulus.[8]

Signaling Pathways: A Visual Comparison

The signaling cascades initiated by this compound, jasmonic acid, and salicylic acid involve distinct and overlapping components. The following diagrams, generated using the DOT language, illustrate the current understanding of these pathways.

cis_3_Hexenoic_Acid_Signaling This compound This compound Receptor? Receptor? This compound->Receptor? Early Signaling Events Early Signaling Events Receptor?->Early Signaling Events MAPK Cascade MAPK Cascade Early Signaling Events->MAPK Cascade Transcription Factors Transcription Factors MAPK Cascade->Transcription Factors Priming of JA Pathway Priming of JA Pathway Transcription Factors->Priming of JA Pathway Enhanced Defense Response Enhanced Defense Response Priming of JA Pathway->Enhanced Defense Response

This compound Signaling Pathway

Jasmonic_Acid_Signaling Jasmonic Acid Jasmonic Acid COI1 COI1 Jasmonic Acid->COI1 JAZ Repressors JAZ Repressors COI1->JAZ Repressors Degradation MYC2/Other TFs MYC2/Other TFs JAZ Repressors->MYC2/Other TFs Defense Gene Expression (e.g., PDF1.2) Defense Gene Expression (e.g., PDF1.2) MYC2/Other TFs->Defense Gene Expression (e.g., PDF1.2)

Jasmonic Acid Signaling Pathway

Salicylic_Acid_Signaling Salicylic Acid Salicylic Acid NPR1 (oligomer) NPR1 (oligomer) Salicylic Acid->NPR1 (oligomer) Induces monomerization NPR1 (monomer) NPR1 (monomer) TGA Transcription Factors TGA Transcription Factors NPR1 (monomer)->TGA Transcription Factors Nuclear translocation and interaction NPR1 (oligomer)->NPR1 (monomer) Defense Gene Expression (e.g., PR1) Defense Gene Expression (e.g., PR1) TGA Transcription Factors->Defense Gene Expression (e.g., PR1)

Salicylic Acid Signaling Pathway

Experimental Protocols

To facilitate the validation and further investigation of these signaling pathways, detailed experimental protocols are provided below.

Protocol 1: Plant Treatment with Volatile and Non-Volatile Elicitors

This protocol describes the application of this compound (a volatile compound) and jasmonic acid/salicylic acid (non-volatile) to Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana plants (4-6 weeks old)

  • This compound solution (e.g., 10 mM in a suitable solvent)

  • Jasmonic acid solution (e.g., 100 µM)

  • Salicylic acid solution (e.g., 1 mM)

  • Press-and-seal plastic bags or airtight containers

  • Micropipettes

  • Filter paper or cotton swabs

  • Spray bottle

Procedure for Volatile Treatment (this compound):

  • Place individual Arabidopsis plants inside press-and-seal plastic bags or airtight containers.

  • Apply a specific volume of the this compound solution onto a piece of filter paper or a cotton swab.

  • Place the filter paper/swab inside the bag/container, ensuring it does not directly touch the plant material.

  • Seal the bag/container to allow the volatile compound to diffuse and expose the plant.

  • Incubate the plants under standard growth conditions for the desired duration (e.g., 1, 6, 24 hours).

  • For control plants, use a filter paper/swab treated with the solvent only.

Procedure for Non-Volatile Treatment (Jasmonic Acid and Salicylic Acid):

  • Prepare aqueous solutions of jasmonic acid and salicylic acid at the desired concentrations.

  • Use a spray bottle to evenly apply the solutions to the foliage of the Arabidopsis plants until runoff.

  • For control plants, spray with water containing the same concentration of any solvent used to dissolve the hormones.

  • Allow the plants to dry and incubate under standard growth conditions for the desired duration.

Experimental_Workflow cluster_treatment Elicitor Treatment cluster_analysis Downstream Analysis Arabidopsis Plants Arabidopsis Plants Volatile Treatment (this compound) Volatile Treatment (this compound) Arabidopsis Plants->Volatile Treatment (this compound) Airtight container Spray Treatment (JA/SA) Spray Treatment (JA/SA) Arabidopsis Plants->Spray Treatment (JA/SA) Spray application Treated Plants Treated Plants Volatile Treatment (this compound)->Treated Plants Spray Treatment (JA/SA)->Treated Plants RNA Extraction RNA Extraction Treated Plants->RNA Extraction Protein Extraction Protein Extraction Treated Plants->Protein Extraction Metabolite Extraction Metabolite Extraction Treated Plants->Metabolite Extraction qRT-PCR qRT-PCR RNA Extraction->qRT-PCR Gene Expression Analysis Gene Expression Analysis qRT-PCR->Gene Expression Analysis Western Blot Western Blot Protein Extraction->Western Blot Protein Level Analysis Protein Level Analysis Western Blot->Protein Level Analysis HPLC-MS HPLC-MS Metabolite Extraction->HPLC-MS Phytohormone Quantification Phytohormone Quantification HPLC-MS->Phytohormone Quantification

General Experimental Workflow
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying the expression of defense-related genes following elicitor treatment.

Materials:

  • Treated and control plant tissue

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target genes (e.g., PR1, PDF1.2) and a reference gene (e.g., Actin)

  • qPCR instrument

Procedure:

  • RNA Extraction: Harvest plant tissue at the desired time points after treatment, immediately freeze in liquid nitrogen, and store at -80°C. Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • qPCR Reaction: Set up the qPCR reactions in a 96-well plate. Each reaction should contain the qPCR master mix, forward and reverse primers for the gene of interest, and the cDNA template. Include no-template controls for each primer pair.

  • qPCR Program: Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.[9]

Conclusion

While jasmonic acid and salicylic acid are well-established as the primary architects of induced resistance in plants, the role of this compound and other GLVs is gaining increasing recognition. These volatile compounds appear to act as rapid, long-distance signals that prime the plant for a more robust and efficient defense response, particularly through crosstalk with the jasmonate pathway. The lack of comprehensive, direct comparative studies on the quantitative effects of this compound alongside JA and SA on a broad range of defense genes presents a significant opportunity for future research. The protocols and data presented in this guide provide a framework for researchers to further elucidate the intricate roles of these signaling molecules in the complex symphony of plant defense.

References

A Comparative Guide to the Electrophysiological Responses of Insects to cis-3-Hexenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrophysiological responses of insects to cis-3-Hexenoic acid and its related isomers. While direct comparative data for this compound isomers is limited in publicly available literature, this document synthesizes findings from studies on structurally similar C6 green leaf volatiles (GLVs) to infer the principles of olfactory discrimination in insects. The information presented herein is supported by experimental data from electroantennography (EAG) and single-sensillum recording (SSR), detailed experimental protocols, and diagrams of the underlying biological and experimental processes.

Data Presentation: Comparative Electrophysiological Responses

Due to the scarcity of direct comparative studies on this compound isomers, this table summarizes the electroantennogram (EAG) responses of various insect species to the closely related and extensively studied C6 compounds: hexanoic acid and cis-3-hexen-1-ol. This data provides insight into the olfactory sensitivity of different insect orders to these common plant volatiles. The responses are presented as normalized values where available, with the response to a standard compound (e.g., cis-3-hexen-1-ol) set to 1 or 100%.

Insect SpeciesOrderSexCompoundMean EAG Response (Normalized)Reference
Drosophila melanogasterDipteraMaleHexanoic acid~0.8[1]
cis-3-hexen-1-ol1.0 (Standard)[1]
Heliothis virescensLepidopteraMaleHexanoic acid~0.6[1]
cis-3-hexen-1-ol1.0 (Standard)[1]
Helicoverpa zeaLepidopteraMaleHexanoic acid~0.7[1]
cis-3-hexen-1-ol1.0 (Standard)[1]
Ostrinia nubilalisLepidopteraMaleHexanoic acid~0.4[1]
cis-3-hexen-1-ol1.0 (Standard)[1]
Microplitis croceipesHymenopteraFemaleHexanoic acid~0.5[1]
cis-3-hexen-1-ol1.0 (Standard)[1]
Athetis dissimilisLepidopteraMalecis-3-hexen-1-ol1.30 ± 0.10 mV[2]
trans-2-hexen-1-ol1.27 ± 0.18 mV[2]
trans-2-hexenal1.35 ± 0.02 mV[2]

Note: Direct comparison of absolute EAG values across different studies can be challenging due to variations in experimental setups (e.g., odorant concentration, delivery method, and recording parameters). The normalized data provides a more reliable comparison of the relative sensitivity of a given species to different compounds. The data for Athetis dissimilis is presented in millivolts (mV) as reported in the study and highlights the differential responses to isomers of related C6 compounds.[2]

Experimental Protocols

Detailed methodologies for the two key electrophysiological techniques used to assess insect olfactory responses are provided below.

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical response of the olfactory receptor neurons on an insect's antenna to a volatile compound.

1. Insect Preparation:

  • An adult insect is immobilized, either by restraining it in a pipette tip with its head protruding or by fixing it to a substrate with wax or dental wax.

  • The antennae are positioned to be accessible for electrode placement.

2. Electrode Preparation and Placement:

  • Glass capillary microelectrodes are pulled to a fine point using a micropipette puller.

  • The microelectrodes are filled with an electrolyte solution, such as Ringer's solution or saline.

  • A silver wire is inserted into the back of each electrode to ensure electrical contact.

  • The reference electrode is inserted into the insect's head capsule, often in the eye.

  • The recording electrode is placed in contact with the distal tip of the antenna, or in some preparations, the antenna is excised and mounted between the two electrodes.

3. Odorant Delivery:

  • A solution of the test compound (e.g., this compound) is prepared at a specific concentration in a solvent like paraffin oil or hexane.

  • A small piece of filter paper is loaded with a known volume (e.g., 10 µL) of the odorant solution.

  • After the solvent has evaporated, the filter paper is placed inside a Pasteur pipette, which serves as a stimulus cartridge.

  • The cartridge is connected to an air stimulus controller that delivers a continuous stream of purified and humidified air over the antenna.

  • A puff of air carrying the odorant is injected into the continuous airstream for a defined duration (e.g., 0.5 seconds).

4. Recording and Data Analysis:

  • The electrical signal from the antenna is amplified using a high-impedance amplifier.

  • The amplified signal (the EAG) is digitized and recorded using specialized software.

  • The amplitude of the negative deflection of the EAG signal is measured in millivolts (mV) and represents the magnitude of the olfactory response.

Single-Sensillum Recording (SSR)

SSR is a more refined technique that measures the action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum on the antenna.

1. Insect Preparation:

  • The insect is mounted and restrained as described for EAG.

  • The antenna is further stabilized using fine pins or wax to prevent movement during recording.

2. Electrode Preparation and Placement:

  • The reference electrode is placed in the insect's eye.

  • The recording electrode is a sharpened tungsten wire or a fine-tipped glass capillary filled with sensillum lymph saline.

  • Under high magnification, the tip of the recording electrode is carefully inserted through the cuticle at the base of a single olfactory sensillum.

3. Odorant Delivery:

  • The odorant delivery system is similar to that used for EAG, with the stimulus directed towards the sensillum being recorded.

4. Recording and Data Analysis:

  • The extracellular action potentials (spikes) from the OSN(s) within the sensillum are amplified, filtered, and recorded.

  • The firing rate of the neuron (spikes per second) is quantified before, during, and after odor stimulation.

  • The response is typically calculated as the increase in spike frequency above the spontaneous firing rate. Spike sorting software can be used to distinguish the responses of different neurons if multiple OSNs are present in the sensillum.

Mandatory Visualization

Experimental Workflow for Insect Electrophysiology

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis insect_prep Insect Immobilization electrode_prep Electrode Preparation eag_recording EAG Recording insect_prep->eag_recording ssr_recording SSR Recording insect_prep->ssr_recording odorant_prep Odorant Dilution electrode_prep->eag_recording electrode_prep->ssr_recording odorant_prep->eag_recording odorant_prep->ssr_recording data_acquisition Data Acquisition & Amplification eag_recording->data_acquisition ssr_recording->data_acquisition eag_analysis EAG Amplitude Measurement (mV) data_acquisition->eag_analysis ssr_analysis Spike Frequency Analysis (spikes/s) data_acquisition->ssr_analysis

Caption: A generalized workflow for conducting electroantennogram (EAG) and single-sensillum recording (SSR) experiments.

Insect Olfactory Signaling Pathway

olfactory_signaling cluster_sensillum Olfactory Sensillum cluster_response Neuronal Response odorant Odorant (e.g., this compound) pore Pore Tubule odorant->pore Enters obp Odorant Binding Protein (OBP) pore->obp Binds to or_complex Olfactory Receptor (Or/Orco Complex) obp->or_complex Transports to osn Olfactory Sensory Neuron (OSN) or_complex->osn Activates ion_channel Ion Channel Opening osn->ion_channel Leads to depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential depolarization->action_potential brain Signal to Antennal Lobe action_potential->brain

Caption: A simplified diagram of the olfactory signaling pathway in an insect olfactory sensory neuron.

References

comparing the efficacy of different cis-3-Hexenoic acid extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common methods for the extraction of cis-3-Hexenoic acid, a volatile organic compound of interest in flavor and fragrance research, food quality control, and potentially as a biomarker. The efficacy of three prominent techniques—Solvent Extraction, Simultaneous Distillation-Extraction (SDE), and Headspace Solid-Phase Microextraction (HS-SPME)—are compared, supported by experimental data from relevant literature.

Data Presentation: Efficacy of Extraction Methods

The following table summarizes the quantitative performance of different extraction methods. Data is compiled from studies on volatile fatty acids and related compounds, as direct comparative studies on this compound are limited. The values should be considered illustrative of the relative performance of each technique.

ParameterSolvent ExtractionSimultaneous Distillation-Extraction (SDE)Headspace Solid-Phase Microextraction (HS-SPME)
Principle Partitioning of the analyte between the sample matrix and an immiscible solvent.Combination of steam distillation to volatilize the analyte and solvent extraction to capture it from the distillate.Adsorption of volatile analytes from the sample's headspace onto a coated fiber.
Typical Yield/Recovery 80-95% (dependent on solvent and matrix)[1]40-70% for many volatile compounds.[2]High sensitivity, but recovery is dependent on equilibrium and not typically measured as a bulk yield.
Purity of Extract Can be low; co-extraction of other matrix components is common.Generally higher than solvent extraction as it is selective for volatile compounds.High purity for GC analysis; directly transfers analytes to the instrument.
Extraction Time 1-4 hours.1-3 hours.[2]30-60 minutes per sample.[3]
Solvent Consumption High.Moderate.None (solvent-free technique).[4]
Selectivity Dependent on the solvent used.Selective for volatile and semi-volatile compounds.Highly selective based on fiber chemistry.
Automation Potential Moderate.Low.High.
Ideal Application Bulk extraction from solid or liquid samples.Isolation of volatile compounds from complex matrices for flavor and fragrance analysis.Quantitative analysis of volatile compounds in various matrices, especially for screening and quality control.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and analysis of this compound.

G Diagram 1: General Workflow for this compound Extraction and Analysis cluster_extraction Extraction Step cluster_post_extraction Post-Extraction Processing cluster_analysis Analytical Step A Sample Preparation (e.g., homogenization, addition of internal standard) B Solvent Extraction (Liquid-Liquid or Solid-Liquid) A->B Method 1 C Simultaneous Distillation-Extraction (SDE) A->C Method 2 D Headspace Solid-Phase Microextraction (HS-SPME) A->D Method 3 E Concentration (e.g., rotary evaporation) B->E F Derivatization (optional) (e.g., to form FAMEs) C->F G Direct Injection H Gas Chromatography (GC) Separation D->H Thermal Desorption E->F F->H F->H I Mass Spectrometry (MS) Detection H->I J Data Analysis (Quantification and Identification) I->J

References

Comparative Guide to Quantitative Method Validation for cis-3-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two common analytical techniques for the quantitative determination of cis-3-Hexenoic acid: Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is intended for researchers, scientists, and drug development professionals seeking to establish a validated, robust, and reliable quantitative method for this short-chain fatty acid.

This compound (C6H10O2, CAS No: 1775-43-5) is a volatile organic compound and a member of the short-chain fatty acid (SCFA) family.[1][2] Accurate quantification of this analyte is crucial in various fields, including flavor and fragrance analysis, microbiome research, and as a potential biomarker.[3][4] The validation of the analytical method is a critical step to ensure that the generated data is accurate, reproducible, and fit for its intended purpose, adhering to guidelines such as those from the International Council for Harmonisation (ICH).[5][6][7][8][9]

Methodology Comparison: GC-FID vs. LC-MS/MS

Gas chromatography (GC) is a well-established technique for the analysis of volatile compounds like SCFAs.[3][4][10] GC-FID, in particular, offers a wide linear range and is a cost-effective and robust method.[3] However, for complex biological matrices, derivatization is often required to improve the volatility and chromatographic behavior of the analyte.[3][10]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has gained prominence for SCFA analysis due to its high sensitivity and specificity, often eliminating the need for extensive sample cleanup.[3][11] Derivatization can also be employed in LC-MS/MS to enhance ionization efficiency and chromatographic retention.[11]

The following sections detail the experimental protocols and validation parameters for hypothetical but realistic GC-FID and LC-MS/MS methods for the quantification of this compound.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

1. Sample Preparation (Derivatization)

  • Objective: To convert the non-volatile this compound into a volatile ester for GC analysis.

  • Procedure:

    • To 100 µL of the sample (e.g., plasma, cell culture supernatant), add an internal standard (e.g., heptanoic acid).

    • Acidify the sample with hydrochloric acid.

    • Extract the fatty acids with a suitable organic solvent like diethyl ether or ethyl acetate.[12]

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) as a derivatizing agent and 50 µL of a catalyst (e.g., pyridine).[10]

    • Incubate the mixture at 60°C for 30 minutes.

    • The resulting derivatized sample is ready for GC-FID analysis.

2. GC-FID Conditions

  • System: Agilent 8890 GC System with FID

  • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness)[13]

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 220°C

    • Hold at 220°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Volume: 1 µL (splitless mode)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation

  • Objective: To extract this compound from the matrix and prepare it for LC-MS/MS analysis.

  • Procedure:

    • To 100 µL of the sample, add an isotopically labeled internal standard (e.g., this compound-d2).

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

    • Vortex and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • The sample is ready for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • System: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer coupled with an ACQUITY UPLC I-Class System

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI) Negative

  • MRM Transitions:

    • This compound: Q1 113.1 > Q3 69.1

    • This compound-d2 (IS): Q1 115.1 > Q3 71.1

Method Validation Data

The following tables summarize the hypothetical but realistic performance data for the two described methods, based on ICH guidelines.[5][6]

Table 1: GC-FID Method Validation Parameters

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte and internal standard.Pass
Linearity (r²) ≥ 0.995[6]0.998
Range 0.5 - 100 µg/mL0.5 - 100 µg/mL
Accuracy (% Recovery) 80 - 120%95.2 - 104.5%
Precision (%RSD)
- Repeatability (Intra-day)≤ 15%< 5%
- Intermediate Precision (Inter-day)≤ 15%< 8%
Limit of Detection (LOD) S/N ≥ 30.15 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.5 µg/mL
Robustness No significant impact on results with small variations in method parameters.Pass

Table 2: LC-MS/MS Method Validation Parameters

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time and MRM transition of the analyte and internal standard.Pass
Linearity (r²) ≥ 0.995[6]0.999
Range 1 - 1000 ng/mL1 - 1000 ng/mL
Accuracy (% Recovery) 80 - 120%98.7 - 102.3%
Precision (%RSD)
- Repeatability (Intra-day)≤ 15%< 4%
- Intermediate Precision (Inter-day)≤ 15%< 6%
Limit of Detection (LOD) S/N ≥ 30.3 ng/mL
Limit of Quantitation (LOQ) S/N ≥ 101 ng/mL
Robustness No significant impact on results with small variations in method parameters.Pass

Visual Workflow Diagrams

The following diagrams illustrate the experimental workflows for the GC-FID and LC-MS/MS methods.

GC_FID_Workflow Sample Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify (HCl) Add_IS->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Evaporate Evaporate to Dryness Extract->Evaporate Derivatize Derivatize (MTBSTFA) Evaporate->Derivatize Incubate Incubate (60°C) Derivatize->Incubate GC_FID_Analysis GC-FID Analysis Incubate->GC_FID_Analysis Data_Processing Data Processing & Quantification GC_FID_Analysis->Data_Processing

Caption: GC-FID experimental workflow.

LC_MS_MS_Workflow Sample Sample (100 µL) Add_IS Add Isotopically Labeled IS Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_MS_Analysis->Data_Processing

Caption: LC-MS/MS experimental workflow.

Conclusion

Both GC-FID and LC-MS/MS are suitable techniques for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the study.

  • GC-FID is a robust and cost-effective method suitable for routine analysis, particularly when high sample throughput is required and the concentration of the analyte is within the µg/mL range. The main drawback is the need for a derivatization step, which can add to the sample preparation time and introduce variability.

  • LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for complex biological matrices and when low concentrations (ng/mL) of the analyte are expected. The simplified sample preparation protocol (protein precipitation) can also be advantageous. However, the instrumentation is more expensive and requires specialized expertise.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the project's goals, the nature of the samples, the required sensitivity, and the available resources. Regardless of the chosen method, rigorous validation is paramount to ensure the generation of high-quality, reliable, and defensible data.

References

Cross-Reactivity of Insect Receptors to Cis-3-Hexenoic Acid and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of insects to detect and differentiate a vast array of chemical cues is fundamental to their survival and behavior. Among these cues, C6 volatile compounds, often referred to as green leaf volatiles (GLVs), play a crucial role in host plant localization, oviposition, and detection of prey. Cis-3-Hexenoic acid and its structural analogs, including alcohols, aldehydes, and esters, are key components of this chemical landscape. Understanding the cross-reactivity of insect olfactory and gustatory receptors to these compounds is paramount for developing novel, targeted pest management strategies and for advancing our fundamental knowledge of insect chemosensation.

This guide provides a comparative analysis of the cross-reactivity of insect receptors to this compound and its analogs, supported by available experimental data. It is important to note that while the body of research on insect responses to GLVs is substantial, direct comparative data for this compound itself is limited. Therefore, this guide synthesizes findings from studies on its closely related and more extensively studied analogs, primarily C6 aldehydes and alcohols, to infer the principles of receptor cross-reactivity.

Data Presentation: Receptor Response to C6 Green Leaf Volatiles

The following table summarizes the electrophysiological responses of olfactory sensory neurons (OSNs) from different insect species to a range of C6 aldehydes. This data, derived from single sensillum recording (SSR) experiments, highlights the varied sensitivity and specificity of these neurons, which are conferred by the underlying olfactory receptors. The responses are presented as the frequency of action potentials (spikes/s) elicited by the respective compounds.

Insect SpeciesOlfactory Sensory Neuron (OSN) ClassLigandLigand StructureReceptor Response (spikes/s)
Tenodera aridifolia (Praying Mantis)Class S (Short-chain aldehyde sensitive)Propanal (C3)CH₃CH₂CHO~120
Butanal (C4)CH₃(CH₂)₂CHO~140
Pentanal (C5)CH₃(CH₂)₃CHO~150
Hexanal (C6) CH₃(CH₂)₄CHO ~140
Heptanal (C7)CH₃(CH₂)₅CHO~120
Octanal (C8)CH₃(CH₂)₆CHO~20
Nonanal (C9)CH₃(CH₂)₇CHO~10
Tenodera aridifolia (Praying Mantis)Class M (Medium-chain aldehyde sensitive)Pentanal (C5)CH₃(CH₂)₃CHO~20
Hexanal (C6) CH₃(CH₂)₄CHO ~120
Heptanal (C7)CH₃(CH₂)₅CHO~140
Octanal (C8)CH₃(CH₂)₆CHO~150
Nonanal (C9)CH₃(CH₂)₇CHO~130
Decanal (C10)CH₃(CH₂)₈CHO~20
Spodoptera litura (Common Cutworm)SlituOR12 expressing neuroncis-3-Hexenyl acetate CH₃CH₂CH=CHCH₂CH₂OC(O)CH₃ High
Other tested compounds-No significant response

Data for Tenodera aridifolia is adapted from a study on aldehyde-specific olfactory sensory neurons. The responses are approximate values derived from published graphical data. Data for Spodoptera litura indicates a high specificity of the SlituOR12 receptor for cis-3-Hexenyl acetate.

Experimental Protocols

The primary technique for obtaining quantitative data on the response of individual insect olfactory receptors is Single Sensillum Recording (SSR) . This electrophysiological method allows for the direct measurement of action potentials from one or a few olfactory sensory neurons (OSNs) housed within a single sensillum.

Detailed Methodology for Single Sensillum Recording (SSR)

1. Insect Preparation:

  • An adult insect is selected and immobilized. This is often achieved by placing the insect in a pipette tip with the head and antennae protruding.

  • The insect is then fixed to a microscope slide or a custom holder using wax or dental cement to prevent movement.

  • The antenna to be recorded from is stabilized, often using a fine glass capillary or by adhering it to a coverslip with a small amount of adhesive.

2. Electrode Preparation:

  • Recording Electrode: A sharp tungsten microelectrode is used. The tip is sharpened electrolytically in a potassium hydroxide (KOH) solution to achieve a fine point capable of penetrating the sensillum cuticle.

  • Reference Electrode: A second tungsten or silver wire electrode is used as the reference.

3. Recording Setup:

  • The prepared insect is placed on a vibration-dampened table under a high-magnification microscope.

  • The reference electrode is inserted into a non-critical part of the insect's body, often the eye, to complete the electrical circuit.

  • The recording electrode is mounted on a micromanipulator for precise control.

4. Sensillum Targeting and Recording:

  • Under microscopic guidance, the tip of the recording electrode is carefully brought into contact with and inserted into the base of a target sensillum (e.g., a sensilla trichodea or sensilla basiconica).

  • Successful insertion is indicated by the detection of spontaneous neuronal firing (action potentials). The signals are amplified, filtered, and recorded using specialized software.

5. Odorant Delivery:

  • A continuous stream of purified, humidified air is directed over the antenna.

  • Test compounds (this compound and its analogs) are diluted in a solvent (e.g., paraffin oil or hexane) at various concentrations.

  • A small volume of the diluted odorant is applied to a filter paper strip, which is then inserted into a glass Pasteur pipette.

  • A puff of air from a stimulus controller is passed through the pipette, delivering the odorant into the continuous air stream directed at the antenna.

  • The duration of the stimulus puff is precisely controlled (e.g., 500 ms).

6. Data Analysis:

  • The number of action potentials (spikes) is counted in a defined time window before, during, and after the stimulus.

  • The response is typically calculated as the number of spikes during the stimulus period minus the number of spikes in a pre-stimulus period of the same duration (spontaneous activity).

  • Dose-response curves can be generated by plotting the neuronal response against a range of odorant concentrations.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_stimulus Stimulation cluster_analysis Data Analysis Insect_Immobilization Insect Immobilization (e.g., in pipette tip) Antenna_Stabilization Antenna Stabilization Insect_Immobilization->Antenna_Stabilization Reference_Insertion Insert Reference Electrode (e.g., in eye) Antenna_Stabilization->Reference_Insertion Electrode_Sharpening Electrode Sharpening Recording_Insertion Insert Recording Electrode into Sensillum Electrode_Sharpening->Recording_Insertion Reference_Insertion->Recording_Insertion Signal_Acquisition Amplify and Record Spontaneous Activity Recording_Insertion->Signal_Acquisition Odorant_Delivery Deliver Odorant Puff (e.g., 500ms) Signal_Acquisition->Odorant_Delivery Odorant_Prep Prepare Odorant Dilutions Odorant_Prep->Odorant_Delivery Spike_Sorting Spike Sorting & Counting Odorant_Delivery->Spike_Sorting Response_Calculation Calculate Response (Spikes/s) Spike_Sorting->Response_Calculation Dose_Response Generate Dose-Response Curve Response_Calculation->Dose_Response

Caption: Experimental workflow for Single Sensillum Recording (SSR).

Signaling_Pathway cluster_membrane Cell Membrane OR_complex Odorant Receptor Complex (OR+Orco) Ion_Channel_Opening Ion Channel Opening OR_complex->Ion_Channel_Opening Conformational Change Ligand This compound or Analog Ligand->OR_complex Binding Ion_Influx Cation Influx (Na+, Ca2+) Ion_Channel_Opening->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential

Caption: Signaling pathway for a typical insect odorant receptor.

A Comparative Guide to Assessing the Purity of Synthesized cis-3-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of analytical methods for assessing the purity of cis-3-Hexenoic acid, a short-chain unsaturated fatty acid. The following sections present a comparative overview of common analytical techniques, supported by experimental data and detailed protocols, to aid in method selection and implementation.

Comparison of Analytical Techniques

The accurate determination of purity for this compound involves not only quantifying the main compound but also identifying and quantifying any impurities, including its trans-isomer, positional isomers, and byproducts from synthesis.[1][2] Several analytical techniques are commonly employed for the analysis of short-chain fatty acids (SCFAs), each with distinct advantages and limitations.[3] The most prominent methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.- High resolution and sensitivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[4] - Gold standard for volatile fatty acid analysis.[4] - Excellent for separating geometric isomers (cis/trans).[5]- Often requires derivatization to increase volatility and prevent peak tailing.[6] - High temperatures can risk isomerization of unsaturated compounds.[7]Quantifying volatile impurities, determining cis/trans isomeric ratio, and trace-level analysis.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.- Analysis at lower temperatures, avoiding thermal degradation or isomerization.[7][8] - No derivatization required for UV detection, simplifying workflow.[9] - LC-MS/MS offers high sensitivity and specificity.[8][10]- UV detection can have lower sensitivity for SCFAs due to weak chromophores.[9] - Mobile phase selection is critical for good resolution.Purity assessment of non-volatile or thermally labile impurities, and when avoiding derivatization is preferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.- Non-destructive and provides unambiguous structural information.[11] - Excellent for distinguishing and quantifying cis and trans isomers without separation.[12][13] - Requires minimal sample preparation.[14]- Lower sensitivity compared to GC and HPLC. - Can be less effective for quantifying trace impurities.Absolute structural confirmation, definitive determination of isomeric purity (cis vs. trans), and quantification of major components without reference standards.

Quantitative Data Summary

The selection of an analytical method is often guided by its performance characteristics. The following table summarizes typical, realistic performance data for the discussed techniques in the context of this compound analysis.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-DAD)Nuclear Magnetic Resonance (¹H NMR)
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.80 mmol/kg[15]~0.1% (relative to major component)
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL0.04 - 2.64 mmol/kg[15]~0.5% (relative to major component)
Linearity (R²) > 0.995> 0.997[15]> 0.99 (for relative quantification)
Precision (%RSD) < 5%< 3%[15]< 2%
Recovery (%) 90 - 110%90 - 106%[15]N/A (absolute method)
Analysis Time 15 - 30 min8 - 20 min[9]5 - 15 min

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible and accurate purity assessment.

Purity Assessment by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol involves the derivatization of this compound to its more volatile methyl ester (FAME - Fatty Acid Methyl Ester) prior to analysis.

a) Sample Preparation (Esterification)

  • Reagent Preparation : Prepare a 2% (v/v) sulfuric acid solution in anhydrous methanol.

  • Reaction : To approximately 10 mg of the synthesized this compound in a vial, add 2 mL of the 2% H₂SO₄ in methanol.

  • Heating : Seal the vial and heat at 60°C for 1 hour.

  • Extraction : After cooling, add 1 mL of hexane and 1 mL of deionized water. Vortex thoroughly.

  • Isolation : Allow the layers to separate and carefully collect the upper hexane layer containing the FAME for GC injection.

b) Instrumental Conditions

  • GC System : Agilent 7890B or equivalent.

  • Injector : Split/Splitless, 250°C, Split ratio 20:1.

  • Column : DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar polar capillary column is recommended for separating fatty acid isomers.[16][17]

  • Carrier Gas : Helium at a constant flow of 1 mL/min.[18]

  • Oven Program : Initial temperature of 60°C, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 220°C and hold for 5 minutes.[18]

  • Detector : FID at 250°C.

c) Data Analysis

  • Identify the peak corresponding to methyl cis-3-hexenoate based on retention time compared to a standard.

  • Potential impurities, such as the trans-isomer, will have a different retention time. The cis isomer typically has a slightly longer retention time on polar columns.[5]

  • Calculate purity using the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Purity Assessment by High-Performance Liquid Chromatography (HPLC-DAD)

This method allows for the direct analysis of the acid without derivatization.

a) Sample Preparation

  • Solvent : Prepare a mobile phase-compatible solvent (e.g., Acetonitrile:Water 50:50).

  • Dissolution : Accurately weigh and dissolve approximately 10 mg of the synthesized acid in 10 mL of the solvent to create a 1 mg/mL stock solution.

  • Filtration : Filter the sample through a 0.45 µm syringe filter before injection.

b) Instrumental Conditions

  • HPLC System : Waters Alliance e2695 or equivalent with a photodiode array (PDA) detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : Isocratic elution with a mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B) (e.g., 60:40 A:B).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detector : PDA detector monitoring at 210 nm.

c) Data Analysis

  • Identify the peak for this compound by comparing its retention time and UV spectrum with a reference standard.

  • Assess the presence of other peaks in the chromatogram.

  • Calculate purity using the area percent method, similar to GC analysis.

Isomeric Purity by ¹H NMR Spectroscopy

NMR provides an excellent method for determining the cis/trans ratio without chromatographic separation.

a) Sample Preparation

  • Solvent : Use deuterated chloroform (CDCl₃).

  • Dissolution : Dissolve 5-10 mg of the synthesized acid in approximately 0.7 mL of CDCl₃ in an NMR tube.

b) Instrumental Conditions

  • Spectrometer : Bruker Avance 400 MHz or equivalent.

  • Experiment : Standard ¹H NMR acquisition.

  • Key Parameters : Sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

c) Data Analysis

  • Signal Integration : The olefinic protons (-CH=CH-) of the cis and trans isomers will appear at slightly different chemical shifts in the ¹H NMR spectrum (typically around 5.3-5.8 ppm).[12]

  • Identify Peaks : The cis isomer typically shows a multiplet with a smaller coupling constant (J) compared to the trans isomer.

  • Calculate Ratio : Integrate the distinct signals corresponding to the olefinic protons of both the cis and trans isomers. The ratio of the integrals directly corresponds to the molar ratio of the isomers. cis Purity (%) = (Integral of cis protons / (Integral of cis protons + Integral of trans protons)) x 100.

Visualizations

Workflow for Purity Assessment of Synthesized Compound

G cluster_0 Synthesis & Purification cluster_1 Purity Assessment cluster_2 Final Product synthesis Crude Synthesized This compound purification Purification (e.g., Distillation) synthesis->purification assessment Purified Sample purification->assessment gc GC Analysis (Derivatization) assessment->gc Volatiles & Isomers hplc HPLC Analysis (Direct) assessment->hplc Non-volatiles nmr NMR Analysis (Structural Confirmation) assessment->nmr Isomeric Ratio result Data Analysis & Purity Calculation gc->result hplc->result nmr->result final_product Pure Product (>9x% Purity) result->final_product

Caption: General workflow from synthesis to final purity verification.

Decision Tree for Analytical Method Selection

G start Primary Goal of Analysis? is_isomeric Isomeric Purity Critical? start->is_isomeric Isomeric Purity (cis/trans) is_trace Trace Level (<0.1%) Detection? start->is_trace Trace Impurity Quantification is_thermolabile Concern for Thermal Degradation? start->is_thermolabile Thermolabile Impurities is_structure Need Unambiguous Structure ID? start->is_structure Structural Confirmation nmr ¹H NMR is_isomeric->nmr Yes (Definitive) gc_chiral GC with Polar Column is_isomeric->gc_chiral Yes (Quantitative Separation) gcms GC-MS is_trace->gcms Yes (Volatiles) hplcms HPLC-MS is_trace->hplcms Yes (Non-Volatiles) is_thermolabile->gc_chiral No hplc HPLC is_thermolabile->hplc Yes nmr_confirm NMR Spectroscopy is_structure->nmr_confirm Yes

References

A Comparative Guide to cis-3-Hexenoic Acid Biosynthesis in Different Cultivars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biosynthesis of cis-3-Hexenoic acid, a significant green leaf volatile (GLV), across various plant cultivars. Understanding the nuances of this biosynthetic pathway is crucial for applications in flavor chemistry, plant defense studies, and the development of novel therapeutic agents.

Introduction to this compound Biosynthesis

This compound is a C6 volatile compound that contributes to the characteristic "green" aroma of many fruits and vegetables. Its biosynthesis is a branch of the oxylipin pathway, which is initiated in response to tissue damage. The primary precursor for this compound is α-linolenic acid, an omega-3 fatty acid. The pathway is primarily catalyzed by two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL). Subsequent oxidation of the resulting aldehyde leads to the formation of this compound, a reaction likely catalyzed by an aldehyde dehydrogenase (ALDH). Variations in the expression and activity of these enzymes among different plant cultivars can lead to significant differences in the production of this compound and other related GLVs.

Comparative Analysis of Biosynthetic Capacity

While direct comparative data for this compound across a wide range of cultivars is limited in publicly available research, extensive studies on precursor and related GLVs strongly indicate significant cultivar-dependent variations. For instance, studies on various grape (Vitis vinifera L.) cultivars have shown distinct profiles of C6 aldehydes and alcohols, which are the direct precursors to C6 acids.[1][2] Similarly, research on Brassicaceae vegetables and different legume seeds has highlighted significant variations in the composition of GLVs, underscoring the genetic influence on the lipoxygenase pathway.[3][4] One study on Brassicaceae did identify trans-3-hexenoic acid in a wild accession, pointing to the presence of the enzymatic machinery for hexenoic acid production in this family.

Cultivar/Species (Example)Key Enzyme Activity (Relative)Precursor (cis-3-hexenal) Level (Relative)Notes
Grape ('Sauvignon Blanc')High LOX & HPL activityHighKnown for its prominent "green" aroma profile.
Grape ('Chardonnay')Moderate LOX & HPL activityModerateExhibits a less intense green aroma compared to Sauvignon Blanc.
Tomato ('Cultivar A')High HPL activityHighStrong green notes when unripe.
Tomato ('Cultivar B')Lower HPL activityModerateMilder green aroma profile.
Arabidopsis thalianaWell-characterized LOX/HPL pathwayVariableA model organism for studying GLV biosynthesis.

Note: This table is illustrative and based on the general understanding of GLV biosynthesis. Specific quantitative data for this compound is needed for a precise comparison.

Biosynthetic Pathway and Experimental Workflow

The biosynthesis of this compound from α-linolenic acid is a multi-step enzymatic process. The logical flow of this pathway and a general experimental workflow for its analysis are depicted below.

cluster_pathway Biosynthetic Pathway cluster_workflow Experimental Workflow alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT Lipoxygenase (LOX) cis-3-Hexenal cis-3-Hexenal 13-HPOT->cis-3-Hexenal Hydroperoxide Lyase (HPL) cis-3-Hexenoic_Acid cis-3-Hexenoic_Acid cis-3-Hexenal->cis-3-Hexenoic_Acid Aldehyde Dehydrogenase (ALDH) Plant_Tissue Plant_Tissue Extraction Extraction Plant_Tissue->Extraction Derivatization Derivatization Extraction->Derivatization GC-MS_Analysis GC-MS_Analysis Derivatization->GC-MS_Analysis

Caption: Biosynthetic pathway of this compound and a typical experimental workflow for its quantification.

Detailed Experimental Protocols

Extraction and Quantification of this compound

This protocol is adapted from methods for short-chain fatty acid analysis in plant tissues.

a. Sample Preparation and Extraction:

  • Flash-freeze fresh plant tissue (e.g., leaves, fruit) in liquid nitrogen to halt enzymatic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • To approximately 1g of powdered tissue, add 5 mL of a pre-chilled extraction solvent (e.g., diethyl ether or a mixture of methanol and water).

  • Add an appropriate internal standard (e.g., a deuterated analog of a short-chain fatty acid) for accurate quantification.

  • Homogenize the sample on ice using a tissue homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the extracted metabolites.

b. Derivatization for GC-MS Analysis: Due to the polarity and low volatility of carboxylic acids, derivatization is often necessary for successful GC-MS analysis. A common method is esterification.

  • Evaporate the extraction solvent under a gentle stream of nitrogen.

  • To the dried extract, add 100 µL of a methylation agent (e.g., methanolic HCl or BF3-methanol).

  • Seal the vial and heat at 60°C for 30 minutes.

  • After cooling, add 100 µL of a non-polar solvent (e.g., hexane) and 100 µL of saturated NaCl solution.

  • Vortex vigorously and centrifuge to separate the layers.

  • The upper hexane layer containing the fatty acid methyl esters is collected for GC-MS analysis.

c. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Use a suitable capillary column (e.g., a polar column like a DB-WAX or a non-polar column like a DB-5ms).

  • The oven temperature program should be optimized to separate the target analytes. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

  • The mass spectrometer should be operated in full scan mode to identify the compounds and in selected ion monitoring (SIM) mode for accurate quantification.

  • Identification of this compound methyl ester is confirmed by comparing its retention time and mass spectrum with an authentic standard.

Lipoxygenase (LOX) Activity Assay

This spectrophotometric assay measures the formation of conjugated dienes from a fatty acid substrate.

  • Enzyme Extraction: Homogenize fresh plant tissue in a cold extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.0, containing polyvinylpyrrolidone and a reducing agent like dithiothreitol). Centrifuge the homogenate and use the supernatant as the crude enzyme extract.

  • Assay Mixture: Prepare a reaction mixture containing 0.1 M phosphate buffer (pH 7.0) and the substrate, α-linolenic acid (typically as a sodium salt emulsion).

  • Reaction Initiation: Add a small volume of the crude enzyme extract to the assay mixture to start the reaction.

  • Measurement: Monitor the increase in absorbance at 234 nm for 2-3 minutes using a spectrophotometer. This absorbance change is due to the formation of the conjugated diene system in the hydroperoxide product.

  • Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of the hydroperoxide (ε = 25,000 M⁻¹ cm⁻¹). One unit of LOX activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute under the specified conditions.

Hydroperoxide Lyase (HPL) Activity Assay

This assay measures the decrease in the concentration of the hydroperoxide substrate.

  • Enzyme Extraction: Prepare a crude enzyme extract as described for the LOX activity assay.

  • Substrate Preparation: The substrate, 13-hydroperoxy-linolenic acid (13-HPOT), can be prepared by incubating α-linolenic acid with soybean lipoxygenase.

  • Assay Mixture: Prepare a reaction mixture containing 0.1 M phosphate buffer (pH 6.5) and the 13-HPOT substrate.

  • Reaction Initiation: Add the crude enzyme extract to the assay mixture.

  • Measurement: Monitor the decrease in absorbance at 234 nm for 2-3 minutes. This decrease corresponds to the cleavage of the conjugated diene system in the hydroperoxide.

  • Calculation of Activity: Calculate HPL activity based on the rate of decrease in absorbance, using the same molar extinction coefficient as for the LOX assay.

Signaling Pathway and Logical Relationships

The production of this compound is part of a larger signaling network in plants, often triggered by stress.

Stress Stress Membrane_Lipid_Degradation Membrane_Lipid_Degradation Stress->Membrane_Lipid_Degradation alpha_Linolenic_Acid alpha_Linolenic_Acid Membrane_Lipid_Degradation->alpha_Linolenic_Acid LOX_Pathway LOX_Pathway alpha_Linolenic_Acid->LOX_Pathway cis_3_Hexenal cis_3_Hexenal LOX_Pathway->cis_3_Hexenal cis_3_Hexenoic_Acid cis_3_Hexenoic_Acid cis_3_Hexenal->cis_3_Hexenoic_Acid Plant_Defense_Responses Plant_Defense_Responses cis_3_Hexenal->Plant_Defense_Responses cis_3_Hexenoic_Acid->Plant_Defense_Responses

Caption: Logical relationship from stress induction to the biosynthesis of this compound and its role in plant defense.

Conclusion

The biosynthesis of this compound is a dynamic process that varies significantly among plant cultivars, primarily due to differences in the activity of key enzymes in the lipoxygenase pathway. While direct comparative quantification of this compound is an area requiring further research, the established variations in its precursors provide a strong foundation for understanding these differences. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating this important class of plant-derived molecules.

References

Confirming the Stereochemistry of Naturally Occurring cis-3-Hexenoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of chemical analysis, particularly in the fields of natural products, flavor chemistry, and drug development, where the geometric configuration of a molecule can significantly influence its biological activity and sensory properties. This guide provides a comprehensive comparison of analytical methods to confirm the stereochemistry of naturally occurring 3-Hexenoic acid, which has been identified in various natural sources, including yellow passion fruit, raspberry, and hop oil, as the cis isomer.[1][2] We will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Gas Chromatography (GC) in distinguishing between cis- and trans-3-Hexenoic acid, supported by experimental data and detailed protocols.

Spectroscopic and Chromatographic Data Comparison

The following tables summarize the key analytical parameters used to differentiate between cis- and trans-3-Hexenoic acid.

Table 1: ¹H NMR Spectroscopy Data

Parametercis-3-Hexenoic Acid (Expected)trans-3-Hexenoic Acid (Reported)Key Differentiating Feature
Vinylic Proton Chemical Shifts (δ)~5.5-5.7 ppmH-3: ~5.63 ppm, H-4: ~5.51 ppm[3]Subtle differences in chemical shifts.
Vinylic Proton Coupling Constant (³JH,H)6-12 Hz~15 Hz[4]The magnitude of the coupling constant is the most definitive NMR parameter for assignment. Cis isomers exhibit significantly smaller coupling constants than trans isomers.[4]

Table 2: Infrared (IR) Spectroscopy Data

Vibrational ModeThis compound (Expected)trans-3-Hexenoic Acid (Expected)Key Differentiating Feature
C-H Out-of-Plane Bend~700 cm⁻¹[5]~960 cm⁻¹[5]The position of the C-H out-of-plane bending vibration is highly diagnostic for the stereochemistry of the double bond.
C=C StretchWeak or absentWeakThis band is often weak for symmetrically substituted alkenes and may not be a reliable diagnostic tool.[6]

Table 3: Gas Chromatography (GC) Data

ParameterThis compoundtrans-3-Hexenoic AcidKey Differentiating Feature
Elution Order on Polar ColumnLater elutionEarlier elution[7]On polar GC columns, the more linear trans isomer typically has a shorter retention time than the bent cis isomer.[7]
Elution Order on Non-Polar ColumnEarlier elutionLater elutionOn non-polar columns, the elution order is primarily determined by boiling points, where the cis isomer often has a slightly lower boiling point.

Experimental Protocols

¹H NMR Spectroscopy

Objective: To determine the coupling constant of the vinylic protons to assign the stereochemistry of the double bond.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the 3-Hexenoic acid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Analysis:

    • Identify the signals corresponding to the vinylic protons (expected around 5.5-5.7 ppm).

    • Expand the region containing the vinylic proton signals to accurately measure the coupling constant (J-value) from the splitting pattern.

    • A coupling constant in the range of 6-12 Hz is indicative of a cis configuration, while a value of approximately 15 Hz suggests a trans configuration.[4]

Infrared (IR) Spectroscopy

Objective: To identify the characteristic C-H out-of-plane bending vibration to differentiate between the cis and trans isomers.

Methodology:

  • Sample Preparation: For a liquid sample, a small drop can be placed between two KBr or NaCl plates to form a thin film.

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-600 cm⁻¹.

  • Data Analysis:

    • Examine the region between 1000 cm⁻¹ and 650 cm⁻¹.

    • The presence of a strong absorption band around 960 cm⁻¹ is characteristic of a trans double bond.

    • A band in the region of 700 cm⁻¹ is indicative of a cis double bond.[5]

Gas Chromatography (GC)

Objective: To separate the cis and trans isomers based on their differential interaction with the stationary phase.

Methodology:

  • Sample Preparation: If necessary, derivatize the carboxylic acid to its methyl ester (FAME) using a standard procedure (e.g., with BF₃/methanol) to improve volatility and chromatographic performance. Dissolve the derivatized or underivatized sample in a suitable solvent (e.g., hexane or dichloromethane).

  • Instrumentation: Utilize a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). A polar capillary column (e.g., DB-WAX or SP-2560) is recommended for the separation of cis and trans isomers.[8]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C) and ramp up to a final temperature (e.g., 220 °C) at a controlled rate (e.g., 5 °C/min).

    • Detector Temperature: 250 °C (for FID).

  • Data Analysis:

    • Compare the retention times of the peaks in the sample chromatogram to those of authentic cis and trans standards if available.

    • Based on the general elution behavior on polar columns, the earlier eluting peak is assigned to the trans isomer and the later eluting peak to the cis isomer.[7]

Visualizing the Workflow

Stereochemistry_Confirmation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_conclusion Stereochemical Assignment Sample Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film Sample->IR_Prep GC_Prep Derivatize to FAME (Optional) Sample->GC_Prep NMR ¹H NMR Spectroscopy NMR_Prep->NMR IR IR Spectroscopy IR_Prep->IR GC Gas Chromatography GC_Prep->GC NMR_Data Coupling Constant (³J_H,H) NMR->NMR_Data IR_Data C-H Out-of-Plane Bend IR->IR_Data GC_Data Retention Time GC->GC_Data Conclusion cis or trans NMR_Data->Conclusion IR_Data->Conclusion GC_Data->Conclusion

Caption: Experimental workflow for the stereochemical confirmation of 3-Hexenoic acid.

Logic_Diagram Stereoisomers cis- and trans-3-Hexenoic Acid NMR ¹H NMR (Coupling Constant) Stereoisomers->NMR IR IR (C-H Bend) Stereoisomers->IR GC GC (Retention Time) Stereoisomers->GC Cis_NMR cis: 6-12 Hz NMR->Cis_NMR Trans_NMR trans: ~15 Hz NMR->Trans_NMR Cis_IR cis: ~700 cm⁻¹ IR->Cis_IR Trans_IR trans: ~960 cm⁻¹ IR->Trans_IR Cis_GC cis: Later Elution (Polar Column) GC->Cis_GC Trans_GC trans: Earlier Elution (Polar Column) GC->Trans_GC Confirmation Stereochemistry Confirmed Cis_NMR->Confirmation Trans_NMR->Confirmation Cis_IR->Confirmation Trans_IR->Confirmation Cis_GC->Confirmation Trans_GC->Confirmation

Caption: Logical relationships for distinguishing cis and trans isomers.

References

Safety Operating Guide

Proper Disposal of cis-3-Hexenoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of cis-3-Hexenoic acid, a corrosive organic compound. Adherence to these procedural steps is critical for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to operate within a well-ventilated area, preferably a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a laboratory coat.[1][2][3] this compound is classified as a corrosive material that causes severe skin burns and eye damage.[3][4][5]

Hazard Identification and Classification

Properly identifying the hazards associated with this compound is the first step in its safe management. This information is critical for labeling, storage, and ultimate disposal.

ParameterClassification/ValueSource(s)
GHS Hazard Class Skin Corrosion 1B, Eye Damage 1[3][4][5]
GHS Hazard Statements H314: Causes severe skin burns and eye damage[3][4][5]
UN Number UN 1760 or UN 3265[4][6]
Transport Hazard Class Class 8 (Corrosive)[4][6]
Packing Group III[4]
Environmental Hazard Water Hazard Class 1: Slightly hazardous for water[4]

Step-by-Step Disposal Protocol

The required method for the disposal of this compound is collection as hazardous chemical waste for removal by a licensed waste disposal contractor or your institution's Environmental Health and Safety (EHS) department.[1][7][8] Under no circumstances should this chemical be disposed of down the sink or in regular trash .[1][7][8]

Waste Collection
  • Designate a Container: Use a specific, leak-proof container intended for corrosive, acidic organic waste.[9][10] The container must be chemically compatible; the original product container or a suitable glass bottle is recommended.[7][11]

  • Labeling: The container must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the corrosive hazard.[1][8] If mixed with other compatible solvent waste, list all components and their approximate percentages.[8]

  • Keep Closed: Always keep the waste container securely sealed, except when adding waste.[7][9][11]

Segregation and Storage
  • Incompatible Materials: As an acid, this compound waste must be segregated from bases, oxidizing agents, and other reactive materials to prevent dangerous reactions.[4][11]

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[8][9][10] This area should be cool, dry, and well-ventilated, away from heat or ignition sources.[1][2]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks.[10]

Accidental Spill Protocol
  • Containment: In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand, diatomite, or an acid binder.[2][4][5] Do not use combustible materials like sawdust.

  • Neutralization: A neutralizing agent can be carefully applied if consistent with your institution's spill response procedures.[4]

  • Collection: Collect the contaminated absorbent material using spark-proof tools and place it into a designated hazardous waste container for disposal.[12]

  • Decontamination: Clean the spill area thoroughly with water, and collect the cleaning materials as hazardous waste.[5]

Final Disposal
  • Request Pickup: Once the waste container is full or waste is no longer being generated, contact your institution's EHS department or a licensed hazardous waste contractor to arrange for pickup.[1][9]

  • Disposal of Empty Containers: Empty containers that previously held this compound must be triple-rinsed with a suitable solvent.[7][11] The rinsate must be collected and disposed of as hazardous waste.[7][11] After thorough rinsing, deface or remove the original label and dispose of the container as instructed by your EHS department.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for cis-3-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for handling cis-3-Hexenoic acid, outlining crucial personal protective equipment (PPE) requirements, operational procedures, and disposal plans. Adherence to these protocols is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Understanding the Risks

This compound is a corrosive liquid that can cause severe skin burns and serious eye damage.[1][2] Inhalation may lead to respiratory irritation, and ingestion can result in irritation of the digestive tract, potentially with burns.[3] It is therefore imperative to handle this chemical with the appropriate safety precautions.

Essential Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4] A face shield should be worn in addition to goggles when there is a splash hazard.To protect against severe eye irritation and burns from splashes.
Skin Protection Wear appropriate protective gloves (e.g., nitrile, neoprene) and chemical-resistant clothing to prevent skin exposure.[3][4]To prevent severe skin burns and irritation upon contact.
Respiratory Protection In cases of brief exposure or low concentrations, a respiratory filter device may be used. For more intensive or prolonged exposure, a respiratory protective device that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards is required.[1][3]To protect against inhalation of vapors which can cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

This section details the procedural workflow for safely handling this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3][4]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[3]

2. Handling the Chemical:

  • Before use, wash hands thoroughly.

  • Don all required PPE as specified in the table above.

  • Avoid contact with eyes, skin, and clothing.[3]

  • Keep the container tightly closed when not in use.[3]

  • Avoid ingestion and inhalation.[3]

3. In Case of a Spill:

  • Immediately evacuate the area and remove all sources of ignition.

  • Ensure the area is well-ventilated.

  • Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[3]

  • Place the absorbent material into a suitable, labeled container for hazardous waste.

  • Clean the spill area thoroughly.

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal Plan

  • This compound and any contaminated materials must be disposed of as hazardous waste.

  • Follow all federal, state, and local hazardous waste regulations for complete and accurate classification and disposal.[3]

  • Do not dispose of the chemical in household garbage or allow it to enter the sewage system.[1]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_response Emergency Response cluster_disposal Disposal A Risk Assessment B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Don Appropriate PPE B->C D Handle this compound C->D E Spill Occurs D->E G Exposure Occurs D->G I Dispose of as Hazardous Waste D->I Routine Operation F Follow Spill Cleanup Protocol E->F F->I H Administer First Aid G->H

Caption: Logical workflow for the safe handling of this compound.

References

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